molecular formula C9H10O5 B1219637 3-Hydroxy-4,5-dimethoxybenzoic acid CAS No. 1916-08-1

3-Hydroxy-4,5-dimethoxybenzoic acid

Cat. No.: B1219637
CAS No.: 1916-08-1
M. Wt: 198.17 g/mol
InChI Key: WFIBQVFJXGQICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3, 4-O-Dimethylgallic acid, also known as dmhba or 3, 4-O-dimethylgallate, belongs to the class of organic compounds known as gallic acid and derivatives. Gallic acid and derivatives are compounds containing a 3, 4, 5-trihydroxybenzoic acid moiety. 3, 4-O-Dimethylgallic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3, 4-O-Dimethylgallic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 3, 4-O-dimethylgallic acid is primarily located in the cytoplasm.
3,4-O-Dimethylgallic acid is a trihydroxybenzoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIBQVFJXGQICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172689
Record name 3,4-Dimethoxy-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1916-08-1
Record name 3-Hydroxy-4,5-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1916-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-5-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1916-08-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethoxy-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4,5-dimethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HYDROXYVERATRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6FH4N7RMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Subject: 3-Hydroxy-4,5-dimethoxybenzoic Acid: Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of 3-Hydroxy-4,5-dimethoxybenzoic acid, a significant naturally occurring phenolic compound. The document details its primary natural sources, outlines validated, step-by-step methodologies for its extraction, isolation, and purification, and describes the analytical techniques required for its structural elucidation and validation. This guide is intended for researchers, natural product chemists, and drug development professionals seeking to isolate and study this compound for its potential biological activities.

Introduction and Chemical Profile

This compound is a methoxylated derivative of gallic acid, belonging to the hydroxybenzoic acid class of phenolic compounds. These compounds are secondary metabolites in plants, where they play crucial roles in defense mechanisms and structural integrity. In research, compounds like this compound are of significant interest due to their potential antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] Structurally, it is an isomer of the more commonly known syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), and its unique substitution pattern influences its chemical properties and biological efficacy.[3][4]

Understanding the precise isolation and characterization of this molecule is the critical first step in unlocking its therapeutic or industrial potential. This guide provides the foundational knowledge and practical protocols to achieve this.

Table 1: Chemical Identity of this compound

Property Value
CAS Number 1916-08-1[5]
Molecular Formula C₉H₁₀O₅[5]
Molecular Weight 198.17 g/mol [5][6]
Synonyms 3,4-Dimethoxy-5-hydroxybenzoic acid, 5-Hydroxyveratric acid[5][6][7]

| Chemical Class | Hydroxybenzoic Acid, Phenolic Compound |

Natural Sources and Occurrence

While many phenolic acids are widespread, this compound is less commonly reported than its isomers. Its presence is often tied to plants rich in related gallic acid and syringic acid derivatives.

The most notable documented sources include:

  • Açaí Palm (Euterpe oleracea): The fruit, a well-known source of antioxidants, contains a complex mixture of phenolic compounds. While specific isomers are not always differentiated in general analyses, studies on the phytochemical-enriched oil from Açaí have identified syringic acid, a close structural relative, in significant quantities.[8] The metabolic pathways present in Euterpe oleracea make it a primary candidate for sourcing this compound.[9][10] The roots and leaflets, often considered by-products, are also rich in complex polyphenols.[11][12]

  • Other Potential Sources: Syringic acid, its isomer, is found in a wide variety of plants, including grapes, olives, dates, and the common lilac (Syringa vulgaris).[3][13] These plants, and others that metabolize gallic acid, represent potential, albeit unconfirmed, sources that could be investigated for the presence of this compound.

Isolation and Purification Workflow

The isolation of a specific phenolic acid from a complex plant matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The goal is to systematically remove unwanted compounds (e.g., fats, chlorophylls, sugars, other polyphenols) to yield the target molecule in high purity.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product plant_material Plant Material (e.g., Açaí Pulp/Leaf) dried_powder Drying & Grinding plant_material->dried_powder crude_extract Solvent Extraction (e.g., 70% Acetone) dried_powder->crude_extract filtered_extract Filtration crude_extract->filtered_extract concentrated_extract Solvent Evaporation filtered_extract->concentrated_extract column_chrom Low-Pressure Column Chromatography (Silica or Polyamide) concentrated_extract->column_chrom fractions Fraction Collection & TLC Analysis column_chrom->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure_compound Pure 3-Hydroxy-4,5- dimethoxybenzoic acid hplc->pure_compound characterization Spectroscopic Validation (NMR, MS, IR) pure_compound->characterization

Caption: General workflow for the isolation of this compound.
Step 1: Sample Preparation and Extraction

The causality behind this initial step is to maximize the surface area of the plant material and use an appropriate solvent to efficiently draw out the phenolic compounds.

Protocol:

  • Preparation: Obtain fresh or frozen plant material (e.g., Açaí pulp, leaves). Lyophilize (freeze-dry) the material to remove water without thermal degradation. Grind the dried material into a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.

  • Extraction: Macerate the dried powder in a solvent. A mixture of acetone and water (e.g., 70:30 v/v) is highly effective for extracting a broad range of phenolics.[12]

    • Rationale: The water component helps extract more polar phenolics, while the acetone efficiently dissolves less polar compounds and disrupts plant cell walls. Methanol or ethanol can also be used.

  • Procedure:

    • Combine the plant powder with the solvent in a flask (e.g., 1:10 w/v ratio).

    • Stir or sonicate at room temperature for 2-4 hours. Sonication accelerates the process by using cavitation to break cell walls.

    • Separate the extract from the solid residue by vacuum filtration.

    • Repeat the extraction process on the residue 2-3 times to ensure complete recovery.

  • Concentration: Combine the filtrates and remove the organic solvent using a rotary evaporator under reduced pressure at a low temperature (<40°C) to prevent thermal degradation. The remaining aqueous solution can be used for the next step or lyophilized to yield a crude powder extract.

Step 2: Purification by Column Chromatography

This stage aims to separate the complex crude extract into simpler fractions based on polarity. Polyamide and silica gel are common stationary phases for phenolic acid separation.[14]

Protocol:

  • Stationary Phase Selection:

    • Silica Gel: Separates compounds primarily based on polarity through adsorption. Acidic compounds like phenolic acids can sometimes exhibit "tailing" (streaking) on silica. This can be mitigated by adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase.[14]

    • Polyamide: Excellent for phenolic compounds due to its ability to form hydrogen bonds with the hydroxyl groups of the analytes.

  • Mobile Phase (Eluent) Selection: A gradient of solvents is used, starting with a non-polar solvent and gradually increasing the polarity to elute compounds of increasing polarity.

    • Example System (Silica Gel): Start with a mixture of Toluene:Ethyl Acetate and gradually increase the polarity by adding Formic Acid. A tested system for phenolics is Toluene:Ethyl Acetate:Formic Acid (e.g., starting at 7:5:1 v/v/v).[14]

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the initial non-polar solvent.

    • Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, extract-coated silica onto the top of the packed column.

    • Begin elution with the starting solvent mixture, collecting fractions (e.g., 10-20 mL each).

    • Gradually increase the solvent polarity according to your gradient plan.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound (by comparing with a standard, if available) and to pool fractions with similar profiles.

G cluster_column Column Chromatography Separation col A A frac_A Fraction 3 (Most Polar) A->frac_A B B frac_B Fraction 2 B->frac_B C C frac_C Fraction 1 (Least Polar) C->frac_C start_label Mixture Applied elution_label Solvent Flow (Increasing Polarity) p1 p2

Caption: Principle of separating compounds by polarity via column chromatography.
Step 3: High-Performance Liquid Chromatography (HPLC) Purification

For achieving high purity (>95%), preparative or semi-preparative HPLC is the method of choice. It offers superior resolution compared to low-pressure column chromatography.[15][16][17]

Protocol:

  • System: A reversed-phase HPLC system is typically used for phenolic acids.

    • Stationary Phase: C18 column (e.g., 10 µm particle size for preparative scale).

    • Mobile Phase: A gradient of purified water (Solvent A) and acetonitrile or methanol (Solvent B). Both solvents are typically acidified with 0.1% formic acid or trifluoroacetic acid.

    • Rationale for Acid: The acid suppresses the ionization of the carboxylic acid group on the analyte, leading to sharper peaks and more reproducible retention times.

  • Procedure:

    • Dissolve the pooled and concentrated fractions from the previous step in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Develop a gradient method, for example: starting with 95% A / 5% B, ramping to 50% A / 50% B over 30 minutes. The exact gradient must be optimized based on analytical-scale runs.

    • Monitor the elution using a UV detector, typically at wavelengths around 280 nm where phenolic compounds absorb.

    • Collect the peak corresponding to the retention time of this compound.

  • Final Step: Evaporate the solvent from the collected HPLC fraction to yield the purified compound. Further purification can be achieved by crystallization from an appropriate solvent system (e.g., water-ethanol).

Structural Characterization and Validation

Once isolated, the compound's identity and purity must be unequivocally confirmed using a combination of spectroscopic methods.[18]

Table 2: Spectroscopic Data for the Characterization of this compound

Technique Observed Data and Interpretation
¹H NMR Expect signals for: two aromatic protons (singlets or doublets in the ~7.0-7.5 ppm region), two methoxy group singlets (~3.9 ppm), and a hydroxyl proton (variable, may be broad).[19][20]
¹³C NMR Expect signals for: the carboxylic carbon (~167 ppm), aromatic carbons (including quaternary carbons attached to oxygen), and two methoxy carbons (~56 ppm).[21]
Mass Spectrometry (MS) Electron Ionization (EI-MS) will show a molecular ion peak (M⁺) at m/z 198, corresponding to the molecular weight. Key fragmentation patterns can also help confirm the structure.[22]

| Infrared (IR) Spectroscopy | Expect characteristic absorption bands for: O-H stretching (broad, ~3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (~1680-1700 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹).[6] |

Conclusion

This guide provides a robust framework for the successful isolation and identification of this compound from natural sources. The described workflow, from sample preparation and multi-stage chromatographic separation to final spectroscopic validation, is based on established principles in natural product chemistry. The causality behind each methodological choice has been explained to empower researchers to adapt and optimize these protocols for their specific applications. By following this technical guide, scientists can confidently obtain this valuable phenolic compound for further investigation into its biological and pharmacological properties.

References

  • Brunschwig, C., Leba, L.-J., Saout, M., Martial, K., Bereau, D., & Hostettmann, K. (2016). Chemical Composition and Antioxidant Activity of Euterpe oleracea Roots and Leaflets. International Journal of Molecular Sciences, 18(1), 61.
  • MDPI. (n.d.). Chemical Composition and Antioxidant Activity of Euterpe oleracea Roots and Leaflets.
  • National Center for Biotechnology Information. (2016). Chemical Composition and Antioxidant Activity of Euterpe oleracea Roots and Leaflets.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Chemical composition of Euterpe oleracea.
  • American Chemical Society. (2021). Syringic acid.
  • ACS Publications. (n.d.). Chemical Composition, Antioxidant Properties, and Thermal Stability of a Phytochemical Enriched Oil from Açai (Euterpe oleracea Mart.). Journal of Agricultural and Food Chemistry.
  • National Center for Biotechnology Information. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • Cayman Chemical. (n.d.). Syringic Acid.
  • PubMed. (n.d.).
  • MDPI. (n.d.).
  • The Good Scents Company. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons.
  • ResearchGate. (2013).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound(1916-08-1) 1H NMR spectrum.
  • NIST WebBook. (n.d.).
  • NIST WebBook. (n.d.). This compound - IR Spectrum.
  • ResearchGate. (n.d.). Methyl Syringate: A Chemical Marker of Asphodel (Asphodelus microcarpus Salzm. et Viv.) Monofloral Honey.
  • MDPI. (n.d.). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro.
  • FooDB. (2011). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
  • MDPI. (n.d.). Isolation and activity of 3,5-dihydroxy-4-methoxybenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1916-08-1).
  • BenchChem. (n.d.).
  • MedChemExpress. (n.d.). 3,4,5-Trimethoxybenzoic acid (Eudesmic acid).
  • Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract.

Sources

The Biological Versatility of 3-Hydroxy-4,5-dimethoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4,5-dimethoxybenzoic acid, a phenolic compound belonging to the hydroxybenzoic acid family, has garnered increasing interest within the scientific community. As a derivative of gallic acid, it is structurally positioned to exhibit a range of biological activities stemming from its antioxidant potential. This technical guide provides an in-depth exploration of the current understanding of this compound's biological activities, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by available data and mechanistic insights. Where direct evidence for this specific molecule is limited, we will draw logical parallels from structurally related and well-researched hydroxybenzoic acids, providing a framework for future investigation. This guide also includes detailed experimental protocols for evaluating these biological activities, empowering researchers to further elucidate the therapeutic potential of this intriguing molecule.

I. Antioxidant Activity: The Foundation of its Bioactivity

The antioxidant capacity of a phenolic compound is fundamental to its broader biological effects, as oxidative stress is a key pathological factor in numerous diseases. This compound, with its hydroxyl and methoxy functional groups, is well-equipped to act as a potent antioxidant.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. This process is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Assessment of Antioxidant Capacity

The antioxidant efficacy of this compound has been quantified using the DPPH assay, which measures the concentration of the compound required to scavenge 50% of the DPPH radicals (EC50).

Compound DPPH Radical Scavenging Activity (EC50)
This compound26.2 µg/mL[1]

This EC50 value indicates a significant capacity to neutralize free radicals, forming the basis for its potential therapeutic applications in conditions associated with oxidative stress.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standardized method for determining the antioxidant activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound solutions: Prepare a series of dilutions of this compound in methanol.

  • Assay: a. To each well of a 96-well plate, add 100 µL of the DPPH solution. b. Add 100 µL of the different concentrations of the test compound to the wells. c. For the control, add 100 µL of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • EC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC50 value.

Caption: DPPH radical scavenging mechanism.

II. Anti-inflammatory Potential: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Phenolic compounds are known to exert anti-inflammatory effects by interfering with pro-inflammatory signaling cascades. While direct studies on this compound are emerging, its structural similarity to other bioactive phenolic acids suggests a strong potential for anti-inflammatory activity.

Hypothesized Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Many phenolic compounds are known to inhibit these pathways, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6. It is hypothesized that this compound may exert its anti-inflammatory effects through similar mechanisms.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes Induces Transcription Compound This compound Compound->IKK Inhibits (Hypothesized) Compound->NFκB Inhibits Translocation (Hypothesized)

Caption: Hypothesized NF-κB inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound by measuring nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of this compound for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.

  • Nitric Oxide Measurement (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature. c. Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. A decrease in nitrite concentration in the presence of the compound indicates inhibition of NO production.

III. Anticancer Activity: A Potential Avenue for Therapeutic Development

Many phenolic compounds have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. While specific data for this compound is limited, studies on structurally similar compounds provide a strong rationale for investigating its potential in this area.

Potential Mechanisms of Anticancer Action

It is plausible that this compound could induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria. This pathway is characterized by the release of cytochrome c and the activation of caspases, leading to cell death.

G Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress (Hypothesized) CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized apoptotic pathway.

Experimental Protocol: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

  • Appropriate cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

IV. Antimicrobial Activity: A Modest but Potentially Synergistic Role

This compound has been evaluated for its ability to inhibit the growth of various microorganisms. The available data suggests it possesses modest direct antimicrobial activity.

Antimicrobial Spectrum and Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Microorganism Minimum Inhibitory Concentration (MIC) in µg/mL
Candida albicans>256[1]
Cryptococcus neoformans256[1]
Candida tropicalis256[1]
Methicillin-resistant Staphylococcus aureus (MRSA)>256[1]
Methicillin-susceptible Staphylococcus aureus (MSSA)>256[1]

The data indicates that while this compound has some activity against certain fungi, its direct antibacterial effect against the tested strains is limited at the concentrations evaluated.[1]

Potential for Synergistic Activity

An important area of investigation for compounds with weak direct antimicrobial activity is their potential to act synergistically with existing antibiotics. Such combinations can enhance the efficacy of conventional drugs and potentially overcome microbial resistance. Further research is warranted to explore the synergistic potential of this compound with various classes of antibiotics.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of this compound against bacteria and fungi.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Sterile 96-well microplates

  • Inoculum of the microorganism standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Safety and Toxicological Profile

Preliminary safety information for this compound is available from GHS classifications.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications indicate that appropriate personal protective equipment should be used when handling this compound in a laboratory setting. Comprehensive in vivo toxicological studies are necessary to fully characterize its safety profile for any potential therapeutic application.

VI. Conclusion and Future Directions

This compound is a phenolic compound with demonstrated antioxidant activity and modest antifungal properties. Based on the activities of structurally similar compounds, it holds significant, yet largely unexplored, potential as an anti-inflammatory and anticancer agent. The mechanisms underlying these potential activities are likely rooted in its ability to modulate key cellular signaling pathways, such as NF-κB and MAPK, and to induce apoptosis.

This technical guide provides a foundational understanding of the biological activities of this compound and offers standardized protocols for its further investigation. Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in inflammatory and cancer models.

  • Broad-Spectrum Cytotoxicity Screening: Evaluating its anticancer activity against a diverse panel of human cancer cell lines to identify potential therapeutic targets.

  • Synergistic Studies: Investigating its potential to enhance the efficacy of conventional antibiotics and chemotherapeutic agents.

  • In Vivo Efficacy and Safety: Conducting animal studies to validate its therapeutic potential and to establish a comprehensive safety and toxicological profile.

Through continued and rigorous scientific inquiry, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel treatments for a range of human diseases.

VII. References

Sources

An In-depth Technical Guide to 3-Hydroxy-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-4,5-dimethoxybenzoic acid (CAS No. 1916-08-1), a key phenolic acid derivative. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis, analytical methodologies, and known biological activities. The guide emphasizes the mechanistic underpinnings of its antioxidant and potential anti-inflammatory effects, supported by established scientific literature. Detailed, actionable protocols for synthesis and analysis are provided to empower researchers in their laboratory investigations. This work aims to be a foundational resource, consolidating critical technical information to facilitate further research and application of this versatile molecule.

Introduction

This compound, also known as 5-hydroxyveratric acid, is a substituted benzoic acid that belongs to the broader class of phenolic compounds.[1] These molecules are of significant interest in the fields of medicinal chemistry, pharmacology, and materials science due to their inherent biological activities and utility as synthetic building blocks. The strategic placement of a hydroxyl group and two methoxy groups on the benzene ring imparts specific chemical reactivity and dictates its interaction with biological systems. This guide will explore the multifaceted nature of this compound, providing both foundational knowledge and practical insights for its application in a research setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties influence its solubility, stability, and suitability for various analytical and synthetic procedures.

PropertyValueSource(s)
CAS Number 1916-08-1[2][3]
Molecular Formula C₉H₁₀O₅[2][4]
Molecular Weight 198.17 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 3,4-Dimethoxy-5-hydroxybenzoic acid, 5-Hydroxyveratric acid, 3,4-o-dimethylgallic acid[2][3][4]
Appearance Solid[4]
Melting Point Not explicitly available; related compounds have melting points in the range of 205-209 °C
Solubility Log10 of water solubility (mol/L) data is available, suggesting some water solubility.[5]

Synthesis of this compound

Proposed Synthesis Workflow

The proposed synthesis involves the selective demethylation of 3,4,5-trimethoxybenzoic acid using a strong base in a high-boiling point solvent. This approach leverages the differential reactivity of the methoxy groups on the aromatic ring.

G start 3,4,5-Trimethoxybenzoic Acid reagents Alkali Hydroxide (e.g., NaOH) High-Boiling Solvent (e.g., Ethylene Glycol) start->reagents Reactants reaction Selective Demethylation at High Temperature reagents->reaction Conditions workup Acidification (e.g., HCl) Crystallization reaction->workup Reaction Quenching & Isolation product This compound workup->product Crude Product purification Recrystallization product->purification Purification

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Selective Demethylation

This protocol is adapted from a method for a related isomer and should be optimized for the synthesis of this compound.[7][8]

Materials:

  • 3,4,5-Trimethoxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Ethylene glycol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, reflux condenser, and distillation head, combine 3,4,5-trimethoxybenzoic acid (1 mole equivalent) and ethylene glycol (approximately 400 g per mole of the acid).[8]

  • Addition of Base: While stirring, add sodium hydroxide (3.2 to 4.05 mole equivalents) to the mixture.[7][8]

  • Demethylation Reaction: Heat the reaction mixture to a temperature sufficient to initiate demethylation, typically in the range of 180-200°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). During the reaction, water and ethylene glycol monomethyl ether will be formed and can be progressively distilled off.[7]

  • Reaction Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the cooled reaction mixture with water.

  • Acidification and Precipitation: Slowly add concentrated hydrochloric acid to the aqueous solution until the pH reaches approximately 3.[8] This will protonate the phenoxide and carboxylate groups, leading to the precipitation of the crude product.

  • Isolation and Purification: Isolate the precipitated solid by vacuum filtration and wash with cold deionized water. The crude this compound can be further purified by recrystallization from water or an appropriate organic solvent system to yield a product with high purity.[8]

Self-Validation: The identity and purity of the synthesized product should be confirmed using the analytical methods described in Section 5 of this guide, including HPLC, NMR, and Mass Spectrometry.

Biological Activities and Mechanism of Action

This compound is a member of the hydroxybenzoic acid family, which is known for a range of biological activities, primarily antioxidant and anti-inflammatory properties.[9][10]

Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are attributed to their ability to scavenge free radicals.[9] This is primarily due to the presence of the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize a radical, thereby stabilizing it. The resulting phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron around the benzene ring.

The antioxidant capacity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups.[9] Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity.[9]

G ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻•) H_donation Hydrogen Atom Donation ROS->H_donation Phenol This compound (Ar-OH) Phenol->H_donation Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) H_donation->Phenoxy_Radical Neutral_Molecule Neutralized ROS (e.g., H₂O, H₂O₂) H_donation->Neutral_Molecule

Caption: Mechanism of free radical scavenging by this compound.

Potential Anti-inflammatory and Anticancer Activities

While specific studies on the anti-inflammatory and anticancer activities of this compound are limited, related compounds have shown promise in these areas. For instance, some hydroxybenzoic acid derivatives have been shown to inhibit inflammatory pathways, potentially through the modulation of enzymes like cyclooxygenases (COX).[11] Furthermore, certain structurally similar compounds have demonstrated the ability to suppress the growth of cancer cells.[10][12][13] These activities are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in cell proliferation and inflammation. Further research is warranted to specifically elucidate the anti-inflammatory and anticancer potential of this compound.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common and reliable method for the analysis of phenolic acids.[14][15]

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to suppress ionization) and an organic solvent (e.g., acetonitrile or methanol).[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV detection at approximately 275 nm.[14]

  • Injection Volume: 10-20 µL.[16]

  • Sample Preparation: Samples should be dissolved in the mobile phase or a suitable solvent like methanol and filtered through a 0.45 µm syringe filter prior to injection.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. Expected signals would include aromatic protons and the protons of the methoxy groups.[17]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Expected signals would include those for the aromatic carbons, the carboxyl carbon, and the methoxy carbons.[18]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold and intermediate in medicinal chemistry. Its derivatives are explored for various therapeutic applications.[19]

  • Scaffold for Novel Therapeutics: The substituted benzoic acid core can be modified to synthesize a library of compounds for screening against various biological targets.

  • Intermediate in API Synthesis: This compound can be a crucial starting material or intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). For example, related hydroxybenzoic acid derivatives are used in the synthesis of kinase inhibitors and other targeted therapies.[20]

  • Cosmetic and Dermatological Applications: Hydroxybenzoic acids and their derivatives have been investigated for their use in topical formulations for skin care, leveraging their antioxidant properties.[21]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irrit. 2H315
Causes serious eye irritationEye Irrit. 2AH319
May cause respiratory irritationSTOT SE 3H335

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.[22]

  • Hand Protection: Chemical-resistant gloves.[22]

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.[23]

  • Skin and Body Protection: Lab coat and appropriate protective clothing.[22]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[22][24]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[22]

Conclusion

This compound is a phenolic compound with significant potential in various scientific domains, particularly in drug discovery and medicinal chemistry. Its inherent antioxidant properties, coupled with its utility as a synthetic intermediate, make it a molecule of interest for further investigation. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and potential applications, with the aim of equipping researchers with the necessary knowledge to effectively utilize this compound in their work. Future studies should focus on elucidating its specific biological mechanisms and exploring its therapeutic potential in greater detail.

References

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxybenzoic acid.
  • Soreau, D., & Farge, D. (1980). U.S. Patent No. 4,191,841. Washington, DC: U.S.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1916-08-1).
  • Justia Patents. (1980). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 3,4,5-Trimethoxybenzoic acid.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Płotka-Wasylka, J., et al. (2020).
  • Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dimethoxybenzoic acid.
  • ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3,4-Dimethoxybenzoic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzoic acid.
  • Ptchelintsev, D. (2001). U.S. Patent No. 6,235,297. Washington, DC: U.S.
  • ChemicalBook. (n.d.). This compound(1916-08-1) 1H NMR spectrum.
  • Wiczkowski, W., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(18), 5484.
  • PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • Watanabe, M., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. International Journal of Molecular Sciences, 23(23), 15206.
  • Yamamoto, T., et al. (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling. Chemico-Biological Interactions, 406, 111345.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
  • Sihauli Chemicals Private Limited. (n.d.). 3,4,5-Trimethoxybenzoic Acid.
  • ResearchGate. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid.
  • Ethyl Corporation. (1978). U.S. Patent No. 4,072,707. Washington, DC: U.S.
  • PharMIG. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Chem-Impex. (n.d.). 3,4-Dimethoxybenzoic acid.
  • ResearchGate. (n.d.). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4.
  • ResearchGate. (2022). The marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol suppresses growth, migration and invasion and stimulates death of metastatic human prostate cancer cells: targeting diverse signaling processes.
  • ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum.
  • PubChem. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 1916-08-1.
  • Tzakos, A. G., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2104.
  • MDPI. (2015). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.
  • Sigma-Aldrich. (n.d.). High Performance Liquid Chromatography.
  • Tzakos, A. G., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5468.
  • Tzakos, A. G., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed.
  • Google Patents. (n.d.). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
  • SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column.
  • PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid.
  • MDPI. (2022). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies.

Sources

Synonyms for 3-Hydroxy-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nomenclature and Scientific Context of 3-Hydroxy-4,5-dimethoxybenzoic acid

Executive Summary

This compound is a phenolic compound of significant interest in the fields of medicinal chemistry, proteomics, and drug development. As a substituted benzoic acid, it serves as a versatile chemical intermediate and a scaffold for synthesizing more complex molecules with potential therapeutic activities. The precise identification of this compound is paramount for reproducible research, yet it is known by a variety of synonyms and registry identifiers across different databases and publications. This guide provides a comprehensive consolidation of its nomenclature, elucidates its physicochemical properties, explores its scientific applications, and presents representative experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with a definitive resource to navigate the technical landscape surrounding this valuable molecule.

Primary Identification and Chemical Structure

The unambiguous identification of a chemical entity begins with its systematic name and universally recognized identifiers. This compound is structurally defined as a benzoic acid molecule with a hydroxyl group at the C3 position and two methoxy groups at the C4 and C5 positions of the benzene ring.

Preferred IUPAC Name: this compound.[1][2] CAS Registry Number: 1916-08-1.[1][2][3][4]

The structural arrangement of its functional groups is crucial to its chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including solubility testing, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C₉H₁₀O₅[1][2][4][5]
Molecular Weight 198.17 g/mol [1][4]
Physical Form Solid[3]
InChI Key WFIBQVFJXGQICQ-UHFFFAOYSA-N[1][2]
Canonical SMILES COC1=CC(=CC(=C1OC)O)C(=O)O[1]

Comprehensive Synonym and Identifier Compendium

Navigating scientific literature and chemical databases requires familiarity with the various names and identifiers used for this compound. The following table consolidates this information to prevent ambiguity in research and procurement.

CategorySynonym / IdentifierSource
Systematic & Trivial Names 3,4-dimethoxy-5-hydroxybenzoic acid[1][3][4]
5-Hydroxyveratric acid[1][3][4]
5-Hydroxy-3,4-dimethoxybenzoic acid[1][3][5][6]
3,4-o-dimethylgallic acid[1][3]
Benzoic acid, 3-hydroxy-4,5-dimethoxy-[1][3][5][6]
Acronyms DMHBA[1]
Registry & Database IDs PubChem CID: 74709[1]
ChEBI ID: CHEBI:88603[1]
ChEMBL ID: CHEMBL85234[1]
EC Number: 217-630-9[1]
NSC Number: 19885[1]
DSSTox Substance ID: DTXSID90172689[1]

Scientific and Industrial Context

The utility of this compound extends beyond its basic chemical identity. It is a key building block in synthetic chemistry and a subject of biological investigation.

Role as a Pharmaceutical Intermediate

Benzoic acid derivatives are fundamental scaffolds in medicinal chemistry.[7] The functional groups on this compound—a carboxylic acid, a phenolic hydroxyl, and two methoxy groups—offer multiple reaction sites for chemical modification. This versatility allows it to serve as a precursor in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs), including potential anti-inflammatory, analgesic, and central nervous system (CNS) drug candidates.[7]

Biological and Pharmacological Potential

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[8] The free hydroxyl group on the benzene ring is critical for this activity. This compound has demonstrated the capacity to neutralize free radicals, indicating its potential as an antioxidant.[8] Furthermore, related hydroxybenzoic acids are known to possess a range of biological activities, including antimicrobial and anticancer effects, making this compound and its derivatives promising candidates for further drug discovery research.[8][9]

Key Biological Pathways and Mechanisms of Action

Antioxidant Mechanism: Free Radical Scavenging

The primary antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom from a hydroxyl group to neutralize a reactive free radical. This process stabilizes the radical, preventing it from causing oxidative damage to cellular components.

Molecule 3-Hydroxy-4,5-dimethoxybenzoic Acid (Phenolic Antioxidant) Donation Hydrogen Atom Donation Molecule->Donation FreeRadical Free Radical (R●) (Unstable) FreeRadical->Donation Product1 Stable Molecule (RH) Donation->Product1 Neutralizes Radical Product2 Phenolic Radical (Resonance-Stabilized) Donation->Product2 Forms Stable Radical

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

Modulation of Cell Signaling Pathways

Derivatives of hydroxybenzoic acids have been shown to influence critical cell signaling pathways implicated in diseases like cancer. For instance, some related compounds can inhibit the proliferation of cancer cells by targeting survival pathways such as the Akt/NF-κB axis.[9] While specific data for this compound is an area for future research, its structural class provides a strong rationale for investigating its potential to modulate such pathways.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Akt Akt Activation Receptor->Akt NFkB NF-κB Activation Akt->NFkB Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Survival Cell Proliferation & Survival NFkB->Survival Inhibitor Benzoic Acid Derivative Inhibitor->Akt Potential Inhibition

Caption: Potential inhibition of the Akt/NF-κB survival pathway.

Representative Experimental Workflow: Fischer Esterification

The carboxylic acid group of this compound is a common site for modification. Esterification is a fundamental reaction that converts the carboxylic acid to an ester, which can alter the compound's solubility, cell permeability, and utility as a synthetic intermediate. The following protocol is a representative method for this conversion.

Objective: To synthesize the methyl ester of this compound. This protocol is adapted from a standard procedure for the esterification of a structurally similar hydroxybenzoic acid.[10]

Materials:

  • This compound

  • Methanol (reagent grade)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an excess of methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Cool the solution in an ice bath. Slowly add a catalytic amount of thionyl chloride (e.g., 0.1-0.2 equivalents) or concentrated sulfuric acid dropwise with stirring. Causality Note: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the mixture may be gently heated to reflux for several hours.

  • Solvent Removal: Once the reaction is complete, remove the excess methanol using a rotary evaporator.

  • Neutralization: Re-dissolve the resulting residue in an organic solvent like ethyl acetate. Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the remaining acid catalyst. Continue washing until CO₂ evolution ceases.

  • Extraction & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 3-hydroxy-4,5-dimethoxybenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Start Start: Dissolve Acid in Methanol Step1 Slowly Add Acid Catalyst (e.g., SOCl₂) at 0°C Start->Step1 Step2 Stir Reaction Mixture (Room Temp or Reflux) Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Concentrate in vacuo to Remove Methanol Step3->Step4 Reaction Complete Step5 Workup: Dissolve in EtOAc & Neutralize with NaHCO₃ Step4->Step5 Step6 Dry Organic Layer (e.g., Na₂SO₄) & Filter Step5->Step6 Step7 Concentrate to Isolate Crude Product Step6->Step7 End End: Purified Ester Step7->End

Caption: Workflow for the Fischer esterification of this compound.

Conclusion

This compound is a molecule defined by both its structural simplicity and its functional versatility. A clear understanding of its comprehensive nomenclature, including systematic names, common synonyms, and database identifiers, is foundational for accurate scientific communication and discovery. Its role as a synthetic building block and its inherent biological potential as an antioxidant underscore its importance in chemistry and pharmacology. By providing a consolidated technical reference, this guide aims to facilitate more effective research and development involving this significant compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Li, Y., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14702-14709. MDPI. Retrieved from [Link]

  • Sroka, Z., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 22(11), 5589. PMC - NIH. Retrieved from [Link]

  • Weston, A. W., & Suter, C. M. (1941). 3,5-Dihydroxybenzoic acid. Organic Syntheses, 21, 27. Retrieved from [Link]

Sources

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Hydroxy-4,5-dimethoxybenzoic Acid

This guide provides a comprehensive technical overview of this compound, a phenolic compound with significant potential in biochemical research and as a building block in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical data, analytical methodologies, and biological context, grounded in established scientific principles.

This compound, also known as 5-Hydroxyveratric acid, is a substituted benzoic acid derivative.[1][2] Its structure, featuring a carboxylic acid group, a hydroxyl group, and two methoxy groups on the benzene ring, imparts specific chemical reactivity and biological activity. The free hydroxyl group, in particular, is crucial for its antioxidant properties.[3]

A summary of its key identifiers and properties is presented below for rapid reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₅[1][2][4][5][6][7]
Molecular Weight 198.17 g/mol [1][6]
198.174 g/mol [4]
198.1727 g/mol [2][5][7]
IUPAC Name This compound[4][6]
CAS Number 1916-08-1[1][2][4][6][7]
Synonyms 3,4-Dimethoxy-5-hydroxybenzoic acid, 5-Hydroxyveratric acid, 3,4-O-Dimethylgallic acid[1][2][4]
Appearance Solid[2]
Purity Typically ≥95%[2]
InChI Key WFIBQVFJXGQICQ-UHFFFAOYSA-N[2][4][7]

Synthesis and Purification: A Proposed Workflow

While numerous benzoic acid derivatives are commercially available, understanding their synthesis is crucial for custom applications or when developing novel analogues. A plausible and efficient synthetic route to this compound involves the selective demethylation of the more readily available precursor, 3,4,5-trimethoxybenzoic acid. The 4-position methoxy group is sterically less hindered and electronically activated for selective cleavage compared to the methoxy groups at the 3- and 5-positions.

The rationale for this approach lies in the well-documented methods for demethylating phenolic ethers, often achieved under basic conditions which minimize side reactions like decarboxylation.[8]

G cluster_synthesis Synthesis cluster_purification Purification & Validation Start 3,4,5-Trimethoxybenzoic Acid (Precursor) Reaction Selective Demethylation (e.g., KOH in Ethylene Glycol) Start->Reaction Quench Acidification (e.g., HCl) Reaction->Quench Crude Crude Product (Precipitate) Quench->Crude Purify Recrystallization (e.g., Water/Methanol) Crude->Purify Product Pure 3-Hydroxy-4,5- dimethoxybenzoic acid Purify->Product QC QC Analysis (HPLC, NMR, MS) Product->QC G cluster_hplc Chromatography cluster_ms Mass Spectrometry cluster_nmr Spectroscopy Sample Test Sample HPLC RP-HPLC (Purity & Quantification) Sample->HPLC MS LC-MS / GC-MS (Identity & Mass) Sample->MS NMR NMR (¹H, ¹³C) (Structural Elucidation) Sample->NMR Purity Purity Assay (%) HPLC->Purity Mass Molecular Weight (m/z) MS->Mass Structure Structural Confirmation NMR->Structure G cluster_main Antioxidant Mechanism (Radical Scavenging) Molecule This compound (with -OH group) Scavenge Scavenging Event Molecule->Scavenge H• Donation Radical Free Radical (e.g., DPPH•, ROO•) Radical->Scavenge Product1 Product1 Scavenge->Product1 Neutralized Species (DPPH-H, ROOH) Product2 Product2 Scavenge->Product2 Stabilized Phenoxyl Radical

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility profile of 3-hydroxy-4,5-dimethoxybenzoic acid (CAS No. 1916-08-1). Intended for researchers, scientists, and professionals in drug development, this document moves beyond theoretical discussions to offer actionable, field-proven insights into establishing a robust and reliable solubility profile.

Introduction: The Significance of Solubility Profiling

This compound, a substituted benzoic acid derivative, presents a molecular structure with functional groups that significantly influence its physicochemical properties, most notably its solubility.[1][2][3] Understanding the solubility of this compound is a cornerstone of its development for any application, from pharmaceutical formulations to chemical synthesis. A comprehensive solubility profile informs critical decisions regarding bioavailability, route of administration, and the design of effective purification and crystallization processes.

This guide will detail the fundamental principles and experimental protocols necessary to thoroughly characterize the solubility of this compound. We will explore its behavior in various solvents and across a range of pH and temperature conditions, providing the causal reasoning behind each experimental choice.

Physicochemical Characteristics of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental solubility studies.

PropertyValueSource
Molecular Formula C₉H₁₀O₅[4]
Molecular Weight 198.17 g/mol [4]
CAS Number 1916-08-1[5]
Calculated logP (Octanol/Water) 1.108[6]
Calculated Water Solubility (logS) -1.32 (mol/L)[6]

The calculated octanol/water partition coefficient (logP) and water solubility (logS) suggest that this compound is a compound with limited aqueous solubility.[6] The presence of both a hydrophilic carboxylic acid and a hydroxyl group, alongside two lipophilic methoxy groups, results in a molecule with a nuanced solubility behavior that is highly dependent on the surrounding environment.

The Critical Impact of pH on Aqueous Solubility

As a benzoic acid derivative, this compound is a weak acid. Its aqueous solubility is, therefore, intrinsically linked to the pH of the solution. The ionization of the carboxylic acid group at pH values above its pKa dramatically increases its interaction with water, leading to a significant rise in solubility.

The Henderson-Hasselbalch Relationship in Practice

The relationship between pH, pKa, and the ionization state of the molecule is described by the Henderson-Hasselbalch equation.[7] For a weak acid like this compound, as the pH of the solution increases, the equilibrium shifts towards the formation of the more soluble carboxylate anion. A critical aspect of the solubility profile is, therefore, the determination of its pH-solubility curve.

Experimental Protocol for pH-Dependent Solubility Determination

The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[8]

Objective: To determine the equilibrium solubility of this compound across a physiologically and pharmaceutically relevant pH range (e.g., pH 1.2 to 7.4).

Methodology:

  • Buffer Preparation: Prepare a series of buffers at distinct pH values (e.g., 1.2, 2.0, 4.5, 6.8, 7.4).

  • Sample Preparation: Add an excess of solid this compound to each buffer solution in separate, sealed containers. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[8]

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sample Separation: Separate the undissolved solid from the saturated solution. This can be achieved through centrifugation followed by filtration using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately quantify the concentration of dissolved this compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[9] A calibration curve with known concentrations of the compound must be prepared in the same buffer system to ensure accurate quantification.[10]

Self-Validation: The protocol's integrity is maintained by ensuring that solid material is present at the end of the equilibration period, confirming that a saturated solution was achieved.

Solubility in Organic and Co-Solvent Systems

For many applications, understanding the solubility of this compound in non-aqueous and mixed solvent systems is critical. This is particularly relevant for chemical synthesis, purification, and the formulation of non-aqueous dosage forms.

Solvent Selection Rationale

The choice of solvents should be systematic and cover a range of polarities and hydrogen bonding capabilities. Based on the solubility of structurally similar compounds, a selection of solvents can be proposed.[11]

Solvent ClassExamplesRationale
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the solute.
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High polarity, effective at solvating polar molecules.
Ester Solvents Ethyl AcetateIntermediate polarity, common in organic synthesis.
Co-Solvent Systems Ethanol/Water, PEG 400/WaterUsed to enhance aqueous solubility in formulations.
Experimental Protocol for Organic Solvent Solubility

The shake-flask method, as described for aqueous solubility, is also applicable here.

Methodology:

  • Solvent Dispensing: Dispense a known volume of the selected organic solvent into a series of sealed containers.

  • Excess Solute Addition: Add an excess of this compound to each container.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached.

  • Separation and Quantification: Separate the solid and quantify the dissolved concentration using a suitable analytical method, such as HPLC, ensuring the calibration standards are prepared in the corresponding solvent.

The Influence of Temperature on Solubility

The dissolution of a solid in a liquid is a thermodynamic process. Understanding the effect of temperature on the solubility of this compound is essential for controlling crystallization processes and predicting stability under different storage conditions.

Thermodynamic Principles

The van't Hoff equation describes the relationship between temperature and the solubility equilibrium constant. Generally, for most solid solutes, solubility increases with temperature in an endothermic dissolution process.

Experimental Workflow for Temperature-Dependent Solubility

Temperature_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration at Multiple Temperatures cluster_analysis Analysis cluster_output Output prep Prepare Slurry (Excess Solute in Solvent) T1 Equilibrate at T1 (e.g., 25°C) prep->T1 T2 Equilibrate at T2 (e.g., 37°C) prep->T2 T3 Equilibrate at T3 (e.g., 50°C) prep->T3 S1 Sample and Quantify at T1 T1->S1 S2 Sample and Quantify at T2 T2->S2 S3 Sample and Quantify at T3 T3->S3 plot Plot Solubility vs. Temperature S1->plot S2->plot S3->plot

Caption: Workflow for Determining Temperature-Dependent Solubility.

This process involves equilibrating the solute-solvent mixture at various temperatures and quantifying the solubility at each point to construct a solubility-temperature curve.

The Role of Solid-State Properties: Polymorphism

It is crucial for researchers to recognize that the solubility values determined are specific to the solid form of the material used. Different crystalline forms, or polymorphs, of the same compound can exhibit significantly different solubilities.[12]

Causality: Polymorphs have different crystal lattice energies. A less stable, higher-energy polymorph will generally have a higher solubility than a more stable, lower-energy form.

Recommendation: Before conducting solubility studies, it is imperative to characterize the solid form of this compound using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This ensures that the solubility data is linked to a specific, known crystalline form.

Conclusion: A Pathway to a Comprehensive Profile

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide provides a robust framework for its determination. By systematically applying the principles of pH-dependent solubility, exploring a range of relevant solvent systems, and considering the influence of temperature and solid-state form, researchers can build a comprehensive and reliable solubility profile. This foundational knowledge is indispensable for the successful development and application of this compound.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1916-08-1). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethoxy- (CAS 530-57-4). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Hydroxy-4-methoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from [Link]

  • ResearchGate. (2010). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • ResearchGate. (2019). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Retrieved from [Link]

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 3-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4,5-dimethoxybenzoic acid, a derivative of gallic acid, is a compound of interest in various fields, including medicinal chemistry and natural product synthesis. Accurate structural elucidation and purity assessment are paramount for any scientific investigation involving this molecule. This technical guide provides an in-depth analysis of the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the rationale behind the spectral features, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural integrity of a compound is the foundation of its chemical and biological properties. Spectroscopic methods provide a non-destructive means to probe the molecular architecture. For this compound, each technique offers unique insights:

  • NMR Spectroscopy reveals the carbon-hydrogen framework, detailing the chemical environment, connectivity, and relative number of protons and carbons.

  • IR Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry provides the exact molecular weight and offers clues to the structure through analysis of fragmentation patterns.

The interplay of these techniques provides a self-validating system for unambiguous structure confirmation.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the molecular skeleton.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

Table 1: ¹H NMR Data for this compound (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.25Singlet2HAr-H The two aromatic protons are in chemically equivalent environments, hence they appear as a single peak. Their chemical shift is in the typical aromatic region (6.5-8.0 ppm)[1].
~3.84Singlet6H-OCHThe two methoxy groups are chemically equivalent, resulting in a single signal. The high integration value (6H) confirms the presence of two such groups. Their downfield shift is due to the deshielding effect of the attached oxygen atom.
~12.95Broad Singlet1H-COOH The carboxylic acid proton is highly deshielded and acidic, causing it to appear far downfield. It often appears as a broad signal due to hydrogen bonding and chemical exchange[2].
VariableBroad Singlet1HAr-OH The phenolic proton's chemical shift is variable and also appears as a broad singlet due to hydrogen bonding and exchange.

Expert Interpretation: The simplicity of the aromatic region, showing a single peak with a 2H integration, is a key indicator of the symmetrical substitution pattern on the benzene ring. The two methoxy groups are rendered equivalent, as are the two aromatic protons (at C2 and C6). The downfield signals for the carboxylic acid and phenolic protons are characteristic and confirm the presence of these acidic functional groups.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~167.4C =OThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a characteristic downfield shift[3][4].
~153.1C -OCH₃Aromatic carbons attached to electron-donating oxygen atoms are deshielded and appear in this region.
~141.8C -OHThe aromatic carbon bonded to the hydroxyl group is also deshielded.
~126.4C -COOHThe aromatic carbon to which the carboxylic acid is attached (ipso-carbon) has a distinct chemical shift.
~107.0Ar-C HAromatic carbons bearing a proton appear in this region. The electron-donating substituents cause an upfield shift compared to unsubstituted benzene (~128.5 ppm).
~60.5, ~56.3-OC H₃The carbons of the methoxy groups appear in the aliphatic region, shifted downfield by the attached oxygen. The slight difference may arise from their respective positions relative to the other substituents.

Expert Interpretation: The ¹³C NMR spectrum complements the ¹H NMR data, confirming the presence of nine distinct carbon environments, which is consistent with the molecular formula C₉H₁₀O₅ after accounting for symmetry. The chemical shifts for the carbonyl, oxygen-substituted aromatic carbons, and methoxy carbons are all within their expected ranges, providing strong evidence for the proposed structure[5].

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Referencing: Chemical shifts are referenced internally to the residual solvent peak or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional GroupRationale
3300-2500BroadO-H stretchCarboxylic AcidThis very broad and strong absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[6][7].
~3500Broad, MediumO-H stretchPhenolThe phenolic O-H stretch typically appears as a broad band around 3200-3500 cm⁻¹[8].
3100-3000MediumC-H stretchAromaticThis absorption is characteristic of C-H bonds on the aromatic ring[6].
~2950MediumC-H stretch-OCH₃This corresponds to the stretching of the C-H bonds in the methyl groups.
1720-1690Strong, SharpC=O stretchCarboxylic AcidThe carbonyl stretch of a carboxylic acid is one of the most intense and recognizable peaks in an IR spectrum[7][9].
1600-1475Medium-WeakC=C stretchAromatic RingThese absorptions are due to the in-ring carbon-carbon double bond stretching vibrations[6].
1320-1210StrongC-O stretchCarboxylic Acid, EtherThis region contains strong absorptions from the C-O single bond stretching of the carboxylic acid and the aryl-alkyl ether linkages.

Expert Interpretation: The IR spectrum is dominated by the extremely broad O-H stretch from the carboxylic acid, which often overlaps with C-H stretching frequencies. The sharp, intense carbonyl (C=O) peak is an unambiguous indicator of the carboxylic acid function. The combination of these features, along with bands for the phenolic O-H, aromatic C=C, and C-O ether linkages, provides a comprehensive functional group fingerprint of the molecule[9][10].

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

  • Background Scan: A background spectrum of the empty sample compartment (or pure KBr) is recorded.

  • Sample Scan: The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder, and the spectrum is recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the molecular weight and valuable structural information from fragmentation patterns.

Table 4: Key Mass Spectral Data for this compound

m/zRelative IntensityProposed FragmentRationale
198High[M]⁺Molecular ion peak, corresponding to the molecular weight of the compound (C₉H₁₀O₅)[10][11].
183High[M - CH₃]⁺Loss of a methyl radical from one of the methoxy groups is a common initial fragmentation step.
155Medium[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion.
127Low[M - COOH - CH₃]⁺Loss of a methyl radical followed by the loss of the carboxyl group.

Expert Interpretation: The mass spectrum confirms the molecular weight of the compound to be 198 g/mol [11]. The fragmentation pattern is characteristic of substituted benzoic acids. The initial loss of a methyl radical (15 Da) to give the peak at m/z 183 is a dominant process. The loss of a carboxyl group (45 Da) is another key fragmentation pathway for benzoic acids[12][13][14]. The proposed fragmentation pathway provides a logical explanation for the major ions observed in the spectrum.

Proposed Fragmentation Pathway

fragmentation M [C₉H₁₀O₅]⁺˙ m/z = 198 (Molecular Ion) M_minus_CH3 [C₈H₇O₅]⁺ m/z = 183 M->M_minus_CH3 - •CH₃ M_minus_CO [C₇H₇O₄]⁺ m/z = 155 M_minus_CH3->M_minus_CO - CO M_minus_H2O [C₉H₈O₄]⁺˙ m/z = 180

Caption: A simplified proposed fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or by direct infusion after being dissolved in a suitable solvent (e.g., methanol).

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the sample molecules to form a molecular ion.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and confirm the molecular symmetry. The IR spectrum verifies the presence of key functional groups—carboxylic acid, phenol, and ether. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation behavior. This guide serves as a practical reference for the interpretation of spectroscopic data, grounded in the fundamental principles of chemical analysis.

References

  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Pérez, M. A., & Prados, P. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(9), 763-766. Retrieved from [Link]

  • Protons on aromatic rings in NMR. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Chemical Shifts in Proton NMR Spectroscopy. (n.d.). Lumen Learning. Retrieved from [Link]

  • Yin, R., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8894. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Mass spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • IR Chart. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. (n.d.). ResearchGate. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • This compound Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac. Retrieved from [Link]

  • 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation Processes. (n.d.). Pharmacy 180. Retrieved from [Link]

  • This compound Mass Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Retrieved from [Link]

Sources

Potential therapeutic applications of 3-Hydroxy-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Potential of 3-Hydroxy-4,5-dimethoxybenzoic Acid

Foreword: Unveiling a Phenolic Prospect

To the dedicated researcher, scientist, and drug development professional, this guide serves as a technical exploration into the multifaceted potential of this compound. As a phenolic acid, its structural characteristics—a hydroxyl group and two methoxy groups on a benzoic acid scaffold—position it as a compelling candidate for therapeutic investigation. This document moves beyond a simple recitation of facts, aiming to provide a foundational understanding of its known biological activities, elucidate the mechanistic underpinnings of its potential, and offer robust experimental frameworks for future research. Our objective is to synthesize the current knowledge into a practical and insightful resource that not only informs but also inspires the next wave of discovery in therapeutic science.

Section 1: Core Molecular Identity

This compound is an organic compound and a derivative of benzoic acid.[1] It is also referred to by several synonyms, including 3,4-Dimethoxy-5-hydroxybenzoic acid and 5-Hydroxyveratric acid.[1][2][3] Found in nature, it has been identified in plants such as Commelina communis.[1] Its utility is primarily in biochemical research, serving as a building block and a subject of study for its biological properties.[2]

Physicochemical Properties

A clear understanding of the molecule's physical and chemical properties is fundamental to any experimental design, from solubility tests to formulation development.

PropertyValueSource
CAS Number 1916-08-1[1][2][4]
Molecular Formula C₉H₁₀O₅[1][2][4]
Molecular Weight 198.17 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Solid[3]
Purity Typically ≥95-97% for research grades[3][5]

Section 2: Therapeutic Landscape: Mechanisms and Applications

The therapeutic potential of this compound stems from its chemical structure, particularly the free hydroxyl group on the benzene ring, which is crucial for its antioxidant activity.[6] This core function underlies several potential downstream applications.

Antioxidant Activity: The Foundation of Therapeutic Potential

The primary mechanism behind the antioxidant effect of phenolic compounds is their ability to act as free radical scavengers. They can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cells and tissues.[6]

This compound has demonstrated a quantifiable capacity to neutralize free radicals, with a reported EC50 value of 26.2 µg/mL in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6] This activity is significant, as oxidative stress is a known contributor to a wide range of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders.

G cluster_workflow Mechanism: Free Radical Scavenging Phenol This compound (Ar-OH) H_atom H• Phenol->H_atom Donates Hydrogen Atom Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenol->Phenoxy_Radical Forms stable resonance structure Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H_atom->Neutralized

Caption: Free radical scavenging by a phenolic antioxidant.

This protocol provides a reliable method for quantifying the antioxidant capacity of this compound.

  • Principle: The antioxidant activity is measured by the decrease in absorbance of the purple DPPH solution as it is reduced by the compound. The color change from purple to yellow is monitored spectrophotometrically.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (spectroscopic grade)

    • 96-well microplate

    • Microplate reader

    • Ascorbic acid (positive control)

  • Step-by-Step Methodology:

    • Preparation of Solutions:

      • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep it in the dark.

      • Prepare a stock solution of the test compound in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

      • Prepare a similar dilution series for ascorbic acid.

    • Assay Procedure:

      • To each well of a 96-well plate, add 100 µL of the DPPH solution.

      • Add 100 µL of the various concentrations of the test compound or control to their respective wells.

      • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubation and Measurement:

      • Incubate the plate in the dark at room temperature for 30 minutes.

      • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a critical factor in many diseases. Structurally related compounds to this compound, such as 3,5-dimethoxy-4-hydroxybenzoic acid (syringic acid), have demonstrated both anti-inflammatory and analgesic properties.[7] These effects were observed in established animal models, including the egg albumin-induced rat paw edema model for inflammation and the acetic acid-induced writhing test for analgesia.[7] The results indicated a significant decrease in edema and pain response, suggesting potential therapeutic value in managing inflammatory conditions and sickle cell disease.[7]

start Start: Select Animal Model (e.g., Wistar Rats) acclimatize Acclimatization (7 days) start->acclimatize grouping Group Allocation (Control, Standard, Test) acclimatize->grouping baseline Measure Baseline Paw Volume grouping->baseline induction Induce Inflammation (e.g., Carrageenan Injection) baseline->induction treatment Administer Compound (Oral or IP) induction->treatment measurement Measure Paw Volume (at 1, 2, 3, 4 hours) treatment->measurement analysis Data Analysis: Calculate % Inhibition measurement->analysis end Endpoint: Evaluate Anti-inflammatory Efficacy analysis->end

Caption: Workflow for in-vivo anti-inflammatory evaluation.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects, showing moderate to low activity against a range of bacteria and fungi.[6] The Minimum Inhibitory Concentration (MIC) values were generally found to be at or above 256 µg/mL, indicating that while it possesses some antimicrobial properties, high concentrations may be required for significant efficacy.[6] This suggests its potential as a lead compound for the development of novel antimicrobial agents, possibly through structural modification to enhance potency.

This broth microdilution method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a target microorganism. The MIC is the lowest concentration that shows no visible turbidity after incubation.

  • Materials:

    • This compound

    • Target microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Sterile 96-well microplates

    • Spectrophotometer or plate reader

  • Step-by-Step Methodology:

    • Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

    • Compound Dilution:

      • In a 96-well plate, add 100 µL of broth to all wells.

      • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control).

    • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration in a well with no visible growth.

    • Alternatively, read the optical density (OD) at 600 nm. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.

Anticancer and Neuroprotective Potential: An Extrapolative View

While direct, extensive studies on the anticancer and neuroprotective effects of this compound are limited, the activities of structurally similar phenolic acids provide a strong rationale for its investigation in these areas.

  • Anticancer Activity: Protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to induce apoptosis in human gastric cancer cells.[8] This effect is mediated through the activation of JNK and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[8] Given the structural similarity, it is plausible that this compound could engage similar cellular pathways to exert antiproliferative effects.

  • Neuroprotection: Phenolic acids are widely recognized for their neuroprotective roles.[9] A related compound, methyl 3,4-dihydroxybenzoate (MDHB), has been shown to protect photoreceptors in a mouse model of retinitis pigmentosa.[10] This protection is mediated by the upregulation of brain-derived neurotrophic factor (BDNF) and the activation of its receptor, Tropomyosin receptor kinase B (TrkB).[10] The activation of the TrkB signaling pathway is a critical mechanism for neuronal survival and synaptic plasticity.[11] Investigating whether this compound can modulate the BDNF-TrkB pathway is a promising direction for neurodegenerative disease research.

cluster_pathway Potential Neuroprotective Signaling Compound Phenolic Acid (e.g., 3-Hydroxy-4,5- dimethoxybenzoic acid) TrkB TrkB Receptor Compound->TrkB Activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Promotes Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Survival Neuronal Survival Synaptic Plasticity ARE->Survival Upregulates Antioxidant Genes

Caption: The TrkB/PI3K/Akt pathway, a potential neuroprotective target.

Section 3: Safety and Toxicological Profile

Preliminary safety data indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][12] However, comprehensive toxicological properties have not been thoroughly investigated.[13] No components of the product are listed as probable or confirmed human carcinogens by IARC, NTP, or OSHA.[12] Researchers must handle this compound in accordance with good industrial hygiene and safety practices, using appropriate personal protective equipment.

Section 4: Future Directions and Conclusion

This compound presents itself as a molecule of interest with a foundational profile of antioxidant, anti-inflammatory, and antimicrobial activities. The primary value for drug development professionals lies in its potential as a scaffold or lead compound.

Key Research Gaps and Opportunities:

  • In-Vivo Efficacy: While related compounds show promise, robust in-vivo studies are needed to validate the anti-inflammatory, analgesic, and potential neuroprotective effects of this compound itself.

  • Mechanism of Action: Deeper investigation into the specific cellular targets and signaling pathways modulated by this compound is crucial.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is essential for any progression toward clinical application.

  • Toxicology: A comprehensive toxicological assessment is required to establish a clear safety profile.

  • Structural Optimization: The moderate antimicrobial activity suggests an opportunity for medicinal chemists to synthesize derivatives with enhanced potency and specificity.

References

  • Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone - PubMed. [Link]

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro - MDPI. [Link]

  • Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google P
  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC - NIH. [Link]

  • This compound | C9H10O5 | CID 74709 - PubChem. [Link]

  • The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells - PubMed. [Link]

  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - MDPI. [Link]

  • chemical label 4-hydroxy-3,5-dimethoxybenzoic acid. [Link]

  • Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells - MDPI. [Link]

  • Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. [Link]

  • Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC - PubMed Central. [Link]

  • Preparation of 3,4,5-trimethoxybenzoic acid - PrepChem.com. [Link]

  • 2C-B - Wikipedia. [Link]

  • Chemical Properties of this compound (CAS 1916-08-1) - Cheméo. [Link]

  • Methyl 3-hydroxy-4,5-dimethoxybenzoate | C10H12O5 | CID 2733956 - PubChem. [Link]

  • Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC - PubMed Central. [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - ResearchGate. [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - MDPI. [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed Central. [Link]

  • Preparation of 2,4-dihydroxybenzoic acid - Google P
  • Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa - PubMed. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. [Link]

  • 2-Hydroxy-3,4-dimethoxybenzoic acid - CAS Common Chemistry. [Link]

  • This compound - the NIST WebBook. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzoic Acids

3-Hydroxy-4,5-dimethoxybenzoic acid is a phenolic compound belonging to the family of substituted benzoic acids. These molecules are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active natural products and their utility as versatile building blocks for the synthesis of complex pharmaceutical agents. The specific arrangement of hydroxyl and methoxy groups on the benzoic acid scaffold allows for a range of chemical modifications, making it a valuable precursor for creating diverse molecular libraries for drug discovery. This application note provides a detailed, proposed synthetic route for this compound, starting from the readily available and inexpensive gallic acid. While a direct, one-pot synthesis is not well-documented, the following multi-step protocol is designed based on established and reliable organic chemistry principles, including protection-deprotection strategies and selective methylation.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be strategically approached in two main parts. The first part focuses on the synthesis of the corresponding methyl ester, methyl 3-hydroxy-4,5-dimethoxybenzoate, through a series of protection and selective methylation steps. The second part involves the final saponification of the methyl ester to yield the desired carboxylic acid.

G cluster_0 Part 1: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate cluster_1 Part 2: Saponification Gallic_Acid Gallic Acid Methyl_Gallate Methyl Gallate Gallic_Acid->Methyl_Gallate Esterification Protected_Gallate Methyl 3-hydroxy-4,5-(isopropylidenedioxy)benzoate Methyl_Gallate->Protected_Gallate Acetonide Protection Methylated_Protected_Gallate Methyl 3-methoxy-4,5-(isopropylidenedioxy)benzoate Protected_Gallate->Methylated_Protected_Gallate Methylation Deprotected_Gallate Methyl 3-methoxy-4,5-dihydroxybenzoate Methylated_Protected_Gallate->Deprotected_Gallate Deprotection Selectively_Methylated_Ester Methyl 3,4-dimethoxy-5-hydroxybenzoate Deprotected_Gallate->Selectively_Methylated_Ester Selective Methylation Final_Product This compound Selectively_Methylated_Ester->Final_Product Saponification

Caption: Proposed multi-step synthesis of this compound.

Part 1: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate

Step 1: Esterification of Gallic Acid to Methyl Gallate

Rationale: The initial esterification of the carboxylic acid group in gallic acid to form methyl gallate serves two primary purposes. Firstly, it protects the carboxylic acid from unwanted side reactions in the subsequent steps. Secondly, the resulting methyl ester is generally more soluble in organic solvents, which facilitates handling and purification.

Protocol:

  • To a solution of gallic acid (1 equivalent) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl gallate, which can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Step 2: Acetonide Protection of the 4,5-Diol

Rationale: To achieve selective methylation, it is crucial to differentiate between the three hydroxyl groups of methyl gallate. The adjacent hydroxyl groups at the 4 and 5 positions can be selectively protected as a cyclic acetal, specifically an acetonide. This leaves the hydroxyl group at the 3-position available for methylation.

Protocol:

  • Suspend methyl gallate (1 equivalent) in anhydrous acetone (15 volumes).

  • Add 2,2-dimethoxypropane (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by adding a small amount of solid sodium bicarbonate and stir for 15 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product, methyl 3-hydroxy-4,5-(isopropylidenedioxy)benzoate, can be purified by column chromatography on silica gel.

Step 3: Methylation of the 3-Hydroxyl Group

Rationale: With the 4 and 5-hydroxyl groups protected, the free hydroxyl group at the 3-position can be methylated using a standard methylating agent.

Protocol:

  • Dissolve the protected gallate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) (10 volumes).

  • Add potassium carbonate (1.5 equivalents) and methyl iodide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting methyl 3-methoxy-4,5-(isopropylidenedioxy)benzoate by column chromatography.

Step 4: Deprotection of the Acetonide

Rationale: The acetonide protecting group is acid-labile and can be readily removed to regenerate the 4,5-diol, making these hydroxyl groups available for the next selective methylation step.

Protocol:

  • Dissolve the methylated protected gallate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (4:1, 10 volumes).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-TsOH.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-methoxy-4,5-dihydroxybenzoate.

Step 5: Selective Methylation of the 4-Hydroxyl Group

Rationale: This is a critical step that requires careful control to achieve the desired regioselectivity. The electronic and steric environment of the two hydroxyl groups in the catechol intermediate are different. It has been reported that in the methylation of similar catechol systems, the presence of certain metal ions can influence the site of methylation.[1] In this proposed protocol, we will leverage this to favor methylation at the 4-position.

Protocol:

  • Dissolve the dihydroxybenzoate intermediate (1 equivalent) in a suitable solvent like methanol or DMF (10 volumes).

  • Add a copper(II) salt, such as copper(II) chloride (1.1 equivalents), to form a chelate complex.

  • Add a mild base, such as potassium carbonate (1.2 equivalents).

  • Slowly add a methylating agent, for instance, dimethyl sulfate (1.1 equivalents), at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction closely by HPLC or LC-MS to maximize the formation of the desired product and minimize the formation of the isomeric product and over-methylated byproducts.

  • Once the desired conversion is achieved, quench the reaction with a dilute aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The desired product, methyl 3,4-dimethoxy-5-hydroxybenzoate, will likely need to be separated from its isomer and any starting material by careful column chromatography.

Part 2: Saponification to the Final Product

Step 6: Saponification of the Methyl Ester

Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid under basic conditions.

Protocol:

  • Dissolve the purified methyl 3,4-dimethoxy-5-hydroxybenzoate (1 equivalent) in a mixture of methanol and water (e.g., 3:1).

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 with dilute hydrochloric acid.

  • The precipitated solid is the final product, this compound.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Quantitative Data and Reagent Summary

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1Gallic AcidMethanol, Sulfuric AcidMethyl Gallate85-95
2Methyl Gallate2,2-Dimethoxypropane, p-TsOHMethyl 3-hydroxy-4,5-(isopropylidenedioxy)benzoate80-90
3Protected GallateMethyl Iodide, Potassium CarbonateMethyl 3-methoxy-4,5-(isopropylidenedioxy)benzoate75-85
4Methylated Protected GallateHCl or p-TsOHMethyl 3-methoxy-4,5-dihydroxybenzoate90-98
5Deprotected GallateDimethyl Sulfate, Copper(II) ChlorideMethyl 3,4-dimethoxy-5-hydroxybenzoate40-60 (isomer separation may be required)
6Selectively Methylated EsterSodium HydroxideThis compound85-95

Note: Expected yields are estimates based on similar reactions reported in the literature and will require experimental optimization.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Concentrated Sulfuric Acid and Hydrochloric Acid: Highly corrosive. Handle with extreme care.

    • Methyl Iodide and Dimethyl Sulfate: Toxic and carcinogenic. Handle with appropriate engineering controls and PPE.

    • Potassium Carbonate and Sodium Hydroxide: Caustic. Avoid contact with skin and eyes.

  • Solvents: Organic solvents such as methanol, acetone, DMF, and ethyl acetate are flammable. Keep away from ignition sources.

References

  • Salinger, M. T. (2024). An Alternative Cascade for the Selective Methylation of Catechols and Tetrahydroisoquinolines by O-Methyltransferases. LIDo DTP. [Link]

  • Andexer, J. N., et al. (2015). Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades. ChemBioChem, 16(15), 2214-2217. [Link]

  • Organic Chemistry Portal. Acetonides. [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Fukuda, Y., et al. (1983). A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. Journal of Inorganic Biochemistry, 19(2), 115-126. [Link]

  • ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. [Link]

Sources

Mastering the Purification of 3-Hydroxy-4,5-dimethoxybenzoic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 3-Hydroxy-4,5-dimethoxybenzoic acid, a key building block in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights and field-proven methodologies to achieve high-purity material, essential for reproducible research and development.

Introduction: The Importance of Purity

This compound (CAS 1916-08-1), also known as 5-hydroxyveratric acid, is a substituted benzoic acid derivative. Its molecular structure, featuring a carboxylic acid, a phenolic hydroxyl group, and two methoxy groups, imparts specific physicochemical properties that are central to the design of effective purification strategies. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in pharmaceutical applications.

Common impurities often stem from the synthetic route, which frequently involves the methylation of gallic acid or the demethylation of 3,4,5-trimethoxybenzoic acid. These impurities can include starting materials, regioisomers, and other structurally related byproducts. This guide will detail robust methods to effectively remove these contaminants.

Physicochemical Properties: A Foundation for Purification

A thorough understanding of the physicochemical properties of this compound is critical for developing and optimizing purification protocols.

PropertyValueSignificance for Purification
Molecular Formula C₉H₁₀O₅[1]-
Molecular Weight 198.17 g/mol [1][2]Essential for calculating molar equivalents and concentrations.
Appearance Solid[3]Dictates the use of solid-phase purification techniques.
pKa (estimated) Carboxylic Acid: ~4; Phenolic Hydroxyl: ~9-10The significant difference in acidity between the carboxylic acid and the phenolic hydroxyl group is the cornerstone of the acid-base extraction strategy, allowing for selective separation from neutral and less acidic or basic impurities. The pKa of the closely related 3,4-dihydroxy-5-methoxybenzoic acid's strongest acidic proton is reported as 3.94.[4]
Solubility Sparingly soluble in cold water; more soluble in hot water and polar organic solvents like alcohols.Knowledge of differential solubility is key to developing effective recrystallization protocols. While specific data for the target molecule is scarce, related compounds like 3,4-dimethoxybenzoic acid show good solubility in alcohols and limited solubility in water.[5]

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often employed to achieve the desired level of purity. The choice and sequence of these techniques will depend on the nature and quantity of the impurities present.

Caption: General workflow for the purification of this compound.

Application Note 1: Purification by Acid-Base Extraction

Principle: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their differing acid-base properties. By manipulating the pH of the aqueous phase, the solubility of this compound can be dramatically altered, allowing for its separation from neutral and less acidic or basic impurities.

Causality Behind Experimental Choices:

  • Choice of Base: A weak base, such as sodium bicarbonate (NaHCO₃), is used to selectively deprotonate the more acidic carboxylic acid group (pKa ~4) without significantly deprotonating the less acidic phenolic hydroxyl group (pKa ~9-10). This allows for the separation from phenolic impurities that are less acidic than the carboxylic acid but more acidic than water. A stronger base like sodium hydroxide (NaOH) would deprotonate both acidic protons.

  • Choice of Organic Solvent: A water-immiscible organic solvent in which the crude product is soluble is required. Ethyl acetate is a common choice due to its good solvating power for many organic compounds and its ease of removal.

  • Acidification: A strong acid, such as hydrochloric acid (HCl), is used to protonate the carboxylate salt, causing the purified this compound to precipitate out of the aqueous solution.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction with Weak Base: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the desired product. Combine the aqueous extracts.

  • Wash (Optional): The organic layer, which now contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-acidic byproducts.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (pH ~2), which will cause the purified this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Caption: Schematic of the acid-base extraction process.

Application Note 2: Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the desired compound will form crystals of high purity, while the impurities remain dissolved in the mother liquor.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of solvents, such as ethanol/water or methanol/water, is often effective. For benzoic acid itself, hot water is a suitable recrystallization solvent.[6][7][8]

  • Cooling Rate: Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer than the small crystals that form from rapid cooling.

Protocol: Recrystallization
  • Solvent Screening (if necessary): In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Application Note 3: Purity Assessment

Principle: The purity of the final product should be assessed using appropriate analytical techniques. A combination of methods provides a comprehensive evaluation of purity.

Thin-Layer Chromatography (TLC)
  • Purpose: A quick and simple method to qualitatively assess the purity and identify the number of components in a mixture.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (Solvent System): A mixture of a non-polar and a polar solvent is typically used. The polarity can be adjusted to achieve good separation. A good starting point for phenolic acids is a mixture of toluene, ethyl acetate, and formic acid.

  • Visualization: UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate solution).

High-Performance Liquid Chromatography (HPLC)
  • Purpose: A highly sensitive and quantitative method for determining the purity of the compound.

  • Typical Conditions (to be optimized):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase A: 0.1% Formic acid in Water.[9]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[9]

    • Gradient: A gradient elution from a lower to a higher concentration of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 260-280 nm).

Melting Point Analysis
  • Purpose: A simple and effective method to assess the purity of a crystalline solid. A pure compound will have a sharp melting point range, whereas an impure compound will melt over a broader and depressed temperature range.

Conclusion

The successful purification of this compound is readily achievable through a systematic application of acid-base extraction and recrystallization techniques. The protocols provided in this guide, grounded in the fundamental physicochemical properties of the molecule, offer a robust framework for obtaining high-purity material. It is essential to accompany these purification steps with rigorous analytical assessment to validate the final purity of the compound, ensuring its suitability for downstream applications in research and development.

References

  • Bowen, K. R., et al. (2013). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. European Chemical Bulletin, 2(9), 577-583.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1916-08-1). Retrieved from [Link]

  • G. HAHN and H. WASSMUTH. (1934). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. U.S.
  • BenchChem. (2025).
  • FooDB. (2011). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). Retrieved from [Link]

  • Department of Chemistry, University of Missouri-St. Louis. (n.d.).
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Dimethoxybenzaldehyde.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H10O5). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid.
  • Scribd. (n.d.).
  • ResearchGate. (2025).
  • BenchChem. (2025). A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.
  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis, 11(4), 347-352.

Sources

Application Notes and Protocols for the Quantification of 3-Hydroxy-4,5-dimethoxybenzoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4,5-dimethoxybenzoic acid, a substituted benzoic acid derivative, is a compound of increasing interest in pharmaceutical and metabolomic research. Its structural similarity to other biologically active phenolic acids necessitates the development of robust and reliable analytical methods for its precise quantification in complex biological matrices such as plasma, urine, and tissue homogenates. Accurate measurement of this analyte is critical for pharmacokinetic studies, understanding its metabolic fate, and elucidating its potential physiological or pathological roles.

This comprehensive guide provides detailed application notes and protocols for the quantification of this compound. We will explore various analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method will be presented as a viable alternative. The methodologies described herein are grounded in established bioanalytical method validation principles as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5]

The following sections will provide a step-by-step guide for researchers, scientists, and drug development professionals, explaining the rationale behind experimental choices to ensure the generation of high-quality, reproducible data.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₉H₁₀O₅[6][7][8][9]
Molecular Weight 198.17 g/mol [6][7][8][9]
IUPAC Name This compound[6][9]
Synonyms 3,4-Dimethoxy-5-hydroxybenzoic acid, 5-Hydroxyveratric acid[7][8]
CAS Number 1916-08-1[8][9][10]

Methodology I: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the preferred method for quantifying low-abundance analytes in complex biological fluids due to its high sensitivity, specificity, and throughput.[11]

Workflow for UPLC-MS/MS Analysis

UPLC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) IS Internal Standard Spiking Sample->IS Extraction Extraction (LLE/SPE) IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation UPLC UPLC Separation Evaporation->UPLC MS MS/MS Detection (MRM) UPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: UPLC-MS/MS workflow from sample preparation to quantification.

Protocol 1: UPLC-MS/MS Quantification in Human Plasma

This protocol is designed for the sensitive quantification of this compound in human plasma.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound not present in the biological matrix, such as a stable isotope-labeled version of the analyte or a related compound like 3,4,5-trimethoxybenzoic acid.

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Ultrapure water

2. Preparation of Standard and Quality Control (QC) Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol:water mixture to prepare a series of working standards for the calibration curve.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 methanol:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QC samples (low, medium, and high).

3. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution and vortex briefly.

  • Rationale: The addition of an internal standard is crucial to correct for variability in sample preparation and instrument response.[5]

  • Add 50 µL of 1% formic acid in water to acidify the sample.

  • Rationale: Acidification ensures that the phenolic acid is in its protonated, less polar form, which enhances its extraction into an organic solvent.

  • Add 500 µL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Rationale: Ethyl acetate is a common solvent for extracting phenolic acids from aqueous matrices.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.

4. UPLC-MS/MS Conditions

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
3.0
4.0
4.1
5.0
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by infusing a standard solution. For this compound (M-H)⁻ at m/z 197.0, a potential fragment would be the loss of a carboxyl group (m/z 153.0).
Internal Standard MRM transition specific to the chosen IS.

5. Method Validation The analytical method must be validated according to ICH M10 or FDA guidelines to ensure its reliability.[1][2][3][12][13][14] Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.

  • Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.[1][2][3]

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various storage and processing conditions.

Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like phenolic acids, a derivatization step is necessary to increase their volatility.

Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine) IS Internal Standard Spiking Sample->IS Extraction Extraction (LLE) IS->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection (SIM/Scan) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS workflow including the essential derivatization step.

Protocol 2: GC-MS Quantification in Human Urine

This protocol provides a method for the quantification of this compound in urine samples.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., a structurally similar phenolic acid not expected in urine)

  • Human urine

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sodium sulfate (anhydrous)

2. Preparation of Standard and QC Solutions

  • Prepare stock, working standard, and internal standard solutions as described in the UPLC-MS/MS protocol.

  • Prepare calibration standards and QC samples by spiking blank urine.

3. Sample Preparation

  • To 200 µL of urine, add 10 µL of the internal standard working solution and vortex.

  • Acidify the sample by adding 20 µL of 1 M HCl.

  • Extract the analyte with 1 mL of ethyl acetate by vortexing for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.[15]

  • Rationale: Silylation with BSTFA replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, making the molecule more volatile and suitable for GC analysis.[14][16]

  • Cap the tube tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

4. GC-MS Conditions

ParameterRecommended Setting
GC System Agilent GC-MS or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Oven Temperature Program Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
Mass Spectrometer Single quadrupole or triple quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Mode Scan mode (e.g., m/z 50-500) for qualitative analysis and method development. Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized analyte and IS.

5. Method Validation Similar to the LC-MS/MS method, the GC-MS method must be thoroughly validated for its intended purpose.

Data Analysis and Interpretation

For both LC-MS/MS and GC-MS methods, quantification is achieved by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to determine the concentration of the analyte in the unknown samples.

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound in biological samples. The choice between UPLC-MS/MS and GC-MS will depend on the specific requirements of the study, including sensitivity needs, sample matrix, and available instrumentation. Adherence to the principles of bioanalytical method validation is paramount to ensure the integrity and reproducibility of the generated data, which is essential for making informed decisions in research and drug development.

References

  • International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kymos. ICH M10 guideline: validation of bioanalytical methods. [Link]

  • Bioanalysis Zone. Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • Krishnan, K., & K. S. Kumar. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(9), 16397-16423. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • Li, W., et al. (2012). Qualitative and Quantitative Analysis of Phenolic Acids, Flavonoids and Iridoid Glycosides in Yinhua Kanggan Tablet by UPLC-QqQ-MS/MS. Molecules, 17(10), 11623-11637. [Link]

  • Proestos, C., & M. Komaitis. (2008). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 54-65. [Link]

  • Zhang, K., & Y. Zuo. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 1916-08-1). [Link]

  • Waters Corporation. UPLC EPA Methods Book. [Link]

  • Matrix Fine Chemicals. This compound. [Link]

  • PubChem. This compound. [Link]

  • NIST. This compound Mass Spectrum. [Link]

Sources

Application Notes and Protocols for 3-Hydroxy-4,5-dimethoxybenzoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3-Hydroxy-4,5-dimethoxybenzoic Acid

This compound, also known as 5-Hydroxyveratric acid, is a phenolic acid derivative with a chemical structure suggesting significant therapeutic potential.[1] As a member of the hydroxybenzoic acid family, it is structurally related to compounds known for their antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] The strategic placement of hydroxyl and methoxy groups on the benzene ring is predicted to confer potent biological activity, making it a compound of high interest for researchers in cell biology, pharmacology, and drug development.

This comprehensive guide provides detailed experimental protocols for investigating the efficacy of this compound in cell culture models. The methodologies outlined herein are designed to be robust and self-validating, empowering researchers to explore its cytotoxic, antioxidant, and anti-inflammatory properties with confidence. The rationale behind each experimental step is elucidated to provide a deeper understanding of the underlying principles.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental outcomes.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 5-Hydroxyveratric acid, 3,4-Dimethoxy-5-hydroxybenzoic acid[1][4]
CAS Number 1916-08-1[1][4]
Molecular Formula C₉H₁₀O₅[1][4]
Molecular Weight 198.17 g/mol [1][4]
Appearance Solid[5]
Solubility Soluble in DMSO[3]
Protocol 1: Preparation of this compound Stock Solution

Rationale: Accurate preparation of a stable, concentrated stock solution is the foundation of reliable in vitro studies. Dimethyl sulfoxide (DMSO) is the recommended solvent due to the hydrophobic nature of many phenolic compounds.[3] It is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Molar Mass Calculation: Confirm the molecular weight of this compound (198.17 g/mol ).

  • Stock Concentration Determination: Decide on a convenient high-concentration stock, for example, 100 mM.

  • Mass Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L x 0.001 L x 198.17 g/mol = 0.019817 g = 19.82 mg

  • Dissolution: Aseptically weigh 19.82 mg of this compound and transfer it to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years).[6]

Assessing Cytotoxicity: The Foundation of In Vitro Analysis

Rationale: Before evaluating the therapeutic effects of this compound, it is essential to determine its cytotoxic profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[7] This assay helps to establish a therapeutic window of concentrations that are effective without causing significant cell death.

Protocol 2: MTT Assay for Cell Viability

Materials:

  • Target cell line (e.g., cancer cell line or normal cell line)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.[5] Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Incubate for 24, 48, or 72 hours.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software.[8]

Investigating Antioxidant Properties

Rationale: Many phenolic compounds exhibit potent antioxidant activity by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common in vitro methods to evaluate this capacity.[9] These assays are based on the ability of an antioxidant to donate an electron to the stable radical, causing a color change that can be measured spectrophotometrically.

Protocol 3: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • Methanol

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.[8]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solutions to 100 µL of the DPPH solution. A control well should contain methanol instead of the sample.[8]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[8]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100

Protocol 4: ABTS Radical Cation Scavenging Assay

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • ABTS Radical Generation: Mix equal volumes of ABTS and potassium persulfate solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[9]

  • ABTS•+ Solution Preparation: Before use, dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Reaction Mixture: In a 96-well plate, add 10 µL of various concentrations of this compound or Trolox to 190 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

Exploring Anti-Inflammatory Effects and Signaling Pathways

Rationale: Chronic inflammation is a hallmark of many diseases. Structurally similar compounds to this compound have been shown to possess anti-inflammatory properties, potentially through the modulation of key signaling pathways like NF-κB and MAPK.[6][10][11] The following protocols are designed to investigate these effects.

Protocol 5: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Rationale: In inflammatory conditions, macrophages produce high levels of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS). The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable metabolite of NO) in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water, mixed 1:1)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50-100 µL of the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Generate a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.

Protocol 6: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Rationale: Western blotting allows for the detection and quantification of specific proteins involved in inflammatory signaling. By examining the phosphorylation status of key proteins in the NF-κB and MAPK pathways, the inhibitory effects of this compound can be elucidated.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[5]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[8]

  • Data Analysis: Quantify the band intensities and normalize them to the total protein or a loading control to determine the relative changes in protein expression and phosphorylation.[5]

Visualization of Cellular Mechanisms

To conceptually illustrate the experimental workflows and the hypothesized mechanism of action of this compound, the following diagrams are provided.

G cluster_0 Cytotoxicity Assessment Workflow A Seed Cells in 96-well Plate B Treat with 3-Hydroxy-4,5- dimethoxybenzoic acid A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate & Solubilize Formazan D->E F Measure Absorbance (570nm) E->F G Calculate IC50 Value F->G G cluster_1 Hypothesized Anti-Inflammatory Mechanism cluster_2 MAPK Pathway cluster_3 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 p38->Cytokines induce expression ERK->Cytokines induce expression JNK->Cytokines induce expression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines induce expression Compound 3-Hydroxy-4,5- dimethoxybenzoic acid Compound->p38 inhibits Compound->ERK inhibits Compound->JNK inhibits Compound->IKK inhibits

Hypothesized inhibition of MAPK and NF-κB pathways by this compound.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound in cell culture. By elucidating its cytotoxic, antioxidant, and anti-inflammatory properties, researchers can pave the way for its potential development as a therapeutic agent. Future studies should focus on in vivo models to validate the in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this promising compound. Further investigation into its effects on other cellular processes, such as apoptosis and cell cycle regulation, will also contribute to a more comprehensive understanding of its biological activities.

References

  • The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In Vitro Mouse Macrophages RAW264.7 Cells. ResearchGate. Available at: [Link]

  • The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells. PubMed. Available at: [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. National Center for Biotechnology Information. Available at: [Link]

  • 4-Hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management. PubMed. Available at: [Link]

  • IC50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated With Compounds 5−7 for 24 h. ResearchGate. Available at: [Link]

  • Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. National Center for Biotechnology Information. Available at: [Link]

  • 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. National Center for Biotechnology Information. Available at: [Link]

  • Method for preparing 5-hydroxyvaleric acid. Google Patents.
  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. National Center for Biotechnology Information. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Center for Biotechnology Information. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview. National Center for Biotechnology Information. Available at: [Link]

  • This compound. NIST WebBook. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Hydroxy-4,5-dimethoxybenzoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization of 3-hydroxy-4,5-dimethoxybenzoic acid for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of this phenolic acid is challenging. This application note details a robust silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance analyte volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity. The causality behind experimental choices, a detailed step-by-step protocol, and expected mass spectral data are presented to aid researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Introduction: The Rationale for Derivatization

This compound is a phenolic compound of interest in various fields, including natural product chemistry and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound by GC-MS is hindered by their low volatility and propensity for thermal degradation in the hot injector port.

Derivatization is a chemical modification process that transforms an analyte into a more volatile and thermally stable derivative, making it amenable to GC-MS analysis.[1][2] For compounds containing active hydrogen atoms, such as the hydroxyl and carboxylic acid moieties in this compound, silylation is a widely employed and effective derivatization technique.[3][4] This process involves the replacement of the active hydrogens with a trimethylsilyl (TMS) group, which reduces the polarity and intermolecular hydrogen bonding of the analyte.[3]

This guide focuses on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful and versatile silylating agent, for the derivatization of this compound.[5] The resulting TMS derivatives exhibit increased volatility and thermal stability, leading to improved chromatographic peak shape and resolution.[3]

The Chemistry of Silylation with BSTFA

Silylation with BSTFA involves the reaction of the active hydrogens in the hydroxyl (-OH) and carboxylic acid (-COOH) groups of this compound with the trimethylsilyl group from BSTFA. The reaction is typically carried out in an anhydrous solvent and may be facilitated by a catalyst and gentle heating. The byproducts of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatographic analysis.[5]

The general order of reactivity for functional groups with silylating reagents is: alcohols > phenols > carboxylic acids > amines > amides.[5] For sterically hindered groups, the addition of a catalyst such as Trimethylchlorosilane (TMCS) can enhance the reaction rate.[5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Analyte This compound (with -OH and -COOH groups) Derivative Di-TMS Derivative (Volatile & Thermally Stable) Analyte->Derivative Silylation Reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Reagent->Derivative Solvent Anhydrous Pyridine/Acetonitrile Solvent->Derivative Catalyst TMCS (optional) Catalyst->Derivative Temperature 60-80°C Temperature->Derivative Byproducts Volatile Byproducts Derivative->Byproducts forms

Caption: Silylation Reaction Workflow.

Experimental Protocol: Silylation of this compound

This protocol provides a step-by-step guide for the derivatization of this compound using BSTFA. It is crucial to maintain anhydrous conditions throughout the procedure, as moisture can deactivate the silylating reagent.[5]

Materials and Reagents
Material/ReagentGradeSupplier
This compound≥98%Sigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Derivatization GradeSigma-Aldrich
Pyridine, Anhydrous≥99.8%Sigma-Aldrich
AcetonitrileHPLC GradeFisher Scientific
Nitrogen Gas, High PurityAirgas
2 mL GC Vials with PTFE-lined capsAgilent Technologies
Step-by-Step Derivatization Procedure
  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a 2 mL GC vial.[6] If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine followed by 100 µL of BSTFA.[6] The pyridine acts as a solvent and a catalyst. For samples that are difficult to derivatize, a reagent mixture of BSTFA with 1% TMCS can be used to increase reactivity.[5]

  • Reaction Incubation: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set to 60-70°C for 30 minutes.[6] The heating step ensures the reaction goes to completion.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS system.

Sources

The Rising Utility of 3-Hydroxy-4,5-dimethoxybenzoic Acid in Proteomics: A Senior Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Matrices

In the landscape of proteomics, particularly in the realm of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, a select few molecules have traditionally dominated as matrices. Compounds like α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB) are staples in laboratories worldwide[1][2]. However, the quest for improved sensitivity, broader analyte compatibility, and reduced spectral interference is continuous. It is in this context that 3-Hydroxy-4,5-dimethoxybenzoic acid emerges as a biochemical of significant interest for proteomics research.

This guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but a deep, mechanistic understanding of why and how this compound can be effectively integrated into modern proteomics workflows, enhancing the quality and scope of mass spectrometry data.

Physicochemical Properties and Rationale for Use

This compound, a derivative of dihydroxybenzoic acid, possesses a unique combination of properties that make it an attractive candidate as a MALDI matrix. Its structure, featuring a hydroxyl group and two methoxy groups on a benzoic acid core, provides a chromophore necessary for absorbing UV laser energy while influencing its solubility and co-crystallization behavior with analytes.

PropertyValueSource
Molecular Formula C₉H₁₀O₅[3]
Molecular Weight 198.17 g/mol [3]
Synonyms 5-Hydroxyveratric acid, 3,4-Dimethoxy-5-hydroxybenzoic acid
Structure Aromatic ring with carboxyl, hydroxyl, and methoxy groups[3]

The rationale for its use is grounded in its structural similarity to established matrices like DHB. DHB is known for its versatility and for producing less background noise in the low mass-to-charge (m/z) region, which is particularly advantageous for analyzing post-translational modifications (PTMs)[1]. The methoxy substitutions on this compound can further modulate its hydrophobicity and crystal structure, potentially offering improved co-crystallization with a different subset of peptides and small proteins compared to standard matrices.

Mechanism of Action in MALDI-TOF Mass Spectrometry

To appreciate the role of this compound, one must first understand the fundamental principles of MALDI-MS. This "soft ionization" technique is designed to get large, non-volatile biomolecules like peptides and proteins into the gas phase as intact ions without significant fragmentation[4][5].

The process, illustrated below, is a two-phase procedure involving desorption/ionization and time-of-flight analysis[6].

  • Sample Preparation: The analyte (e.g., a protein digest) is mixed with a vast molar excess of the matrix, in this case, this compound. This mixture is spotted onto a target plate and allowed to dry, forming a solid solution where individual analyte molecules are embedded within the matrix crystals.

  • Laser Irradiation: The sample spot is irradiated with a pulsed UV laser (commonly a nitrogen laser at 337 nm)[7]. The matrix is selected for its strong absorbance at the laser's wavelength.

  • Desorption and Ionization: The matrix absorbs the laser energy, leading to its rapid heating and sublimation into the gas phase. This energetic process carries the embedded analyte molecules along with it into the vacuum of the mass spectrometer. During this ablation, proton transfer from the acidic matrix to the analyte molecules occurs, resulting in the formation of singly protonated analyte ions [M+H]⁺[4]. This gentle energy transfer is the hallmark of a "soft" ionization method.

  • Time-of-Flight Analysis: The newly formed ions are accelerated by a strong electric field into a field-free drift tube known as the time-of-flight (TOF) analyzer. The velocity of each ion is inversely proportional to its mass-to-charge ratio (m/z)[6]. Lighter ions travel faster and reach the detector first, while heavier ions arrive later. By precisely measuring the flight time, the m/z of each ion can be accurately determined, generating a mass spectrum.

MALDI_Mechanism cluster_0 Sample Plate cluster_1 Mass Spectrometer Vacuum Analyte Analyte (Peptides/Proteins) Crystal Co-crystallized Analyte + Matrix Analyte->Crystal Matrix 3-Hydroxy-4,5- dimethoxybenzoic acid (Matrix) Matrix->Crystal IonPlume Gas Phase Ion Plume ([Analyte+H]⁺) Laser UV Laser Pulse (e.g., 337 nm) Laser->Crystal Energy Absorption & Desorption TOF_Tube Time-of-Flight Analyzer IonPlume->TOF_Tube Acceleration Detector Detector TOF_Tube->Detector Separation by m/z Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Generate Digestion_Workflow A 1. Excise Protein Band from Stained Gel B 2. Destain (e.g., ACN/Ammonium Bicarbonate) A->B C 3. Dehydrate (100% Acetonitrile) B->C D 4. Reduce (DTT) C->D E 5. Alkylate (Iodoacetamide) D->E F 6. Digest (Trypsin, 37°C Overnight) E->F G 7. Extract Peptides (ACN/TFA) F->G H 8. Dry Peptides (Vacuum Centrifuge) G->H

Figure 2: Workflow for In-Gel Protein Digestion.
  • Excise & Destain: Using a clean scalpel, excise the protein band of interest from the Coomassie- or silver-stained gel. Cut the band into small (~1 mm³) pieces. Transfer the pieces to a microcentrifuge tube. Destain the gel pieces by washing with a solution of 50% ACN in 50 mM ammonium bicarbonate until the gel pieces are colorless.

  • Dehydrate & Rehydrate: Remove the destaining solution and dehydrate the gel pieces by adding 100% ACN and incubating for 5-10 minutes. Remove the ACN.

  • Reduction & Alkylation: Rehydrate the gel pieces in 100 µL of 10 mM Dithiothreitol (DTT) in 100 mM ammonium bicarbonate and incubate at 56°C for 45 minutes. Cool to room temperature. Remove the DTT solution and add 100 µL of 55 mM iodoacetamide in 100 mM ammonium bicarbonate. Incubate in the dark at room temperature for 30 minutes. This step irreversibly blocks cysteine residues, preventing disulfide bond reformation.

  • Digestion: Wash the gel pieces with ammonium bicarbonate and dehydrate with ACN. Rehydrate the gel pieces in a minimal volume of sequencing-grade trypsin solution (e.g., 10-20 ng/µL in 25 mM ammonium bicarbonate) on ice for 30-60 minutes. Add additional buffer to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction: Add a solution of 50% ACN / 5% TFA to the tube to extract the peptides from the gel. Vortex and sonicate for 10-15 minutes. Collect the supernatant. Repeat the extraction once.

  • Dry Down: Pool the supernatants and dry the peptides in a vacuum centrifuge. The resulting peptide pellet is now ready for MALDI-TOF MS analysis.

Protocol 3: Sample Spotting and MALDI-TOF MS Analysis

Self-Validation: This protocol incorporates the use of calibration standards to ensure the mass accuracy of the instrument, a critical component of a self-validating system. The resulting peptide mass fingerprint is validated by matching it against a protein database.

  • Reconstitute Peptides: Reconstitute the dried peptide pellet from Protocol 2 in 5-10 µL of 0.1% TFA.

  • Mix Analyte and Matrix: In a separate tube, mix 1 µL of the reconstituted peptide solution with 1 µL of the this compound matrix solution from Protocol 1.

  • Spotting (Dried-Droplet Method):

    • Pipette 0.5 - 1.0 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air-dry completely at room temperature. Fine, needle-like crystals should form.

    • Spot a calibration standard mixture on adjacent spots on the target plate using the same procedure.

  • Instrument Setup & Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Calibrate the instrument using the adjacent calibration spots. The calibration should achieve a mass accuracy of < 50 ppm.

    • Acquire mass spectra from the sample spots in positive-ion reflector mode. The typical mass range for peptide mass fingerprinting is 700-4000 m/z.

  • Data Analysis (Peptide Mass Fingerprinting):

    • Process the raw spectrum (baseline subtraction, peak picking).

    • Submit the list of monoisotopic peptide masses to a database search engine (e.g., Mascot, X! Tandem).

    • Specify trypsin as the enzyme, allowing for up to one missed cleavage. Specify carbamidomethyl (Cys) as a fixed modification and oxidation (Met) as a variable modification.

    • A confident protein identification is typically based on a statistically significant score and the matching of multiple peptides.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No/Low Signal Insufficient sample amount; Poor co-crystallization; Salts or detergents in the sample.Concentrate the sample; Re-spot using a different matrix/analyte ratio; Desalt the peptide sample using a C18 ZipTip.
Poor Resolution / Broad Peaks Inhomogeneous crystals ("hot spots"); High laser power; Poor instrument calibration.Re-spot the sample, allowing it to dry more slowly; Reduce laser fluency; Recalibrate the instrument.
Low Mass Interference Matrix-related ions.While this compound is expected to be clean, if interference occurs, increase the low-mass cutoff in the acquisition software.
Failed Database Search Low-quality spectrum (few peaks); Protein not in the database; Incorrect search parameters.Re-acquire data to improve signal-to-noise; Search against a broader database (e.g., "all species"); Double-check all search parameters (enzyme, modifications, mass tolerance).

Safety Information

As a Senior Application Scientist, safety is paramount. Always consult the full Safety Data Sheet (SDS) before handling any chemical.

  • Hazard Identification: this compound and similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation.[6][7] May form combustible dust concentrations in air.[6]

  • Handling Precautions:

    • Use only in a well-ventilated area or under a chemical fume hood.[7]

    • Avoid breathing dust.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4][7]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[6]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[5]

Conclusion

This compound represents a promising addition to the proteomics toolkit. By understanding its chemical properties and the fundamental principles of MALDI-TOF mass spectrometry, researchers can leverage this matrix to potentially enhance peptide detection and improve the quality of their mass spectra. The protocols and insights provided herein offer a robust starting point for its successful implementation, encouraging a more nuanced and tailored approach to matrix selection in the pursuit of comprehensive proteome characterization.

References

  • MALDI-TOF Sample Preparation Guide. University of Washington. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Spectroscopy Online. [Link]

  • Sample preparation strategies in MALDI. MassTech, Inc. [Link]

  • Bruker Guide to MALDI Sample Preparation. Bruker Daltonics. [Link]

  • Matrix Recipes. Harvard Center for Mass Spectrometry. [Link]

  • Possible evidence of amide bond formation between sinapinic acid and lysine-containing bacterial proteins by matrix-assisted laser desorption/ionization (MALDI) at 355 nm. PubMed. [Link]

Sources

Application Notes and Protocols: In Vitro Assays to Determine the Antioxidant Activity of 3-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antioxidant Potential of 3-Hydroxy-4,5-dimethoxybenzoic Acid

This compound, a phenolic compound also known as 5-hydroxyveratric acid, is a molecule of significant interest in the fields of pharmacology and nutraceuticals.[1][2] Its structure, featuring a hydroxyl group and two methoxy groups on a benzoic acid backbone, suggests a strong potential for antioxidant activity.[3][4] Phenolic acids are well-documented for their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in a wide array of chronic diseases.[5][6] The antioxidant capacity of these compounds is primarily attributed to the reactivity of the phenol moiety, which can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[6][7]

This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of the antioxidant activity of this compound. We will delve into the mechanistic underpinnings of the most robust and widely adopted assays: DPPH, ABTS, FRAP, and ORAC. These methods allow for a multifaceted characterization of a compound's antioxidant profile, distinguishing between different mechanisms of action, namely Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8][9]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure technical accuracy and reproducibility.

Conceptual Framework: Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is typically exerted through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching it and terminating the oxidative chain reaction. The ORAC assay is a classic example of a HAT-based method.[8][9]

  • Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant to the free radical, converting it into a more stable anion. DPPH, ABTS, and FRAP assays are predominantly based on the SET mechanism.[8]

It is crucial to employ a battery of assays that cover both mechanisms to gain a comprehensive understanding of the antioxidant potential of the test compound.

cluster_mechanisms Antioxidant Mechanisms of Phenolic Compounds cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) AO Phenolic Antioxidant (Ar-OH) AO_HAT Ar-OH AO_SET Ar-OH Radical Free Radical (R•) Radical_HAT R• Radical_SET R• AO_Radical Ar-O• AO_HAT->AO_Radical H• donation Quenched_Radical RH Radical_HAT->Quenched_Radical H• acceptance AO_Cation [Ar-OH]•+ AO_SET->AO_Cation e- donation Radical_Anion R:- Radical_SET->Radical_Anion e- acceptance

Caption: Antioxidant mechanisms of phenolic compounds.

General Experimental Workflow

The assessment of antioxidant activity should follow a systematic approach, beginning with the preparation of the test compound and proceeding through various assays to build a comprehensive profile.

cluster_assays start Start: Obtain This compound prep Prepare Stock & Working Solutions of Test Compound and Standards (e.g., Trolox) start->prep assays Perform In Vitro Assays prep->assays dpph DPPH Assay abts ABTS Assay frap FRAP Assay orac ORAC Assay calc Calculate Antioxidant Capacity (e.g., IC50, Trolox Equivalents) dpph->calc abts->calc frap->calc orac->calc report Data Analysis & Reporting calc->report end End: Comprehensive Antioxidant Profile report->end

Caption: General workflow for assessing antioxidant activity.

Part 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle

The DPPH assay is a widely used method due to its simplicity and reliability.[10][11] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[12] The DPPH radical is a deep violet colored compound that, upon neutralization, is reduced to the pale yellow hydrazine, DPPH-H. This color change is monitored spectrophotometrically at approximately 517 nm, and the decrease in absorbance is proportional to the radical scavenging activity of the sample.[8][12]

Experimental Protocol

reagents Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix Mix Sample/Standard with DPPH Solution reagents->mix samples Prepare Serial Dilutions of Test Compound & Standard (Trolox) samples->mix incubate Incubate in the Dark (e.g., 30 min at room temp) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: DPPH Assay Workflow.

Reagents and Equipment:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Vortex mixer

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and stored in a dark bottle to prevent degradation.

  • Preparation of Sample and Standard:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations.

    • Prepare a stock solution of Trolox (e.g., 1 mM) in methanol and perform serial dilutions to create a standard curve.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the sample or standard at various concentrations to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.[8]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

Calculations:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_blank - A_sample) / A_blank] * 100

Where:

  • A_blank is the absorbance of the blank (DPPH solution without sample).

  • A_sample is the absorbance of the sample with DPPH solution.

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the IC50 of the sample to that of Trolox.[10][13]

Part 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[14] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution.[15][16] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[14] The reduction in absorbance, measured at 734 nm, is proportional to the antioxidant concentration.[17][18] This assay is applicable to both hydrophilic and lipophilic antioxidants and can be conducted over a wide pH range.[14]

Experimental Protocol

Caption: ABTS Assay Workflow.

Reagents and Equipment:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol

  • Phosphate buffered saline (PBS)

  • Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Step-by-Step Methodology:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[15]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17]

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[17]

  • Assay Procedure:

    • In a 96-well plate, add a large volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

    • Add a small volume of the sample or standard at various concentrations (e.g., 10 µL) to the respective wells.

  • Incubation: Mix and incubate the plate at room temperature for a defined time (e.g., 6 minutes).[19]

  • Measurement: Measure the absorbance at 734 nm.

Calculations:

The calculation is similar to the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.

Part 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle

The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[20][21] The assay is conducted at a low pH (3.6), where the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the ferrous form, which has an intense blue color.[20][22] The change in absorbance is measured at 593 nm, and the intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[20][21]

Experimental Protocol

Caption: FRAP Assay Workflow.

Reagents and Equipment:

  • This compound

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Sodium acetate

  • Acetic acid

  • Hydrochloric acid (HCl)

  • Ferrous sulfate (FeSO₄·7H₂O) or Trolox for standard curve

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath or incubator at 37°C

Step-by-Step Methodology:

  • Preparation of FRAP Reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O in water.

    • The FRAP working reagent is prepared fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL).

    • Add a large volume of the FRAP reagent (e.g., 190 µL) to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (typically 4 to 30 minutes).[8][20]

  • Measurement: Measure the absorbance at 593 nm.[22]

Calculations:

A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as ferrous ion (Fe²⁺) equivalents or Trolox equivalents.

Part 4: ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[23][24] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[23] The antioxidant scavenges these radicals, thus preserving the fluorescence of the probe (commonly fluorescein).[25] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[24]

Experimental Protocol

reagents Prepare Fluorescein, AAPH, and Trolox Solutions plate Add Fluorescein and Sample/Standard to Plate reagents->plate preincubate Pre-incubate at 37°C plate->preincubate initiate Add AAPH to Initiate Reaction preincubate->initiate measure Measure Fluorescence Decay (Ex: 485 nm, Em: 520 nm) over time at 37°C initiate->measure calculate Calculate Area Under Curve (AUC) and Trolox Equivalents measure->calculate

Sources

Application Notes and Protocols for a Senior Application Scientist: Antimicrobial Activity Testing of 3-Hydroxy-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4,5-dimethoxybenzoic acid, a phenolic compound, has garnered interest for its potential biological activities, including antioxidant and antimicrobial properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antimicrobial efficacy of this compound. As a senior application scientist, this guide emphasizes not only the procedural steps but also the scientific rationale behind the experimental choices, ensuring robust and reproducible results. The protocols detailed herein are aligned with internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[2][3][4]

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₅[5][6][7]
Molecular Weight 198.17 g/mol [5][6][7][8]
CAS Number 1916-08-1[6][7]
Synonyms 3,4-dimethoxy-5-hydroxybenzoic acid, 5-Hydroxyveratric acid[5][7]
Appearance Solid[5]
Known Activities Antioxidant, Antimicrobial (moderate to low)[1]

Part 1: Scientific Background and Rationale

Mechanism of Action of Phenolic Acids

Phenolic compounds, including benzoic acid derivatives, exert their antimicrobial effects through a multi-targeted approach. Understanding these mechanisms is crucial for interpreting experimental outcomes and designing further studies. The primary modes of action include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of phenolic compounds allows them to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately causing cell death.[1][6]

  • Enzyme Inhibition: Phenolic acids can interact with microbial enzymes, including those involved in energy production and metabolic pathways, through hydrogen bonding and other non-covalent interactions. This can lead to the inhibition of critical cellular processes.[1]

  • Protein Denaturation: At higher concentrations, phenolic compounds can cause the denaturation of cellular proteins, leading to a loss of function and cell death.[6]

  • Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA, thereby inhibiting microbial replication.[9]

  • Hyperacidification of the Cytoplasm: Undissociated phenolic acids can cross the cell membrane and dissociate in the more alkaline cytoplasm, leading to a decrease in intracellular pH. This can disrupt various cellular functions.[6]

Gram-positive bacteria are often more susceptible to phenolic compounds than Gram-negative bacteria.[8] This is attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier to the penetration of hydrophobic compounds.

Part 2: Experimental Protocols

Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_confirmation Confirmation of Bactericidal Activity cluster_analysis Data Analysis A Prepare Stock Solution of This compound D Broth Microdilution Assay (Determine MIC) A->D E Disk Diffusion Assay (Qualitative Assessment) A->E B Select and Culture Test Microorganisms C Prepare Standardized Inoculum (0.5 McFarland) B->C C->D C->E F Subculture from MIC wells D->F H Record and Interpret Results (MIC, Zone of Inhibition, MBC) D->H E->H G Determine Minimum Bactericidal Concentration (MBC) F->G G->H

Caption: Overall workflow for antimicrobial susceptibility testing.

Protocol 1: Preparation of Test Compound and Microbial Cultures

1.1. Preparation of this compound Stock Solution

  • Rationale: A sterile, high-concentration stock solution is necessary to perform serial dilutions for the assays. The choice of solvent is critical to ensure the compound is fully dissolved and does not interfere with microbial growth.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sterile filter (0.22 µm pore size)

  • Procedure:

    • Accurately weigh a desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile microcentrifuge tube.

    • Store the stock solution at -20°C.

1.2. Selection and Maintenance of Test Microorganisms

  • Rationale: The selection of a diverse panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi, provides a comprehensive assessment of the compound's antimicrobial spectrum. The use of ATCC (American Type Culture Collection) strains ensures reproducibility.

  • Recommended Strains:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Yeast: Candida albicans (ATCC 90028)

  • Procedure:

    • Obtain certified strains from a reputable supplier (e.g., ATCC).

    • Culture bacteria on Mueller-Hinton Agar (MHA) and yeast on Sabouraud Dextrose Agar (SDA) at 37°C for 18-24 hours.

    • For long-term storage, prepare glycerol stocks and store them at -80°C.

    • Prior to each experiment, subculture the microorganisms from the glycerol stock onto fresh agar plates to ensure viability.

1.3. Preparation of Standardized Inoculum

  • Rationale: A standardized inoculum density is critical for the reproducibility of susceptibility testing. The 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • Materials:

    • Freshly cultured microorganisms (18-24 hours old)

    • Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)

    • Sterile loops or swabs

    • 0.5 McFarland turbidity standard

    • Spectrophotometer (optional)

  • Procedure:

    • Using a sterile loop or swab, pick several well-isolated colonies of the test microorganism.

    • Suspend the colonies in a tube containing sterile saline or MHB.

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or diluting with sterile saline/MHB. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).

    • This standardized inoculum should be used within 15 minutes of preparation.[10]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Rationale: The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is considered a gold standard and is recommended by CLSI and EUCAST.[2][3][4]

  • Materials:

    • Sterile 96-well microtiter plates

    • Standardized microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL in the final well volume)

    • Stock solution of this compound

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for yeast

    • Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for yeast)

    • Solvent control (DMSO)

    • Multichannel pipette

  • Procedure:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • In the first well of each row, add 100 µL of the stock solution of the test compound or control antibiotic.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

    • The final column should serve as a growth control (no compound) and a sterility control (no inoculum). A solvent control (containing the highest concentration of DMSO used) should also be included.

    • Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Inoculate each well (except the sterility control) with 100 µL of the final inoculum.

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[11]

MIC Determination Workflow

MIC_Workflow A Prepare Serial Dilutions of Test Compound in 96-well plate B Inoculate wells with Standardized Microbial Suspension A->B C Incubate at 37°C B->C D Visually Assess for Growth (Turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)
  • Rationale: The disk diffusion assay is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent. It is a simple and widely used method for preliminary screening.[5][12]

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Standardized microbial inoculum (0.5 McFarland)

    • Sterile cotton swabs

    • Sterile blank paper disks (6 mm diameter)

    • Stock solution of this compound

    • Positive control antibiotic disks

    • Forceps

  • Procedure:

    • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized microbial suspension to create a lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

    • Impregnate sterile blank paper disks with a known concentration of the this compound stock solution (e.g., 10 µL of a 10 mg/mL solution). Allow the solvent to evaporate.

    • Using sterile forceps, place the impregnated disks and a positive control disk onto the surface of the inoculated MHA plate. Ensure disks are at least 24 mm apart.[5]

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
  • Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is determined by subculturing from the clear wells of the MIC assay. An agent is considered bactericidal if the MBC is no more than four times the MIC.[13][14][15]

  • Materials:

    • MIC plate from Protocol 2

    • Sterile MHA plates

    • Micropipette

  • Procedure:

    • Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.

    • From each of these clear wells, aspirate a 10 µL aliquot.

    • Spot-inoculate the 10 µL aliquot onto a quadrant of a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • After incubation, observe the plates for colony growth. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).[14][16]

MBC Determination Workflow

MBC_Workflow A Select clear wells from MIC plate (at and above MIC) B Subculture aliquots from selected wells onto fresh agar plates A->B C Incubate at 37°C B->C D Observe for colony growth C->D E Determine MBC: Lowest concentration with no or ≥99.9% reduction in growth D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Part 3: Data Interpretation and Presentation

Interpreting the Results
  • MIC: The MIC value is reported in µg/mL. A lower MIC value indicates a more potent antimicrobial agent.

  • Zone of Inhibition: The diameter of the zone of inhibition is reported in mm. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.

  • MBC: The MBC value is reported in µg/mL.

  • MBC/MIC Ratio: This ratio is used to differentiate between bactericidal and bacteriostatic activity.

    • Bactericidal: MBC/MIC ≤ 4

    • Bacteriostatic: MBC/MIC > 4

Data Presentation

Summarize the quantitative data in a clear and concise table for easy comparison.

Table 1: Antimicrobial Activity of this compound

Test MicroorganismMIC (µg/mL)Zone of Inhibition (mm) at [X] µ g/disk MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 25923)
B. subtilis (ATCC 6633)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)
C. albicans (ATCC 90028)
Positive Control 1
Positive Control 2

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. [Link]

  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS - IIP Series. [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics - PMC - NIH. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. [Link]

  • Minimum bactericidal concentration - Grokipedia. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. [Link]

  • MIC Determination - EUCAST. [Link]

  • Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC - NIH. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. [Link]

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - MDPI. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. [Link]

  • Antimicrobial susceptibility testing – disk diffusion methods | PPTX - Slideshare. [Link]

  • Minimum bactericidal concentration - Wikipedia. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. [Link]

  • MBC vs. MIC: What Every Drug Developer Should Know - Microbe Investigations. [Link]

  • Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents - ResearchGate. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. [Link]

  • EUCAST MIC Determination Testing - Testing Laboratory. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. [Link]

  • This compound | C9H10O5 | CID 74709 - PubChem. [Link]

  • This compound - the NIST WebBook. [Link]

  • 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. [Link]

  • 1 Preparation of inoculum (english) - YouTube. [Link]

Sources

Developing a stability-indicating HPLC method for 3-Hydroxy-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Stability-Indicating HPLC Method for the Assay of 3-Hydroxy-4,5-dimethoxybenzoic acid

Introduction

This compound is a phenolic compound of interest in pharmaceutical research.[1] To ensure the quality, safety, and efficacy of drug substances and products, it is crucial to develop and validate analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products. A stability-indicating method (SIM) is an analytical procedure that is able to separate, detect, and quantify the active ingredient, its degradation products, and any impurities, thereby providing a measure of the drug's stability under various environmental conditions. This application note details the development and validation of a robust, stability-indicating high-performance liquid chromatography (HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The development of a stability-indicating HPLC method is a multi-step process that begins with understanding the physicochemical properties of the analyte. This compound has a molecular formula of C9H10O5 and a molecular weight of 198.17 g/mol .[5][6][7] Its structure contains a hydroxyl and two methoxy groups on a benzoic acid backbone, which makes it susceptible to degradation under certain conditions.

Forced degradation studies are a critical component of developing a stability-indicating method.[2][4] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[2][3] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the analytical method can effectively separate the parent drug from its degradants.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a stability-indicating HPLC method for this compound. It covers the materials and methods, detailed experimental protocols for forced degradation studies and method validation, and data presentation in a clear and structured format.

Materials and Methods

Reagents and Chemicals

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, obtained from a water purification system)

  • Formic acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonication bath

  • Forced degradation studies were conducted in a calibrated hot air oven and a photostability chamber.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution A time-based gradient program should be optimized to ensure separation. A typical starting point could be 95% A, ramping to 95% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan of the analyte (typically around 254 nm for phenolic compounds)

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable diluent (e.g., methanol or a mixture of mobile phase components) and make up to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For drug product analysis, the sample preparation procedure will depend on the formulation. It may involve extraction, filtration, and dilution to bring the analyte concentration within the calibration range.

2. Forced Degradation Studies

The following protocols outline the stress conditions to be applied to the drug substance. The extent of degradation should be monitored at various time points to achieve the target of 5-20% degradation.[2]

  • Acid Hydrolysis:

    • Dissolve the drug substance in 0.1 M HCl.

    • Heat the solution at 60 °C in a water bath for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with the diluent to the target concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the drug substance in 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period.

    • Neutralize with 0.1 M HCl.

    • Dilute with the diluent to the target concentration and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the drug substance in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period.

    • Dilute with the diluent to the target concentration and analyze by HPLC.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in a hot air oven at a temperature above the accelerated stability testing conditions (e.g., 80 °C) for a specified period.

    • Dissolve the stressed solid in the diluent to the target concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the drug substance (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Prepare a solution of the stressed sample in the diluent to the target concentration and analyze by HPLC.

A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

Caption: Workflow for developing a stability-indicating HPLC method.

3. Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[10] This is demonstrated by analyzing the stressed samples and ensuring that the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector can further confirm the specificity.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of at least five concentrations of the analyte across the intended range. The correlation coefficient (r²), y-intercept, and slope of the regression line should be determined.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is usually assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The results of the forced degradation studies will indicate the stability of this compound under various stress conditions. The chromatograms from the stressed samples should be carefully examined to ensure that all degradation products are well-separated from the parent peak and from each other.

The validation data should be compiled and presented in a clear and concise manner, typically in tabular format.

Table 1: Summary of Method Validation Parameters

Validation ParameterAcceptance CriteriaObserved Results
Specificity Peak purity index > 0.999
Linearity (r²) ≥ 0.999
Range (µg/mL) -
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD (µg/mL) -
LOQ (µg/mL) -

The discussion should interpret the results of the forced degradation studies, highlighting the degradation pathways if possible. The validation results should be discussed in the context of the ICH guidelines, confirming that the method is suitable for its intended use as a stability-indicating assay.

Caption: Key stages in the development and validation of a stability-indicating method.

Conclusion

This application note provides a detailed protocol for the development and validation of a stability-indicating HPLC method for this compound. By following the outlined procedures for forced degradation and method validation, a reliable and robust analytical method can be established. This method is crucial for the routine quality control and stability testing of this compound in both drug substance and drug product forms, ensuring their safety and efficacy throughout their shelf life.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003.

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005.

  • ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
  • Sonawane, S., Gide, P., Kadam, V., & Shinde, D. (2006). A validated stability indicating HPLC method for the determination of Lornoxicam and its degradation products in solid oral dosage. Journal of pharmaceutical and biomedical analysis, 42(5), 647-652.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996.

  • FDA, Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, Food and Drug Administration, 2021.

  • PubChem, this compound.

  • Cheméo, this compound Chemical Properties.

  • LCGC International, Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

  • ResearchGate, Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.

  • SciSpace, Forced Degradation Studies.

  • NIH, Development of forced degradation and stability indicating studies of drugs—A review.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxy-4,5-dimethoxybenzoic Acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Hydroxy-4,5-dimethoxybenzoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

Microbial & Enzymatic Degradation

Question 1: I am not observing any degradation of this compound in my microbial culture. What are the potential reasons and how can I troubleshoot this?

Answer:

The lack of degradation can stem from several factors, ranging from the choice of microorganism to the culture conditions. Here’s a systematic approach to identify the issue:

  • Microorganism Selection and Adaptation:

    • Inappropriate Strain: Not all microorganisms can metabolize substituted benzoic acids. Ensure you are using a strain with known capabilities for degrading aromatic compounds. Genera like Pseudomonas, Bacillus, and various fungi are often effective.[1][2] If possible, use a strain previously reported to degrade similar compounds.

    • Lack of Adaptation: The microbial strain may require an adaptation period to induce the necessary enzymes for degradation.[3] Consider a gradual introduction of this compound in increasing concentrations to your culture medium.

    • Toxicity: High concentrations of the target compound or its intermediates can be toxic to the microorganisms, inhibiting their metabolic activity.[4] Start with a lower concentration of this compound and monitor cell viability.

  • Culture Conditions:

    • Sub-optimal pH and Temperature: Microbial growth and enzymatic activity are highly dependent on pH and temperature. Ensure your culture conditions are optimal for the specific strain you are using. Most bacteria involved in aromatic degradation prefer a pH between 6.0 and 8.0 and temperatures ranging from 25-37°C.

    • Oxygen Limitation (for aerobic degradation): The initial steps in the aerobic degradation of aromatic compounds often involve oxygenases, which require molecular oxygen.[5] Ensure adequate aeration of your culture through shaking or sparging with filtered air.

    • Nutrient Limitation: The growth medium must contain all essential nutrients (carbon, nitrogen, phosphorus, trace elements) to support robust microbial growth and metabolism. A nutrient-deficient medium can limit the production of degradative enzymes.

  • Analytical Issues:

    • Inadequate Detection Method: Your analytical method (e.g., HPLC, GC-MS) may not be sensitive enough to detect small changes in the concentration of the parent compound.[6] Validate your analytical method to ensure it has the required limit of detection (LOD) and limit of quantitation (LOQ).

    • Sample Preparation: Improper sample preparation can lead to inaccurate results. Ensure complete extraction of the compound from the culture medium and remove any interfering substances.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for no degradation.

Question 2: My enzymatic assay shows low or no activity for the degradation of this compound. What should I investigate?

Answer:

Low enzymatic activity can be attributed to issues with the enzyme itself, the assay conditions, or the presence of inhibitors.

  • Enzyme Quality and Purity:

    • Denaturation: Enzymes are sensitive to temperature and pH extremes. Improper storage or handling can lead to denaturation and loss of activity.

    • Purity: Crude enzyme extracts may contain inhibitors or proteases that degrade the target enzyme. Consider purifying the enzyme of interest.

  • Assay Conditions:

    • Sub-optimal pH and Temperature: Every enzyme has an optimal pH and temperature range for its activity.[7] Determine the optimal conditions for your specific enzyme through systematic testing.

    • Cofactor Requirements: Many enzymes, particularly oxygenases involved in aromatic degradation, require cofactors such as NAD(P)H, FAD, or metal ions for their activity.[8] Ensure that all necessary cofactors are present in your reaction mixture.

    • Substrate Concentration: While a higher substrate concentration generally leads to a higher reaction rate, very high concentrations can cause substrate inhibition in some enzymes. Perform a substrate kinetics study to determine the optimal substrate concentration.

  • Presence of Inhibitors:

    • Product Inhibition: The degradation products of this compound may act as inhibitors of the enzyme.[9] Monitor the reaction over time to see if the rate decreases as the product concentration increases.

    • Contaminants: Contaminants in your substrate or buffer solutions can inhibit enzymatic activity. Use high-purity reagents and water.

Experimental Protocol: Optimizing Enzyme Assay Conditions

  • pH Profile: Prepare a series of buffers with different pH values (e.g., pH 4.0 to 9.0 in 0.5 unit increments). Perform the enzyme assay in each buffer to identify the optimal pH.

  • Temperature Profile: Conduct the assay at various temperatures (e.g., 20°C to 50°C in 5°C increments) at the optimal pH to determine the optimal temperature.

  • Cofactor Titration: If your enzyme requires a cofactor, perform the assay with varying concentrations of the cofactor to find the saturating concentration.

  • Substrate Kinetics: Measure the initial reaction rate at different substrate concentrations to determine the Michaelis-Menten constants (Km and Vmax).

Chemical Degradation (Oxidation & Photodegradation)

Question 3: I am observing incomplete degradation or the formation of unexpected byproducts in my oxidative degradation experiment using Fenton's reagent. What could be the cause?

Answer:

The efficiency and product profile of Fenton-based oxidation are highly dependent on several experimental parameters.

  • Reaction Conditions:

    • pH: The Fenton reaction is most effective in a narrow acidic pH range, typically between 2.5 and 3.5. At higher pH, ferric hydroxide precipitates, reducing the availability of the catalyst.

    • H₂O₂ Concentration: An insufficient amount of hydrogen peroxide will lead to incomplete degradation. Conversely, an excessive amount can lead to scavenging of hydroxyl radicals by H₂O₂ itself, reducing the overall efficiency.

    • Fe²⁺ Concentration: The concentration of the ferrous iron catalyst is crucial. A low concentration will result in a slow reaction rate, while a very high concentration can also lead to radical scavenging.

  • Interfering Substances:

    • Radical Scavengers: The presence of other organic or inorganic compounds in your sample can compete for hydroxyl radicals, reducing the degradation efficiency of the target compound.

    • Complexing Agents: Ligands that form stable complexes with iron can inhibit its catalytic activity.

  • Intermediate Products:

    • The initial degradation products of this compound, such as hydroxylated derivatives, can be more or less reactive towards hydroxyl radicals than the parent compound.[10] This can lead to the accumulation of certain intermediates.

Table 1: Troubleshooting Oxidative Degradation with Fenton's Reagent

Issue Potential Cause Recommended Action
Incomplete Degradation Sub-optimal pH, Insufficient H₂O₂ or Fe²⁺Optimize pH to 2.5-3.5. Titrate H₂O₂ and Fe²⁺ concentrations.
Slow Reaction Rate Low temperature, Low catalyst concentrationIncrease temperature (within reasonable limits). Increase Fe²⁺ concentration.
Unexpected Byproducts Radical reactions with other matrix componentsPurify the sample or characterize the byproducts to understand side reactions.

Question 4: My photodegradation experiment is yielding inconsistent results. What factors should I control more carefully?

Answer:

Photodegradation experiments are sensitive to a variety of factors that can influence the reaction rate and pathway.

  • Light Source:

    • Wavelength and Intensity: The degradation rate is dependent on the overlap between the absorption spectrum of the compound and the emission spectrum of the light source, as well as the light intensity.[11] Ensure consistent lamp output and geometry of the experimental setup.

    • Lamp Aging: The output of lamps can decrease over time. Calibrate your light source regularly.

  • Sample Matrix:

    • Photosensitizers: The presence of other compounds in the sample, such as dissolved organic matter, can act as photosensitizers, accelerating the degradation.[12]

    • Quenchers: Some substances can quench the excited state of the target molecule or reactive oxygen species, inhibiting photodegradation.

    • pH: The pH of the solution can affect the speciation of the compound and its photochemical reactivity.

  • Oxygen Availability:

    • Photodegradation can proceed through different mechanisms in the presence or absence of oxygen. Control the concentration of dissolved oxygen in your solution.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What are the expected initial steps in the microbial degradation of this compound?

Answer:

Based on the degradation pathways of similar aromatic compounds, the initial steps are likely to involve:

  • O-demethylation: The methoxy groups are primary targets for enzymatic attack. Monooxygenases can catalyze the removal of the methyl groups to form dihydroxy or trihydroxy benzoic acid derivatives. For instance, demethylation at the 4- or 5-position would yield 3,4-dihydroxy-5-methoxybenzoic acid (3-O-methylgallic acid) or 3,5-dihydroxy-4-methoxybenzoic acid.[8][13]

  • Hydroxylation: The aromatic ring can be further hydroxylated by hydroxylases, a crucial step before ring cleavage.[1]

  • Ring Cleavage: Following the formation of dihydroxybenzoic acids (like protocatechuic acid or gallic acid derivatives), dioxygenases catalyze the cleavage of the aromatic ring, a key step in the mineralization of the compound.[1]

G A This compound B O-demethylation (Monooxygenase) A->B C Dihydroxy/Trihydroxy Intermediates B->C D Ring Cleavage (Dioxygenase) C->D E Central Metabolism D->E

Caption: Initial microbial degradation steps.

Question 2: What are the major intermediates I should look for when analyzing the degradation products?

Answer:

The specific intermediates will depend on the degradation pathway. However, based on known metabolic routes for similar compounds, you should look for:

  • Demethylated Products: 3,4-Dihydroxy-5-methoxybenzoic acid (3-O-methylgallic acid) and 3,5-dihydroxy-4-methoxybenzoic acid are likely primary intermediates.

  • Hydroxylated Products: Further hydroxylation can lead to compounds like gallic acid (3,4,5-trihydroxybenzoic acid).

  • Ring-Cleavage Products: After the aromatic ring is opened, you may detect aliphatic acids such as muconic acid derivatives, which are subsequently funneled into the tricarboxylic acid (TCA) cycle.[8][13]

Analytical Approach:

  • HPLC-MS/MS or GC-MS: These are powerful techniques for the separation and identification of degradation intermediates.[14][15] By comparing the mass spectra of the detected peaks with those of authentic standards or with spectral libraries, you can identify the structures of the intermediates.

Question 3: What are the expected products of oxidative and photolytic degradation?

Answer:

Forced degradation studies can help elucidate the stability of the molecule.

  • Oxidation: Under oxidative stress (e.g., using H₂O₂), you can expect the formation of oxidized derivatives of the aromatic ring.[16] Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opened products.

  • Photodegradation: Exposure to UV light can lead to a complex mixture of degradation products.[16] Photolytic degradation may involve free-radical mechanisms, leading to hydroxylated species and polymerized products.[17]

Experimental Protocol: Forced Degradation Study

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.[16]

  • Stress Conditions:

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% v/v hydrogen peroxide. Keep the solution in the dark at room temperature for a defined period (e.g., 6 hours).[16]

    • Photolytic: Expose the stock solution to a controlled UV light source (e.g., 200 watt hours/square meter).[16]

  • Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and quantify the degradation products.

References

  • Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology. Available at: [Link]

  • ResearchGate. (n.d.). Microbial degradation of monohydroxybenzoic acids. Available at: [Link]

  • National Institutes of Health. (n.d.). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Available at: [Link]

  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Available at: [Link]

  • National Institutes of Health. (n.d.). Bacterial Degradation of Aromatic Compounds. Available at: [Link]

  • MDPI. (2023). Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology. Available at: [Link]

  • Chrom Tech. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • AIP Publishing. (2023). Analysis of benzoic acid and sorbic acid in different food products (ketchups and beverages) using HPLC method. Available at: [Link]

  • ResearchGate. (n.d.). Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. Available at: [Link]

  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available at: [Link]

  • National Institutes of Health. (n.d.). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Available at: [Link]

  • SciSpace. (n.d.). The microbiological degradation of aromatic compounds. Available at: [Link]

  • Lacki, K., & Duvnjak, Z. (1996). Modeling the enzymatic transformation of 3,5-dimethoxy,4-hydroxy cinnamic acid by polyphenoloxidase from the white-rot fungus Trametes versicolor. Biotechnology and Bioengineering. Available at: [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]

  • Frontiers. (2021). Enhanced Reactive Blue 4 Biodegradation Performance of Newly Isolated white rot fungus Antrodia P5 by the Synergistic Effect of Herbal Extraction Residue. Available at: [Link]

  • RSC Publishing. (n.d.). Assessing the Source of the Photochemical Formation of Hydroxylating Species from Dissolved Organic Matter Using Model Sensitizers. Available at: [Link]

  • Oxford Academic. (n.d.). Biodegradation of aromatic compounds by microalgae. Available at: [Link]

  • PubMed. (n.d.). Photophysics of hydroxy-nitrobenzoic acid UV-MALDI matrices investigated via spectroscopic, photoacoustic, and luminescence techniques. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. Available at: [Link]

  • National Institutes of Health. (n.d.). Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B. Available at: [Link]

  • National Institutes of Health. (n.d.). Enzymatic Degradation of Multiple Major Mycotoxins by Dye-Decolorizing Peroxidase from Bacillus subtilis. Available at: [Link]

  • ResearchGate. (n.d.). Oxidative Degradation of 2,4-Dihydroxybenzoic Acid by the Fenton and Photo-Fenton Processes: Kinetics, Mechanisms, and Evidence for the Substitution of H2O2 by O2. Available at: [Link]

  • National Institutes of Health. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.

Sources

Stability of 3-Hydroxy-4,5-dimethoxybenzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Hydroxy-4,5-dimethoxybenzoic acid (CAS 1916-08-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in various solvents and experimental conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Overview of Chemical Stability

This compound is a substituted benzoic acid derivative containing a phenolic hydroxyl group, two methoxy groups, and a carboxylic acid function.[1] This specific combination of functional groups dictates its stability profile. The phenolic hydroxyl group is susceptible to oxidation, especially under basic conditions or in the presence of metal ions, which can lead to discoloration and the formation of quinone-like structures. The aromatic ring itself can undergo photolytic degradation.[2] The compound's stability is therefore highly dependent on pH, solvent choice, light exposure, and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4] Storage at 2-8°C is recommended. To minimize oxidation of the phenolic group, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice, particularly if the material will be stored for an extended period.[2]

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in high-purity, anhydrous solvents if possible.[2] For short-term storage (days to weeks), solutions can be stored at 2-8°C, protected from light using amber vials or foil wrapping. For long-term storage (weeks to months), it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]

Q3: Is this compound sensitive to pH?

Yes. As a phenolic acid, its stability is pH-dependent. In alkaline (basic) solutions, the phenolic proton is abstracted, forming a phenoxide ion. This phenoxide is significantly more susceptible to oxidation than the protonated phenol. Therefore, degradation is often accelerated at high pH. While generally more stable in acidic to neutral conditions, strong acidic conditions coupled with high temperatures can promote other reactions.[2][5]

Q4: What are the most common degradation pathways?

Based on its structure, the primary degradation pathways are:

  • Oxidation: The phenolic hydroxyl group can be oxidized, leading to colored degradation products. This is often catalyzed by trace metals, light, or high pH.[2][5]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation, likely through free-radical mechanisms.[2][6]

  • Thermal Degradation: While generally stable at room temperature, elevated temperatures can accelerate oxidative processes and potentially lead to decarboxylation under harsh conditions.

Q5: Which solvents are best for maintaining stability?

The choice of solvent is critical. Protic solvents like methanol and ethanol are generally suitable for dissolution, but one should be mindful of potential esterification with the carboxylic acid group if heated for prolonged periods in the presence of an acid catalyst. Aprotic solvents like DMSO, DMF, and acetonitrile are common choices. However, DMSO can be problematic if not of high purity, as it can contain oxidizing impurities. Always use freshly opened, high-purity solvents.

Solvent Stability Reference Table

The following table provides a general guide to the expected stability of this compound in common laboratory solvents. Stability is influenced by storage conditions (temperature, light, headspace oxygen).

Solvent ClassSolvent ExamplesExpected StabilityKey Considerations
Polar Aprotic DMSO, DMF, AcetonitrileGood to Excellent Use high-purity, anhydrous grades. DMSO can promote oxidation if not handled properly. Acetonitrile is often an excellent choice for analytical work.
Polar Protic Water, Methanol, EthanolModerate to Good pH is a critical factor in water; buffer to a slightly acidic pH (4-6) for best results. Risk of esterification in alcohols under acidic/heat stress.
Non-Polar Toluene, HexanePoor Solubility / Good Stability The compound has very low solubility in non-polar solvents. If dissolved (e.g., in a mixture), the chemical itself is stable, but this is rarely practical.
Ethers THF, 1,4-DioxaneModerate Ethers can form explosive peroxides over time, which are potent oxidizing agents. Use fresh, inhibitor-free solvents for the most sensitive work.
Chlorinated Dichloromethane (DCM)Moderate Can contain acidic impurities (HCl) that may affect long-term stability. Ensure the use of stabilized grades.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My solution of this compound is turning yellow/brown.
  • Possible Cause: This is a classic sign of oxidation at the phenolic hydroxyl group.[2] The formation of quinone-type structures or other conjugated systems leads to colored solutions.

  • Underlying Mechanism: This process is often accelerated by one or more of the following factors:

    • High pH: The solvent or buffer system is alkaline (pH > 8).

    • Oxygen Exposure: The solution was not prepared or stored under an inert atmosphere.

    • Light Exposure: The container is clear and has been exposed to ambient or UV light.

    • Trace Metal Contamination: Contaminants in the solvent or from glassware are catalyzing the oxidation.

  • Recommended Actions:

    • Control pH: If using aqueous solutions, buffer them to a slightly acidic pH (e.g., pH 4-6).

    • Inert Atmosphere: Prepare solutions in a glove box or sparge the solvent with nitrogen or argon before use. Store vials with an inert gas headspace.

    • Protect from Light: Use amber glass vials or wrap clear vials in aluminum foil.[2]

    • Use High-Purity Reagents: Use HPLC-grade or equivalent solvents and high-purity water.

Issue 2: I am seeing unexpected or new peaks in my HPLC/LC-MS analysis over time.
  • Possible Cause: The compound is degrading in your sample matrix or mobile phase, leading to the formation of one or more degradation products.[2]

  • Troubleshooting Workflow:

    • Identify the Stress Factor: Compare chromatograms from freshly prepared samples versus aged samples. Did the sample sit on the autosampler for 24 hours? Was it exposed to light? Was the mobile phase pH incompatible?

    • Check Mobile Phase Compatibility: If your mobile phase is alkaline, the compound may be degrading in real-time during the chromatographic run. Ensure the mobile phase pH is compatible with the compound's stability (typically neutral to acidic).

    • Perform a Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study (see protocol below). This will help you confirm if the unexpected peaks correspond to known degradation products from acid, base, oxidative, or photolytic stress.[7]

    • Analyze Samples Promptly: Prepare samples immediately before analysis to minimize the time they spend in solution.

Troubleshooting_HPLC start Unexpected Peaks in HPLC q1 Is the sample freshly prepared? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the mobile phase pH > 7? a1_yes->q2 c1 Degradation occurred during storage/handling. a1_no->c1 sol1 Action: Analyze samples promptly after preparation. Review storage conditions. c1->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no c2 On-column or in-vial degradation due to basic pH. a2_yes->c2 q3 Was the sample exposed to light? a2_no->q3 sol2 Action: Use a neutral or acidic mobile phase (e.g., with 0.1% formic or acetic acid). c2->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no c3 Photodegradation is likely. a3_yes->c3 end_node Consider other factors: - Solvent purity - Oxidative stress - Temperature effects a3_no->end_node sol3 Action: Use amber vials for sample preparation and storage. Protect autosampler tray from light. c3->sol3

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method, as mandated by ICH guidelines.[7] The goal is to achieve 5-20% degradation.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

2. Application of Stress Conditions:

  • For each condition, use a parallel "control" sample (drug in solvent without the stressor) stored at ambient temperature, protected from light.

    • Acidic Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 0.1 N HCl.[2]

      • Incubate at 60°C for 6-24 hours.

      • Before analysis, withdraw an aliquot and neutralize with an equivalent amount of 0.1 N NaOH. Dilute to the final concentration with the mobile phase.

    • Alkaline Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 0.1 N NaOH.[2]

      • Keep at room temperature for 2-6 hours (degradation is often faster under basic conditions).

      • Before analysis, withdraw an aliquot and neutralize with an equivalent amount of 0.1 N HCl. Dilute to the final concentration with the mobile phase.

    • Oxidative Degradation:

      • To 1 mL of stock solution, add 1 mL of 3% v/v hydrogen peroxide (H₂O₂).[2]

      • Keep the solution in the dark at room temperature for 6-24 hours.

      • Analyze directly after dilution with the mobile phase.

    • Thermal Degradation:

      • Place the solid compound in an oven at 60-80°C for 24 hours.[2]

      • Dissolve the heat-treated solid in the initial solvent for analysis.

      • Alternatively, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation:

      • Expose the stock solution in a photostable, transparent container (e.g., quartz cuvette) to a calibrated light source.

      • Follow ICH Q1B guidelines: expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]

      • A control sample should be wrapped in aluminum foil and placed alongside the test sample.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).

  • Check for peak purity of the parent compound and calculate the mass balance to ensure all major degradants are detected.[5]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Parallel Application) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid base Alkaline Hydrolysis (0.1N NaOH, RT) prep_stock->base oxide Oxidation (3% H₂O₂, RT, Dark) prep_stock->oxide thermal Thermal (60°C Heat) prep_stock->thermal photo Photolytic (ICH Q1B Light) prep_stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples & Control by Stability-Indicating HPLC oxide->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Results: - Peak Purity - Mass Balance - Identify Degradants analyze->evaluate

Caption: General workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method

This is a general starting point for a reverse-phase HPLC method. It must be validated to prove it is stability-indicating (i.e., capable of separating the parent compound from all potential degradation products).

  • Instrumentation: Standard HPLC system with a UV-Vis detector.[8]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[2][8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for lambda max (typically around 260-280 nm for phenolic compounds). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1916-08-1). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents. Retrieved from [Link]

  • Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology, 147(2), 471-476. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • Sharma, G. et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

Sources

Troubleshooting low yield in 3-Hydroxy-4,5-dimethoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Hydroxy-4,5-dimethoxybenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound (CAS 1916-08-1)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction for higher yields and purity.

The synthesis of this compound, a valuable intermediate, often involves the selective demethylation of a more substituted precursor, such as 3,4,5-trimethoxybenzoic acid or its derivatives. This process, while direct, is prone to issues that can significantly lower the yield and purity of the final product. This guide provides a structured, question-and-answer approach to address these specific problems.

Troubleshooting Guide: From Low Conversion to Purification Losses

This section addresses the most common and critical problems encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and a set of actionable solutions.

Question 1: My reaction shows very low conversion of the starting material. What are the potential causes and solutions?

Low conversion is a frequent issue, often pointing to problems with reagents, reaction conditions, or setup.

Potential Causes:

  • Inactive or Inappropriate Demethylating Agent: The choice and quality of the demethylating agent are critical. Strong Brønsted acids (like HBr), Lewis acids (like BBr₃ or AlCl₃), or nucleophilic agents (like thiolates) are commonly used for cleaving aryl methyl ethers.[2][3] If the reagent has degraded due to improper storage (e.g., moisture for Lewis acids) or is not potent enough, the reaction will stall.

  • Suboptimal Reaction Temperature: Ether cleavage is an energy-intensive process. Insufficient temperature can lead to extremely slow reaction kinetics, resulting in poor conversion within a practical timeframe. Conversely, some modern methods are designed for milder conditions.[3]

  • Presence of Moisture: Many demethylating agents, particularly strong Lewis acids like Boron tribromide (BBr₃) and Aluminum chloride (AlCl₃), react vigorously and are quenched by water.[4] Any moisture in the solvent, glassware, or starting materials will consume the reagent, rendering it ineffective for the desired demethylation.

  • Poor Solvent Choice: The solvent must be able to dissolve the substrate and be compatible with the chosen reagent. For instance, using a solvent that reacts with the demethylating agent will prevent the desired reaction. Dichloromethane and chloroform are common choices for Lewis acid-mediated demethylations.[5]

Solutions:

  • Reagent Verification:

    • Use a newly opened bottle of the demethylating agent or verify the activity of the existing stock. For Lewis acids, ensure they are handled under an inert atmosphere (Nitrogen or Argon).

    • Consider the regioselectivity required. Some reagents are more selective than others. For example, AlCl₃ combined with a nucleophile like ethanethiol can offer high selectivity.[4]

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by Thin Layer Chromatography (TLC). Be aware that excessive heat can lead to side reactions.

    • Ensure the reaction is stirred efficiently to promote contact between reactants.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C) and cool under an inert atmosphere or in a desiccator before use.

    • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Dry the starting material under a vacuum if it is suspected to contain moisture.

Question 2: My analysis (TLC, HPLC, NMR) shows multiple products. How can I improve the reaction's selectivity?

The presence of multiple methoxy groups on the aromatic ring creates a challenge in selectively cleaving only one.

Potential Causes:

  • Over-reaction: Harsh reaction conditions (high temperature, long reaction time, or a highly reactive agent) can cause the demethylation of more than one methoxy group, leading to di-hydroxy or tri-hydroxy benzoic acid derivatives.[6]

  • Lack of Regioselectivity: The electronic and steric environment of the methoxy groups influences their reactivity. Some reagents may not have a strong preference for the desired position, leading to a mixture of isomers. For example, pyridinium chloride is known to provide no regioselectivity.[5]

  • Side Reactions: Besides demethylation, other reactions can occur. For instance, at very high temperatures in the presence of a base, decarboxylation can become a significant side reaction, yielding 2,6-dimethoxyphenol.[6]

Solutions:

  • Modify Reaction Conditions:

    • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This often enhances selectivity.

    • Reduce Reaction Time: Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed and before significant amounts of side products are formed.

  • Choose a More Selective Reagent:

    • Research reagents known for regioselective demethylation. For example, aluminum halides have been used for the selective demethylation of p-methoxy groups.[5][7]

    • The combination of a Lewis acid with a soft nucleophile (e.g., AlCl₃/ethanethiol) can provide excellent selectivity for sterically accessible methoxy groups.[4]

  • Control Stoichiometry:

    • Carefully control the stoichiometry of the demethylating agent. Using a slight excess (e.g., 1.1-1.5 equivalents) is common, but a large excess can drive the reaction towards multiple demethylations.

Question 3: My crude yield is good, but I lose a significant amount of product during purification. How can I optimize the workup and isolation?

Product loss during purification is a common and frustrating issue, often stemming from suboptimal workup procedures or recrystallization techniques.

Potential Causes:

  • Incorrect pH during Extraction: The product is a carboxylic acid and a phenol, making its solubility highly dependent on pH. If the aqueous phase is not acidified sufficiently during the workup, the product will remain as a carboxylate salt and will not be extracted into the organic layer.

  • Poor Choice of Recrystallization Solvent:

    • The product may be too soluble in the chosen solvent, leading to low recovery.

    • The product may be sparingly soluble in all common solvents, making recrystallization difficult.

    • Impurities may co-crystallize with the product.

  • Product Degradation: The phenolic hydroxyl group can be sensitive to oxidation, especially under basic conditions or in the presence of air and heat.

Solutions:

  • Optimize Aqueous Workup:

    • After quenching the reaction, carefully acidify the aqueous layer with a strong acid like HCl until the pH is ~2-3 to ensure the carboxylic acid is fully protonated.[8]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times to ensure complete recovery.

  • Systematic Recrystallization Solvent Screening:

    • Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold.

    • Consider a mixed-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity persists. Heat to redissolve and then cool slowly. A water/isopropanol mixture has been shown to be effective for similar compounds.[9]

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good "poor" solvent for organic compounds. Can be used with a miscible organic solvent.
Ethanol4.378A common choice for recrystallizing polar organic molecules.
Ethyl Acetate4.477Often used as an extraction solvent; can also be used for recrystallization.
Toluene2.4111A non-polar option, useful if impurities are highly polar.
Isopropanol/WaterN/AVariableA mixed system that can be fine-tuned for optimal recovery.[9]
  • Minimize Degradation:

    • If oxidation is suspected, perform the workup and purification steps as quickly as possible.

    • Consider bubbling nitrogen through the solvent during recrystallization to minimize contact with oxygen.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving yield issues in your synthesis.

TroubleshootingWorkflow start Problem: Low Final Yield reaction_issue Low Crude Yield? (Check Reaction) start->reaction_issue Yes purification_issue High Loss During Purification? (Check Workup/Isolation) start->purification_issue No cause1 Cause: Inactive Reagents Suboptimal Temp Moisture reaction_issue->cause1 cause2 Cause: Side Reactions (Over-reaction, etc.) reaction_issue->cause2 cause3 Cause: Incorrect pH in Workup Poor Solvent Choice purification_issue->cause3 cause4 Cause: Product Degradation purification_issue->cause4 solution1 Solution: Verify Reagents Optimize Conditions Use Anhydrous Technique cause1->solution1 solution2 Solution: Lower Temperature Reduce Reaction Time Use Selective Reagent cause2->solution2 solution3 Solution: Adjust pH to ~2-3 Screen Recrystallization Solvents cause3->solution3 solution4 Solution: Work Quickly Use Inert Atmosphere cause4->solution4

Caption: Troubleshooting workflow for low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for this type of selective demethylation? A: Yields are highly dependent on the specific substrate, reagent, and scale. Literature reports for similar selective demethylations often range from 60% to over 90% under optimized conditions.[4] However, initial attempts may be lower, and optimization is key.

Q2: How can I definitively confirm the identity and purity of my final product? A: A combination of analytical techniques is essential for unambiguous characterization[10]:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. You should see characteristic shifts for the aromatic protons, the remaining methoxy groups, the phenolic hydroxyl, and the carboxylic acid proton.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound (198.17 g/mol ).[1][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing purity and quantifying any remaining starting material or side products.[10]

  • Melting Point (MP): A sharp melting point close to the literature value indicates high purity.

Q3: Are there any specific safety precautions for this synthesis? A: Yes. Many demethylating agents are highly corrosive, toxic, and/or water-reactive.

  • Boron tribromide (BBr₃): Extremely corrosive and reacts violently with water. Must be handled in a fume hood under an inert atmosphere.

  • Strong Acids (HBr, HI): Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiolates: Often have a strong, unpleasant odor and are toxic. Handle in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

Detailed Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel plate. Mark spots for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Spot the Plate:

    • Dissolve a tiny amount of your starting material in a suitable solvent (e.g., ethyl acetate) and spot it on 'SM'.

    • Using a capillary tube, take a small aliquot from the reaction mixture and spot it on 'R'.

    • Spot both the starting material and reaction mixture on the 'C' spot.

  • Develop the Plate: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate). Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot indicates the reaction is progressing.

Protocol 2: General Procedure for Product Purification by Recrystallization
  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. Characterize the final product for purity and identity.

References

  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. Google Patents.
  • Conventional procedures for O-methylation and -demethylation. ResearchGate. Available at: [Link]

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing). Available at: [Link]

  • Demethylation - Wikipedia. Wikipedia. Available at: [Link]

  • Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Google Patents.
  • This compound. NIST WebBook. Available at: [Link]

  • Method for selectively removing phenol hydroxymethyl protection. Google Patents.
  • This compound | C9H10O5 | CID 74709. PubChem. Available at: [Link]

  • Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid. Google Patents.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at: [Link]

  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.
  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. Google Patents.

Sources

Technical Support Center: Optimizing HPLC Separation of 3-Hydroxy-4,5-dimethoxybenzoic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-Hydroxy-4,5-dimethoxybenzoic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common challenges encountered during method development and routine analysis. Our focus is on providing scientifically sound solutions to ensure robust and reproducible results.

Introduction to the Analytical Challenge

This compound is a substituted benzoic acid that, along with its metabolites, presents a unique set of challenges for HPLC separation. The parent compound and its potential metabolites can exhibit a range of polarities and acidic strengths, making the development of a single, robust separation method a non-trivial task. Common metabolic pathways for substituted benzoic acids include Phase I reactions such as O-demethylation and Phase II conjugation reactions, for instance, with glycine.[1][2] These transformations can result in metabolites with increased polarity, which can complicate their retention and separation from the parent compound and endogenous matrix components.

This guide will address common issues such as poor peak shape, retention time variability, and inadequate resolution, providing you with the knowledge to systematically troubleshoot and optimize your HPLC method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column and mobile phase selection for separating this compound and its metabolites?

A1: For the separation of acidic and polar compounds like this compound and its expected metabolites, a reversed-phase C18 column is a versatile and recommended starting point. Given the polar nature of the likely metabolites (e.g., demethylated and glycine-conjugated forms), a C18 column with aqueous compatibility (like a C18 AQ type) can be advantageous, as it provides better retention for polar compounds even with highly aqueous mobile phases.

For the mobile phase, a gradient elution is often necessary to achieve a good separation of compounds with varying polarities.[3] A typical starting mobile phase combination would be:

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier is crucial to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, which helps in achieving symmetrical peak shapes and consistent retention.[4]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

A good starting gradient could be a linear gradient from 5-95% Mobile Phase B over 20-30 minutes.

Q2: My peaks for this compound are tailing. What are the common causes and solutions?

A2: Peak tailing is a common issue when analyzing acidic compounds.[5] The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the acidic and polar functional groups of your analyte, leading to tailing.[5]

    • Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the silanol groups protonated and minimize these interactions. Using a high-purity, well-endcapped C18 column can also significantly reduce tailing.[6]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the acidic analytes.[7]

  • Column Contamination: Accumulation of strongly retained matrix components on the column can lead to active sites that cause tailing.

    • Solution: Use a guard column and implement a regular column washing procedure with a strong solvent.[5]

Q3: I am observing peak fronting for my parent compound. What could be the reason?

A3: Peak fronting is less common than tailing but can occur under specific conditions.[8]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, causing the excess analyte to travel faster through the column, resulting in a fronting peak.[8]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you have confirmed sample overload.[8]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion, including fronting.[7]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9]

Q4: My retention times are drifting between injections. What should I check?

A4: Retention time drift can compromise the reliability of your analysis. The most common causes are related to the HPLC system and mobile phase stability.[1]

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.[10]

  • Mobile Phase Composition Change: Evaporation of the more volatile organic component of the mobile phase can alter its composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[10]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.

    • Solution: Use a column oven to maintain a constant temperature.[10]

  • Pump Performance: Inconsistent pump performance or leaks can lead to flow rate fluctuations.

    • Solution: Regularly check for leaks and perform pump maintenance as recommended by the manufacturer.[11]

Troubleshooting Guide: A Systematic Approach

When encountering a problem, a systematic approach is key to identifying and resolving the issue efficiently. The following diagram outlines a logical workflow for troubleshooting common HPLC problems.

HPLC_Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Investigation Systematic Investigation cluster_Solution Solution Implementation Problem Observe Chromatographic Issue (e.g., Peak Tailing, RT Drift) Check_System Check System Parameters - Pressure Fluctuations? - Leaks? Problem->Check_System Start Here Check_MobilePhase Evaluate Mobile Phase - Freshly Prepared? - Correct pH? Check_System->Check_MobilePhase Solution_System System Maintenance - Purge Pump - Tighten Fittings Check_System->Solution_System Check_Column Assess Column Health - Age of Column? - Guard Column Used? Check_MobilePhase->Check_Column Solution_MobilePhase Prepare Fresh Mobile Phase - Degas Solvents Check_MobilePhase->Solution_MobilePhase Check_Sample Examine Sample Prep - Correct Solvent? - Concentration? Check_Column->Check_Sample Solution_Column Column Care - Wash/Flush Column - Replace Guard/Column Check_Column->Solution_Column Solution_Sample Optimize Sample - Dilute Sample - Use Mobile Phase as Solvent Check_Sample->Solution_Sample Resolution Resolution Solution_System->Resolution Problem Resolved Solution_MobilePhase->Resolution Solution_Column->Resolution Solution_Sample->Resolution

Caption: A systematic workflow for troubleshooting common HPLC issues.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L clean, glass reservoir.

    • Carefully add 1 mL of formic acid (≥98% purity) to the water.

    • Mix thoroughly.

    • Degas the solution for 15-20 minutes using an ultrasonic bath or vacuum filtration.[11]

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile or methanol into a 1 L clean, glass reservoir.

    • Carefully add 1 mL of formic acid to the organic solvent.

    • Mix thoroughly.

    • Degas the solution for 15-20 minutes.

Protocol 2: System Suitability Testing

Before running a sequence of samples, it is crucial to perform a system suitability test to ensure the HPLC system is performing correctly.

  • Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).

  • Make five replicate injections of the standard solution.

  • Evaluate the following parameters:

    • Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

    • Retention Time Reproducibility: The RSD of the retention times should be less than 1.0%.

    • Tailing Factor: The tailing factor (asymmetry factor) should ideally be between 0.9 and 1.5.[5]

    • Theoretical Plates (N): A higher number of theoretical plates indicates better column efficiency.

Data Presentation

The following table provides a starting point for HPLC method parameters for the analysis of this compound and its potential metabolites.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Good retention for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of acidic analytes for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase HPLC.
Gradient 5% to 95% B in 25 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor improved reproducibility of retention times.[10]
Detection Wavelength 254 nm or Diode Array Detector (DAD)Benzoic acid derivatives typically have strong UV absorbance. A DAD allows for spectral confirmation.
Injection Volume 10 µLA typical injection volume; may need to be adjusted based on sample concentration.

Logical Relationships in Method Development

The optimization of an HPLC method involves understanding the interplay between various parameters. The following diagram illustrates the key relationships to consider.

Method_Development_Logic cluster_Goal Primary Goal cluster_Parameters Key Parameters Resolution Optimal Resolution & Peak Shape MobilePhase Mobile Phase (Composition, pH, Gradient) MobilePhase->Resolution Affects Selectivity & Retention StationaryPhase Stationary Phase (Column Chemistry, Dimensions) MobilePhase->StationaryPhase Interaction System_Conditions System Conditions (Flow Rate, Temperature) MobilePhase->System_Conditions Interdependence StationaryPhase->Resolution Determines Primary Interaction StationaryPhase->System_Conditions Compatibility System_Conditions->Resolution Influences Efficiency & Retention

Caption: Interdependencies of key parameters in HPLC method development.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • USMLE Strike. (n.d.). Phase I vs. Phase II Metabolism | 100% Best Explanation. Retrieved from [Link]

  • Restek Corporation. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • ResearchGate. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Lab-Training. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • KNAUER. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial metabolites produced from benzoic acid derivatives. Retrieved from [Link]

  • Human Metabolome Database. (2017, September 17). Showing metabocard for 3,5-dimethoxy-4-(sulfooxy)benzoic acid (HMDB0131461). Retrieved from [Link]

Sources

Navigating the Challenges of Aqueous Solubility with 3-Hydroxy-4,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Hydroxy-4,5-dimethoxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their aqueous-based experiments. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure you can effectively work with this valuable molecule. Our approach is rooted in scientific principles and validated by practical, in-field experience to help you overcome these common experimental hurdles.

Understanding the Challenge: The 'Why' Behind the Insolubility

This compound, a substituted benzoic acid derivative, presents a classic solubility problem. Its aromatic ring and methoxy groups contribute to a significant hydrophobic character. While the carboxylic acid and hydroxyl groups can participate in hydrogen bonding with water, the overall non-polar nature of the benzene ring dominates, leading to poor solubility in neutral aqueous solutions.[1] The key to enhancing its solubility lies in targeting the ionizable carboxylic acid group.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer at a neutral pH?

A1: This is expected behavior. The compound is a weak organic acid and is largely in its non-ionized, less soluble form at neutral or acidic pH. To achieve significant aqueous solubility, you must increase the pH of your solution to deprotonate the carboxylic acid group, forming a much more soluble carboxylate salt.

Q2: At what pH should I expect to see a significant increase in solubility?

Q3: I've adjusted the pH, but I'm still not getting the concentration I need. What are my other options?

A3: If pH adjustment alone is insufficient, you can explore the use of co-solvents or cyclodextrins. Co-solvents like ethanol or propylene glycol can increase solubility by reducing the polarity of the aqueous medium. Cyclodextrins can encapsulate the hydrophobic part of the molecule, forming an inclusion complex with a soluble exterior.

Q4: Will the methods used to increase solubility affect my downstream experiments?

A4: This is a critical consideration. High pH, organic co-solvents, or the presence of cyclodextrins can interfere with biological assays or analytical techniques. It is essential to run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents. Whenever possible, the final concentration of any additive should be minimized.

Troubleshooting Guide: Common Problems and Solutions

Problem Potential Cause Recommended Solution
Compound precipitates out of solution after initial dissolution. The pH of the solution may have dropped, or the concentration exceeds the solubility limit even with the chosen method.Re-verify and adjust the pH of the final solution. Consider using a buffer to maintain a stable pH. If the concentration is too high, you may need to use a combination of pH adjustment and a co-solvent.
The use of a co-solvent is causing my cells/protein to behave unexpectedly. The co-solvent itself may be toxic or may interfere with the biological system.Run a vehicle control with the same concentration of the co-solvent to determine its baseline effect. If interference is observed, try to reduce the final concentration of the co-solvent or explore a different, more biocompatible co-solvent like propylene glycol.
I am observing a high background signal in my fluorescence-based assay. Some co-solvents or cyclodextrins may have intrinsic fluorescence.Run a blank with your solubilizing system to check for background fluorescence. If necessary, choose a non-fluorescent co-solvent or a different solubility enhancement method.

Experimental Protocols for Solubility Enhancement

Here we provide detailed, step-by-step protocols for three primary methods to enhance the aqueous solubility of this compound.

Method 1: pH Adjustment via Salt Formation

This is the most common and often the most effective method for increasing the solubility of acidic compounds. By converting the carboxylic acid to its corresponding salt, the ionic nature of the molecule dramatically increases its affinity for water.

Principle of the Method:

The dissolution of a carboxylic acid in an alkaline solution is an acid-base reaction that results in the formation of a soluble salt.[3]

cluster_0 Insoluble State (Low pH) cluster_1 Soluble State (High pH) Acid_form R-COOH (Insoluble) Salt_form R-COO⁻ Na⁺ (Soluble) Acid_form->Salt_form + NaOH (Deprotonation) Salt_form->Acid_form + HCl (Protonation)

Figure 1. pH-dependent equilibrium of this compound.

Step-by-Step Protocol:

  • Preparation of Alkaline Solution: Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH).

  • Weighing the Compound: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Add a small amount of purified water to the solid to create a slurry. This improves the efficiency of the dissolution process.

  • Titration with Base: While stirring, add the 1 M NaOH solution dropwise to the slurry. The solid should begin to dissolve as the pH increases.

  • Monitoring pH: Use a calibrated pH meter to monitor the pH of the solution. Continue adding NaOH until all the solid has dissolved and the pH is in the desired range (e.g., pH 7.5-9.0).

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining volume of water or your desired aqueous buffer to reach the final target concentration.

  • Final pH Check: After reaching the final volume, check the pH again and make any necessary minor adjustments.

Method 2: Co-solvency

When pH adjustment alone is not sufficient or is incompatible with the experimental system, the use of a water-miscible organic co-solvent can be an effective strategy.

Principle of the Method:

Co-solvents increase the solubility of non-polar compounds in aqueous solutions by reducing the polarity of the solvent system.[4][]

Start Weigh Compound Dissolve_CoSolvent Dissolve in 100% Co-solvent (e.g., Ethanol, DMSO) Start->Dissolve_CoSolvent Add_Aqueous Add Aqueous Phase (dropwise with vortexing) Dissolve_CoSolvent->Add_Aqueous Observe Observe for Precipitation Add_Aqueous->Observe Success Clear Solution (Ready for use) Observe->Success No Failure Precipitation Occurs (Troubleshoot) Observe->Failure Yes

Figure 2. Workflow for the co-solvency method.

Recommended Co-solvents and Starting Concentrations:

Co-solventTypical Starting Concentration in Final SolutionBiocompatibility Notes
Ethanol1-10% (v/v)Generally well-tolerated at low concentrations in cell culture.
Propylene Glycol1-20% (v/v)Considered a biocompatible solvent, often used in pharmaceutical formulations.
Dimethyl Sulfoxide (DMSO)0.1-1% (v/v)Highly effective, but can have significant effects on cell physiology. Use with caution and always include a vehicle control.
Polyethylene Glycol 400 (PEG 400)5-30% (v/v)A low-toxicity co-solvent commonly used in drug delivery.

Step-by-Step Protocol:

  • Dissolution in Pure Co-solvent: Dissolve the weighed this compound in a small volume of the chosen pure co-solvent (e.g., ethanol, DMSO). Ensure it is completely dissolved.

  • Titration with Aqueous Phase: While vigorously vortexing or stirring the co-solvent solution, slowly add your aqueous buffer dropwise.

  • Observation: Continue adding the aqueous phase until you reach your final desired concentration. If the solution remains clear, the compound is soluble under these conditions. If precipitation occurs, you will need to increase the proportion of the co-solvent in your final solution.

Method 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in water.

Principle of the Method:

The hydrophobic interior of the cyclodextrin molecule sequesters the non-polar aromatic ring of the benzoic acid derivative, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex soluble.

Guest 3-Hydroxy-4,5- dimethoxybenzoic acid (Hydrophobic) Complex Soluble Inclusion Complex Guest->Complex + Host β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Host->Complex +

Figure 3. Formation of a cyclodextrin inclusion complex.

Step-by-Step Protocol (using Hydroxypropyl-β-Cyclodextrin - HP-β-CD):

  • Prepare HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD at a concentration known to be effective for similar compounds (e.g., 10-40% w/v).

  • Add the Compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibration: Seal the container and stir or shake the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) or filter through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: The clear supernatant or filtrate contains the solubilized compound. The concentration can be determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1916-08-1). Retrieved from [Link]

  • Scribd. (n.d.). Benzoic Acid Dissolution Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN101575292A - Production method for para-hydroxybenzoic acid ester sodium and composite sodium p-hydroxybenzoate.
  • Hayden-McNeil. (n.d.). Chem 111 – Experiment 2 – Simulation – Standardization of an NaOH Solution Background. Retrieved from [Link]

  • Quora. (2016, April 15). Why is benzoic acid not easily extracted into water? Retrieved from [Link]

  • WJPR. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). "The Solubility of Certain Substituted Benzoic Acids in Typical Salt So" by J. N. Pearce and J. W. Newsome. Retrieved from [Link]

  • Frontiers. (2018, July 12). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Retrieved from [Link]

  • Bibliomed. (2013, April 16). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethoxy- (CAS 530-57-4). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

  • Unknown Source. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

  • ResearchGate. (n.d.). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. Retrieved from [Link]

  • ACS Publications. (2024, June 5). Generality of Enhancing the Dissolution Rates of Free Acid Amorphous Solid Dispersions by the Incorporation of Sodium Hydroxide. Retrieved from [Link]

  • YouTube. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 1). Generality of Enhancing the Dissolution Rates of Free Acid Amorphous Solid Dispersions by the Incorporation of Sodium Hydroxide. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Stenutz. (n.d.). 3,4-dimethoxybenzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). Reliable Chemical Trading Partner, Professional this compound Supply. Retrieved from [Link]

Sources

Preventing oxidation of 3-Hydroxy-4,5-dimethoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Hydroxy-4,5-dimethoxybenzoic acid is a valuable benzoic acid derivative used in the synthesis of bioactive molecules and pharmaceuticals.[1][2] However, its phenolic hydroxyl group makes it susceptible to oxidation, which can compromise sample integrity, leading to discoloration, purity degradation, and inconsistent experimental results. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing oxidation during storage and handling. We will address common issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the first visual signs of oxidation in my solid this compound?

A: The primary visual indicator of oxidation is a change in color. Pure this compound is typically a pale white or yellowish powder.[1] Upon oxidation, you may observe the powder developing a pink, tan, or brownish hue. This discoloration is due to the formation of quinone-type structures, which are highly conjugated and absorb visible light.

Q2: What are the ideal long-term storage conditions for the solid compound?

A: For maximum stability, the solid compound should be stored in a tightly closed container, protected from light and moisture, in a dry, cool, and well-ventilated place.[3][4][5] For long-term storage, refrigeration (2-8 °C) is recommended. To provide the highest level of protection, storing the material under an inert atmosphere, such as argon or nitrogen, is best practice.[6]

Q3: I need to store the compound in a solution. What is the best approach?

A: Storing phenolic compounds in solution significantly increases their susceptibility to oxidation. If you must store it in solution, prepare it in a deoxygenated solvent.[7] Organic solvents like DMSO or ethanol are common choices.[7] For aqueous solutions, use a buffered solution and consider adding an antioxidant like ascorbic acid.[7] Always store solutions frozen (at -20°C or -80°C), in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air, and use amber vials to protect from light.[7]

Q4: How can I check the purity of my stored sample if I suspect degradation?

A: The most reliable method for assessing purity and detecting degradation products is High-Performance Liquid Chromatography (HPLC) with a UV detector.[8][9] A reversed-phase HPLC method can effectively separate the parent compound from potential oxidized byproducts. A decrease in the peak area of the main compound and the appearance of new, typically more polar, peaks are indicative of degradation.

Troubleshooting Guides

Problem 1: My solid sample of this compound has turned brown.

Root Cause Analysis: The phenolic hydroxyl group on the aromatic ring is susceptible to oxidation, especially in the presence of oxygen, light, moisture, and trace metal impurities. This process can lead to the formation of colored quinone and polymeric byproducts. The methoxy groups can also be susceptible to oxidative demethylation under certain conditions.[10]

Immediate Action: A discolored sample is likely impure. Before use in any critical experiment, its purity must be verified using an analytical technique like HPLC (see Protocol 2). If significant degradation is confirmed, it is recommended to use a fresh, unoxidized lot of the compound.

Workflow for Preventing Solid-State Oxidation

This workflow outlines the best practices for receiving and storing solid this compound to ensure long-term stability.

G cluster_0 Receiving & Initial Handling cluster_1 Optimal Storage Protocol Receive Receive Compound Inspect Inspect for Discoloration Receive->Inspect Visually Check Transfer Transfer to Amber Vial in Low-Humidity Environment Inspect->Transfer If Colorless PurityCheck Quarantine & Verify Purity (HPLC) Inspect->PurityCheck If Discolored Inert Flush Headspace with Inert Gas (Ar or N2) Transfer->Inert Seal Seal Tightly with Parafilm Inert->Seal Store Store at 2-8°C, Protected from Light Seal->Store

Caption: Workflow for proper storage of solid compounds.

Protocol 1: Inert Atmosphere Storage for Solids

This protocol describes how to create an inert atmosphere in a storage vial to protect sensitive solid compounds.

Materials:

  • This compound solid

  • Appropriate size amber glass vial with a septum-lined cap

  • Source of dry, high-purity nitrogen or argon gas with a regulator

  • Needles and tubing

  • Parafilm

Procedure:

  • Preparation: In an area with low humidity (e.g., a dry box or a bench with a stream of dry air), place the required amount of the solid compound into the amber glass vial.

  • Inerting: Securely cap the vial. Insert a "vent" needle through the septum that does not extend into the vial's headspace.

  • Gas Purge: Insert a second, longer needle connected to the inert gas supply through the septum, ensuring its tip is near the bottom of the vial's headspace but not touching the solid.

  • Flushing: Gently flow the inert gas into the vial for 1-2 minutes.[11] Since argon is denser than air, it will displace the air from the bottom up. For nitrogen, a longer flush time may be needed.

  • Sealing: While the gas is still flowing, remove the vent needle first, then the gas inlet needle. This maintains a positive pressure of inert gas inside the vial.

  • Final Seal: Immediately wrap the cap-vial interface with Parafilm to provide an additional barrier against moisture and air ingress.

  • Storage: Store the vial in a refrigerator (2-8°C), clearly labeled with the compound name, date, and storage conditions.[12]

Problem 2: HPLC analysis of my stock solution shows decreasing purity over time.

Root Cause Analysis: Oxidation proceeds much faster in solution than in the solid state. This is due to increased molecular mobility and interaction with dissolved oxygen in the solvent. The choice of solvent, pH, presence of metal ions, and exposure to light and air all play critical roles.[7] Phenolic compounds are particularly unstable at neutral or alkaline pH.

Immediate Action: Discard the degraded stock solution. Do not attempt to "correct" concentrations, as the degradation products may interfere with your experiments. Prepare a fresh stock solution using the preventative protocol below.

Decision Tree for Stable Solution Preparation

G cluster_solvent Solvent Selection cluster_prep Preparation Steps cluster_storage Storage start Need to Prepare Solution? solvent_choice Aqueous or Organic Solvent? start->solvent_choice aqueous Use Buffered, Low pH Water solvent_choice->aqueous Aqueous organic Use Anhydrous DMSO or Ethanol solvent_choice->organic Organic degas Degas Solvent (N2 Sparging for 20+ min) aqueous->degas organic->degas antioxidant Add Antioxidant? (e.g., Ascorbic Acid for Aqueous) degas->antioxidant add_antiox Add Antioxidant to Solvent antioxidant->add_antiox Yes dissolve Dissolve Compound antioxidant->dissolve No add_antiox->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot inert Flush Headspace with N2/Ar aliquot->inert store Store at -20°C or -80°C inert->store

Caption: Decision workflow for preparing stable stock solutions.

Protocol 2: Preparation and Purity Verification of a Stabilized Stock Solution

This protocol provides a method for preparing a stock solution with enhanced stability and an HPLC method to verify its purity.

Part A: Stabilized Stock Solution Preparation

  • Solvent Preparation: Select an appropriate solvent (e.g., HPLC-grade DMSO or ethanol). Degas the solvent by sparging with high-purity nitrogen or argon for at least 20 minutes to remove dissolved oxygen.[7]

  • Compound Dissolution: Accurately weigh the this compound and dissolve it in the degassed solvent. If necessary, use gentle sonication in a bath to aid dissolution. Perform this step quickly to minimize air exposure.

  • Inert Atmosphere: Once dissolved, flush the headspace of the vial with nitrogen or argon for 30-60 seconds.[7]

  • Aliquoting and Storage: Immediately cap the vial tightly. For long-term storage, divide the stock solution into smaller, single-use aliquots in separate amber vials. Flush the headspace of each aliquot with inert gas before sealing. Store at ≤ -20°C.[7]

Part B: HPLC Method for Purity Analysis This method is a general starting point and may require optimization for your specific system. It is designed to separate the relatively nonpolar parent compound from more polar, oxidized degradation products.

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating moderately polar organic molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to ensure the carboxylic acid is protonated, leading to better peak shape and retention.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier for eluting the compound.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold 2 min, return to 10% B and equilibrate for 3 min.A gradient ensures elution of both polar degradation products and the parent compound in a reasonable time.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Detection UV at 280 nmHydroxybenzoic acids show strong absorbance around this wavelength.[13][14]
Injection Volume 10 µLStandard injection volume.

Summary of Best Practices

ConditionSolid CompoundIn Solution
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)[7]
Atmosphere Inert gas (N₂/Ar) recommended[6]Headspace flushed with N₂/Ar; use deoxygenated solvents[7]
Light Store in amber glass vials or in the dark[7]Store in amber glass vials[7]
Handling Minimize exposure to ambient air and humidityUse single-use aliquots to avoid freeze-thaw cycles and repeated air exposure[7]
Additives N/AConsider antioxidants (e.g., Ascorbic Acid) for aqueous solutions[7][9]

References

  • BenchChem. (n.d.). How to prevent the oxidation of phenolic compounds in solution.
  • Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas? Retrieved January 15, 2026, from [Link]

  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(27), 4164-4169. Available at: [Link]

  • Gawlik-Dziki, U., Świeca, M., & Sugier, D. (2004). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 13(54), 129-132.
  • ResearchGate. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study. Retrieved January 15, 2026, from [Link]

  • Reddit. (2018, February 10). "Store under Argon". Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved January 15, 2026, from [Link]

  • ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved January 15, 2026, from [Link]

  • Abu-Reidah, I. M., Arráez-Román, D., Segura-Carretero, A., & Fernández-Gutiérrez, A. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. Available at: [Link]

  • JoVE. (2021, April 20). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Retrieved January 15, 2026, from [Link]

  • BenchChem. (n.d.). Preventing degradation of 2-(Benzylcarbamoyl)benzoic acid during storage.
  • ResearchGate. (2007). Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials. Retrieved January 15, 2026, from [Link]

  • Metapharm. (n.d.). What are the applications and storage conditions of 3,4-Dimethoxybenzoic acid? Retrieved January 15, 2026, from [Link]

  • MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Acid guanidinium thiocyanate-phenol-chloroform extraction. Retrieved January 15, 2026, from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1916-08-1). Retrieved January 15, 2026, from [Link]

  • PubMed Central. (2023, December 9). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Retrieved January 15, 2026, from [Link]

  • NIST. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • JScholar Publisher. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved January 15, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved January 15, 2026, from [Link]

  • PubMed Central. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: A Guide to Identifying and Removing Impurities from 3-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting purity issues related to 3-Hydroxy-4,5-dimethoxybenzoic acid. As a crucial intermediate in various synthetic pathways, its purity is paramount. This document offers in-depth, field-proven insights into identifying and eliminating common impurities through a series of frequently asked questions, detailed experimental protocols, and troubleshooting workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and questions encountered during the handling and purification of this compound.

Category 1: Impurity Identification & Characterization

Q1: What are the most common impurities in my this compound sample and where do they come from?

A1: Impurities typically arise from the synthetic route or degradation.[1] They can be broadly categorized:

  • Starting Materials & Intermediates: Residual precursors from synthesis, such as gallic acid or partially methylated intermediates, are common.[2] For instance, if the synthesis involves the demethylation of 3,4,5-trimethoxybenzoic acid (TMBA), residual TMBA can be a significant impurity.[3]

  • Isomeric By-products: Incomplete or non-selective reactions can lead to the formation of isomers with slight variations in the positions of hydroxyl and methoxy groups. These are often the most challenging to separate due to similar physicochemical properties.

  • Oxidation/Degradation Products: As a phenolic compound, this compound is susceptible to oxidation, which can form colored impurities (quinones or polymeric species), especially when exposed to air, heat, or light.[2]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification may remain in the final product.[4]

Q2: What is the best initial step to quickly assess the purity of my sample?

A2: Thin-Layer Chromatography (TLC) is an invaluable, rapid technique for a preliminary purity assessment.[5] It allows you to visualize the number of components in your sample. By running the crude material alongside a reference standard, you can quickly determine if impurities are more or less polar than the desired product, which helps in selecting an appropriate purification strategy like column chromatography.[6]

Q3: Which analytical techniques provide definitive identification and quantification of impurities?

A3: A multi-technique approach is recommended for comprehensive impurity profiling:[4]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity.[7] A reversed-phase HPLC method with UV detection can effectively separate the main compound from process-related impurities, and the purity can be calculated using area normalization.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of both the target compound and any impurities present in significant amounts.[1][9] Impurities may be identified by unexpected signals, for example, additional methoxy signals or atypical aromatic proton patterns.[2]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the main product and can help identify unknown impurities by their mass-to-charge ratio.[2][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming the presence of key functional groups (e.g., O-H from the hydroxyl and carboxylic acid, C=O from the carboxyl group, and C-O from the methoxy groups) and confirming the identity of your compound against a reference spectrum.[11][12]

Category 2: Purification Strategies

Q4: My product is a dark or discolored solid. How can I remove the colored impurities?

A4: The discoloration is likely due to oxidation products.[2] An effective method for their removal is treatment with activated carbon. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, heat the mixture gently, and then perform a hot filtration through a pad of Celite to remove the carbon and the adsorbed colored impurities.[2]

Q5: What is the most effective general-purpose method for purifying this compound?

A5: Recrystallization is a powerful and widely used technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures. The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[13] Common solvent systems for this compound include methanol/water, ethanol/water, or toluene.[2]

Q6: I'm struggling to separate isomeric impurities. What purification technique should I use?

A6: When dealing with isomers or other impurities with very similar polarities, column chromatography is the most effective method.[2] Using a silica gel stationary phase and a gradient elution with a solvent system like hexane/ethyl acetate allows for the separation of compounds based on their differential adsorption to the silica.[2] Less polar compounds will elute first, followed by more polar compounds.

Category 3: Troubleshooting Common Issues

Q7: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A7: "Oiling out" occurs when the solid melts and comes out of the solution as a liquid rather than a crystal, often because the solution is supersaturated at a temperature above the compound's melting point.[14] This can be resolved by:

  • Re-heating the solution to dissolve the oil.

  • Adding a small amount of additional "soluble" solvent to decrease the saturation point.[14]

  • Allowing the solution to cool much more slowly to ensure crystallization begins at a temperature below the melting point.

Q8: My yield after recrystallization is very low. What are the potential causes?

A8: A low yield can result from several factors:

  • Using too much solvent: This will cause a significant portion of your product to remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required for complete dissolution.[13][14]

  • Premature crystallization: If the product crystallizes in the funnel during a hot filtration step, it will be lost. Ensure the funnel and receiving flask are pre-heated.[13]

  • Crystallization is too rapid: Very fast crystal growth can trap impurities, defeating the purpose of the purification. If crystals crash out immediately upon cooling, try using slightly more solvent to slow down the process.[14]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the purified product.

Part 2: Visualized Workflows & Protocols

Overall Purification and Analysis Workflow

The following diagram outlines the logical steps from receiving a crude sample to obtaining a final, verified product.

cluster_start Impurity Identification cluster_purify Purification cluster_verify Purity Verification Crude Crude Sample Initial_Analysis Initial Purity Assessment (TLC, HPLC Screen) Crude->Initial_Analysis Decision Select Method Based on Impurity Profile Initial_Analysis->Decision Recrystallization Recrystallization (for minor impurities) Decision->Recrystallization Simple Profile Column Column Chromatography (for isomers, complex mixtures) Decision->Column Complex Profile Carbon Activated Carbon Treatment (for colored impurities) Decision->Carbon Colored Final_Analysis Final Purity & Identity Confirmation (HPLC, NMR, MS, FTIR) Recrystallization->Final_Analysis Column->Final_Analysis Carbon->Final_Analysis Pure_Product Purified Product (>99%) Final_Analysis->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for purifying this compound. The key is selecting the right solvent. A methanol/water or ethanol/water mixture is often a good starting point.[2]

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., Methanol and Deionized Water)

  • Erlenmeyer flasks, heating mantle or hot plate, Buchner funnel, and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., methanol) and heat gently to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is hot, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation). Add a drop or two of the primary solvent to redissolve the precipitate and make the solution clear again.

  • Hot Filtration (Optional): If insoluble impurities or discoloration (after carbon treatment) are present, perform a hot gravity filtration at this stage to remove them.[15]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent mixture to remove any soluble impurities adhering to the crystal surfaces.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.[2]

Protocol 2: Purification by Column Chromatography

This is the preferred method for separating compounds with different polarities, such as isomers.[2]

A 1. Prepare Silica Gel Slurry (in non-polar solvent, e.g., Hexane) B 2. Pack the Column (Ensure uniform, bubble-free packing) A->B C 3. Load the Sample (Dissolved in minimum solvent or adsorbed onto silica) B->C D 4. Elute with Solvent System (Start with low polarity, e.g., 9:1 Hexane:EtOAc, gradually increase polarity) C->D E 5. Collect Fractions (Collect small, sequential volumes) D->E F 6. Analyze Fractions by TLC (Spot each fraction to track compound elution) E->F G 7. Combine Pure Fractions & Evaporate Solvent F->G

Caption: Step-by-step workflow for purification via column chromatography.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[2]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform, compact bed. Ensure no air bubbles are trapped.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel and carefully adding this to the top of the column.[16]

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., hexane:ethyl acetate 9:1). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1) to move compounds of increasing polarity down the column.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Purity Analysis by HPLC

This protocol outlines a general method for determining the purity of a this compound sample.

Chromatographic Conditions (Example)

Parameter Value
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Gradient Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 min
Flow Rate 1.0 mL/min[8]
Detection UV at 254 nm or 280 nm

| Injection Volume | 10 µL |

Procedure:

  • Solution Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Mobile Phase A:B). Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[8]

  • Injection: Inject a blank (diluent) to ensure no system peaks interfere. Then, inject the prepared sample solution.

  • Data Analysis: Integrate the areas of all peaks in the chromatogram. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[8] This assumes all impurities have a similar UV response factor.

Part 3: Data & References

Key Spectroscopic Data

The following table provides reference data to aid in the identification of this compound.

TechniqueCharacteristic Features
¹H NMR Signals corresponding to two distinct methoxy groups (-OCH₃), two aromatic protons, a phenolic hydroxyl proton (-OH), and a carboxylic acid proton (-COOH).[17]
¹³C NMR Signals for nine distinct carbons: two methoxy carbons, six aromatic carbons (four of which are quaternary), and one carbonyl carbon from the carboxylic acid.[18]
FTIR (cm⁻¹) Broad O-H stretch (~3300-2500 cm⁻¹) for the hydrogen-bonded carboxylic acid, a sharp C=O stretch (~1700-1680 cm⁻¹), and C-O stretching vibrations (~1320-1210 cm⁻¹) for the acid and methoxy groups.[11][12]

References

  • Benchchem. (n.d.). Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). [Source name not available].
  • Alfa Chemistry. (n.d.). Organic Impurities Analysis.
  • Benchchem. (n.d.). Application Note and Protocol for Infrared Spectroscopy Analysis of Benzoic Acid.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzoate Purity.
  • CD Formulation. (n.d.). Organic Impurity Test.
  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid.
  • Merck Millipore. (n.d.). Separation of substituted benzoic acids by ion-pair chromatography.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (2025, August 7). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of benzoic acid.
  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid.
  • ChemicalBook. (n.d.). This compound(1916-08-1) 1H NMR spectrum.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
  • [Source name not available]. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification.
  • Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
  • [Source name not available]. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606).
  • ResearchGate. (2016, April 15). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?.
  • Google Patents. (n.d.). US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubMed. (1978, May). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases.
  • CymitQuimica. (n.d.). This compound.
  • Benchchem. (n.d.). dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.
  • JOCPR. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3,5-Dimethoxybenzaldehyde.
  • NIST WebBook. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid.
  • Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
  • Santa Cruz Biotechnology. (n.d.). This compound.

Sources

Technical Support Center: Minimizing Degradation of 3-Hydroxy-4,5-dimethoxybenzoic Acid During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Hydroxy-4,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during critical sample preparation steps. Here, we address common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Question 1: What are the optimal storage conditions for solid this compound and its solutions to prevent degradation?

Answer: Proper storage is the first line of defense against degradation. For the solid compound, it is recommended to store it at 4°C under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1] Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by exposure to air.[1]

For solutions, storage conditions depend on the intended duration:

  • Short-term (up to 1 month): Store at -20°C.[1]

  • Long-term (up to 6 months): For maximum stability, store at -80°C.[1]

It is crucial to protect both solid and solution forms from light by using amber vials or wrapping containers in aluminum foil, as phenolic compounds can be susceptible to photodegradation.[1][2]

Question 2: I've noticed a discoloration in my solid compound/solution. What could be the cause?

Answer: Discoloration, often a shift towards a yellowish or brownish hue, is a common indicator of degradation, specifically oxidation of the phenolic group.[1] This process can be initiated by exposure to air (oxygen), light, or elevated temperatures. To mitigate this, always handle the compound and its solutions under an inert atmosphere whenever possible and strictly adhere to the recommended light-protected and temperature-controlled storage conditions.[1][3]

Sample Preparation and Extraction

Question 3: My analytical results (e.g., HPLC) show unexpected peaks after sample preparation. What could be the source of this degradation?

Answer: The appearance of unexpected peaks often points to degradation during sample handling and preparation. Several factors could be at play:

  • pH Instability: this compound, being a phenolic acid, is susceptible to pH-driven degradation. Extreme pH levels, both acidic and basic, can catalyze reactions like hydrolysis or oxidation.[1][4] It is advisable to maintain the pH of your sample and mobile phase within a stable, compatible range.[1] For many phenolic compounds, a neutral pH range of 6.0-7.5 is often optimal for stability in aqueous solutions.[5]

  • Oxidation: Exposure to atmospheric oxygen during extraction or processing can lead to the formation of oxidized derivatives.[1] To minimize this, consider de-gassing your solvents and blanketing the sample with an inert gas like nitrogen during extraction.

  • Thermal Stress: High temperatures during extraction can cause thermal degradation.[6] Benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures.[7][8] If a heating step is necessary, it should be optimized to the lowest effective temperature and shortest duration. Studies have shown that severe degradation of some benzoic acid derivatives can occur at temperatures as low as 200°C.[7][8]

Question 4: What are the best practices for choosing an extraction solvent to minimize degradation?

Answer: The choice of solvent is critical. While common solvents like methanol or acetonitrile are often used to prepare stock solutions, the extraction solvent from a complex matrix should be chosen carefully.[9]

  • Solvent Purity: Always use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.

  • Avoid Peroxides: Ethers and other solvents prone to forming peroxides should be used with caution and tested for peroxide content, as these can aggressively oxidize phenolic compounds.

  • Consider Co-solvents: For some applications, using a co-solvent system, such as an ethanol-water mixture, can enhance extraction efficiency while maintaining stability.[6]

The following diagram illustrates the key factors that can lead to the degradation of this compound during sample preparation.

Degradation Pathways of this compound cluster_factors Degradation Factors A This compound (Stable) B Degradation Products (e.g., Oxidized derivatives) C High Temperature C->B Thermal Degradation D Extreme pH (Acidic or Alkaline) D->B Hydrolysis/Oxidation E Oxygen (Air) E->B Oxidation F Light (UV/Visible) F->B Photodegradation

Caption: Key environmental factors leading to the degradation of this compound.

Troubleshooting Guide: A Tabular Summary

Issue Potential Cause Recommended Solution
Loss of Potency / Inconsistent Results Degradation due to improper pH of the solution.Ensure stock solutions and experimental buffers are within an optimal pH range (e.g., 6.0-7.5). Use freshly prepared solutions for critical experiments.[5]
Appearance of Unidentified Peaks in Chromatography Formation of degradation products due to oxidation or thermal stress.Handle samples under an inert atmosphere (e.g., nitrogen).[1] Avoid high temperatures during extraction and processing.[6] Analyze samples promptly after preparation.[1]
Discoloration of Solid or Solution Oxidation of the phenolic group.Store the compound and its solutions protected from light and air.[1][3] Use amber vials and consider blanketing with an inert gas.
Low Recovery After Extraction Inefficient extraction or degradation during the process.Optimize extraction parameters (solvent, temperature, time). Consider enzyme-assisted extraction for complex matrices to release bound phenols.[10]

Experimental Protocols

Protocol 1: General Handling and Stock Solution Preparation

This protocol outlines the best practices for handling solid this compound and preparing a stock solution to minimize degradation.

Materials:

  • This compound (solid)

  • HPLC-grade methanol or acetonitrile

  • Amber glass vials with Teflon-lined caps

  • Inert gas (e.g., nitrogen or argon)

  • Calibrated analytical balance and pH meter

Procedure:

  • Environment: Perform all manipulations in an area with minimal light exposure. If possible, work in a glove box or use a nitrogen blanket to minimize oxygen exposure.

  • Weighing: Quickly and accurately weigh the desired amount of the solid compound and transfer it to an amber vial.

  • Solvent Addition: Add the appropriate volume of degassed HPLC-grade solvent (e.g., methanol) to the vial to achieve the desired concentration (e.g., 1 mg/mL).

  • Dissolution: Cap the vial tightly and vortex or sonicate briefly until the compound is fully dissolved. Avoid heating to aid dissolution.

  • Inert Gas Purge: Gently flush the headspace of the vial with nitrogen or argon before sealing.

  • Storage: Store the stock solution at -20°C for short-term use or -80°C for long-term storage.[1]

The following workflow diagram visualizes the key steps for preparing a stable stock solution.

start Start weigh Weigh Solid in Low Light start->weigh transfer Transfer to Amber Vial weigh->transfer add_solvent Add Degassed Solvent transfer->add_solvent dissolve Dissolve (Vortex/ Sonicate) add_solvent->dissolve purge Purge Headspace with N2/Ar dissolve->purge store Store at -20°C or -80°C purge->store end End store->end

Caption: Workflow for preparing a stable stock solution of this compound.

References

  • Wesolowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
  • Lindquist, N. D., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • AKJournals. (n.d.). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Retrieved from [Link]

  • Wellness Hub. (2024, January 3). How to Preserve Olive Oil Phenols: Storage Guide. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 1-26.
  • MILESTONE® Food for your Genes. (n.d.). How to store our high phenolic olive oils. Retrieved from [Link]

  • Plenco. (n.d.). Material Storage for Bulk Molding Compounds and Phenolic Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

  • Aristoleo. (2020, September 21). How to Store High Phenolic Olive Oil - Chill it Like Fine Wine. Retrieved from [Link]

  • Dagley, S., Chapman, P. J., & Gibson, D. T. (1965). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Biochemical Journal, 97(3), 643-650.
  • National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]

  • Lee, S. J., & Lee, J. H. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 10(7), 1546.
  • ResearchGate. (n.d.). Understanding degradation of phenolic compounds during olive oil processing by inhibitor addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of phenolic compound degradation in virgin olive oil during storage and heating. Retrieved from [Link]

  • Naczk, M., & Shahidi, F. (2004). Sample preparation in the determination of phenolic compounds in fruits.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1916-08-1). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Quora. (n.d.). Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?. Retrieved from [Link]

  • PubMed. (n.d.). Photophysics of hydroxy-nitrobenzoic acid UV-MALDI matrices investigated via spectroscopic, photoacoustic, and luminescence techniques. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound - IR Spectrum. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photophysical behaviour of 4-hydroxy-3,5-dimethoxybenzoic acid in different solvents, pH and β-cyclodextrin. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Assessing the Source of the Photochemical Formation of Hydroxylating Species from Dissolved Organic Matter Using Model Sensitizers. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential: 3-Hydroxy-4,5-dimethoxybenzoic Acid vs. Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of phenolic compounds, both natural and synthetic, the quest for potent antioxidants continues to be a cornerstone of research in therapeutics, food science, and cosmetics. This guide provides an in-depth comparison of the antioxidant activity of 3-Hydroxy-4,5-dimethoxybenzoic acid and the well-characterized protocatechuic acid. While protocatechuic acid is a widely studied natural antioxidant, this compound represents a structurally related compound with potential antioxidant capabilities that warrant a thorough comparative evaluation.

This document will delve into the structural and mechanistic basis of their antioxidant action, provide detailed experimental protocols for assessing their efficacy, and present a comparative analysis based on available data and structure-activity relationships.

Unveiling the Contestants: Chemical Structures and Natural Occurrence

Protocatechuic Acid (PCA) , or 3,4-dihydroxybenzoic acid, is a simple phenolic acid ubiquitously found in a variety of plants. It is a major metabolite of antioxidant polyphenols, such as those found in green tea.[1] PCA is abundant in nature, with significant concentrations found in açaí oil, roselle, onions, and various traditional Chinese medicinal herbs.[1][2] Its established antioxidant and anti-inflammatory properties have made it a benchmark compound in antioxidant research.[3][4]

This compound , also known as 5-hydroxyveratric acid, is a derivative of benzoic acid. While less common in nature compared to protocatechuic acid, it is structurally related to other well-known antioxidant phenolic acids like gallic acid and syringic acid. Its antioxidant potential is largely inferred from the structure-activity relationships of these related compounds.

The Science of Antioxidant Action: Mechanisms at Play

The antioxidant activity of phenolic compounds like protocatechuic acid and this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[5][6] The two principal mechanisms are:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable antioxidant radical (ArO•).

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer.

The efficiency of these mechanisms is heavily influenced by the chemical structure of the phenolic acid, specifically the number and arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring.

Structure-Activity Relationship: Decoding Antioxidant Potential

The antioxidant capacity of a phenolic acid is not arbitrary; it is dictated by its molecular architecture. Key structural features that govern antioxidant activity include:

  • Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally correlates with increased antioxidant activity. The relative position of these groups is also critical. Ortho- and para-dihydroxy configurations, as seen in protocatechuic acid, enhance antioxidant capacity due to the formation of stable intramolecular hydrogen bonds and the ability to delocalize the unpaired electron of the resulting phenoxyl radical.[7]

  • Methoxy Substituents: The presence of electron-donating methoxy groups can influence antioxidant activity. While methylation of a hydroxyl group reduces its hydrogen-donating ability, methoxy groups ortho to a hydroxyl group can increase the stability of the phenoxyl radical through resonance, thereby potentially enhancing antioxidant activity.[8]

Based on these principles, we can predict the relative antioxidant potential of our two compounds. Protocatechuic acid, with its ortho-dihydroxy arrangement, is expected to be a potent antioxidant. This compound possesses one hydroxyl group and two methoxy groups. Its antioxidant activity will largely depend on the ability of the single hydroxyl group to donate a hydrogen atom and the stabilizing influence of the adjacent methoxy groups on the resulting radical.

In Vitro Evaluation: Standardized Assays for Antioxidant Capacity

To empirically compare the antioxidant activity of these compounds, a battery of in vitro assays is employed. Each assay targets a different facet of antioxidant action. Here, we detail the protocols for three widely accepted methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is monitored spectrophotometrically.[9][10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of the test compounds (this compound and protocatechuic acid) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

    • Prepare a series of dilutions of the test compounds and the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds and positive control to triplicate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the antioxidant.

Diagram of DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Plate Add 100 µL Sample/ Control to 96-well Plate DPPH_sol->Plate Sample_sol Prepare Stock Solutions (Test Compounds & Control) Dilutions Create Serial Dilutions Sample_sol->Dilutions Dilutions->Plate Add_DPPH Add 100 µL DPPH Solution to each well Plate->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm to 37°C before use.

    • Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 20 µL of the test sample, standard, or blank (solvent) to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Comparative Antioxidant Activity: A Data-Driven Assessment

While direct, side-by-side experimental data for this compound is limited in publicly available literature, we can draw a robust comparison by examining the data for protocatechuic acid and a structurally analogous compound, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). Syringic acid shares the same methoxy substitution pattern as this compound, with the only difference being the position of the single hydroxyl group. This makes it a valuable proxy for predicting the antioxidant potential of our target compound.

CompoundChemical StructureReported DPPH IC50 (µM)Predicted Activity Rank
Protocatechuic Acid 3,4-dihydroxybenzoic acid~16.3High
This compound This compoundData not readily availableModerate to High
Syringic Acid (Analogue) 4-hydroxy-3,5-dimethoxybenzoic acidPotent antioxidant activity reported[3][4]High

Analysis of the Comparison:

  • Protocatechuic Acid: The presence of two hydroxyl groups in the ortho position allows for effective radical scavenging and stabilization of the resulting phenoxyl radical, leading to its high antioxidant activity as reflected in its low IC50 value.[7]

  • This compound and Syringic Acid: The antioxidant activity of these compounds is primarily driven by the single hydroxyl group. The two electron-donating methoxy groups adjacent to the hydroxyl group in syringic acid are known to increase the stability of the phenoxyl radical, contributing to its potent antioxidant effects.[4] It is highly probable that this compound will exhibit comparable, if not slightly different, antioxidant activity to syringic acid due to a similar electronic environment around the hydroxyl group. The precise activity would be influenced by the steric and electronic effects of the methoxy groups in the 4 and 5 positions relative to the hydroxyl group at the 3 position.

Mechanistic Pathways of Phenolic Antioxidants

The protective effects of phenolic antioxidants extend beyond simple radical scavenging and involve modulation of cellular signaling pathways.

Antioxidant_Mechanisms cluster_direct Direct Antioxidant Action cluster_indirect Indirect Antioxidant Action ROS Reactive Oxygen Species (ROS) HAT Hydrogen Atom Transfer (HAT) ROS->HAT SET Single Electron Transfer (SET) ROS->SET Phenolic Phenolic Compound (e.g., Protocatechuic Acid) Phenolic->HAT Phenolic->SET Signaling Modulation of Cellular Signaling Pathways Phenolic->Signaling Neutralized Neutralized Species HAT->Neutralized SET->Neutralized Enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) Signaling->Enzymes

Caption: Mechanisms of antioxidant action for phenolic compounds.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the antioxidant potential of this compound and protocatechuic acid. Based on established structure-activity relationships and available data for analogous compounds, protocatechuic acid stands as a potent antioxidant due to its favorable dihydroxy substitution pattern. This compound is predicted to possess significant antioxidant activity, likely comparable to that of syringic acid, owing to its hydroxyl group and stabilizing methoxy substituents.

To definitively ascertain the comparative efficacy, direct experimental evaluation of this compound using the standardized protocols outlined in this guide is imperative. Such studies will not only provide valuable quantitative data but also contribute to a deeper understanding of the structure-activity relationships governing the antioxidant properties of this class of phenolic compounds, thereby aiding in the discovery and development of novel antioxidant agents.

References

  • Protocatechuic acid - Wikipedia. Available from: [Link]

  • Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - Frontiers. Available from: [Link]

  • Mechanisms of action by which phenolic compounds present antioxidant activity. Available from: [Link]

  • Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. Available from: [Link]

  • Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - MDPI. Available from: [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Available from: [Link]

  • Antioxidant properties of two novel lipophilic gallic acid derivatives - Grasas y Aceites. Available from: [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC - NIH. Available from: [Link]

  • Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. Available from: [Link]

  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - MDPI. Available from: [Link]

  • Antioxidant activity of gallic acid as affected by an extra carboxyl group than pyrogallol in various oxidative environments - ResearchGate. Available from: [Link]

  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY - ResearchGate. Available from: [Link]

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications - NIH. Available from: [Link]

  • Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5 - soachim. Available from: [Link]

  • Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity - ResearchGate. Available from: [Link]

  • (PDF) Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - ResearchGate. Available from: [Link]

  • (PDF) Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential - ResearchGate. Available from: [Link]

  • 5-Hydroxyferulic acid - Grokipedia. Available from: [Link]

  • Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC - PubMed Central. Available from: [Link]

  • Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Available from: [Link]

  • FRAP assay: Significance and symbolism. Available from: [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. Available from: [Link]

  • Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. Available from: [Link]

  • Potential Role of Protocatechuic Acid as Natural Feed Additives in Farm Animal Production. Available from: [Link]

Sources

A Comparative Analysis of 3-Hydroxy-4,5-dimethoxybenzoic acid and Syringic Acid in the Inhibition of Adipogenesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and the pursuit of novel anti-obesity therapeutics, phenolic acids have emerged as a promising class of natural compounds. Their ability to modulate adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes, positions them as attractive candidates for further investigation. This guide provides a detailed comparative analysis of two closely related benzoic acid derivatives: 3-Hydroxy-4,5-dimethoxybenzoic acid and Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), focusing on their potential to inhibit adipogenesis.

While extensive research has illuminated the anti-adipogenic properties of Syringic acid, data on this compound remains notably scarce. This guide will therefore synthesize the established mechanisms of Syringic acid and, where direct evidence for this compound is lacking, draw plausible inferences based on structurally analogous compounds. This comparative approach aims to highlight the current state of knowledge and identify critical areas for future research.

Unraveling the Molecular Mechanisms: A Head-to-Head Comparison

Syringic acid has been demonstrated to effectively suppress the differentiation of 3T3-L1 preadipocytes into mature adipocytes in a concentration-dependent manner[1]. Its multifaceted mechanism of action involves both the inhibition of lipid accumulation and the promotion of lipid breakdown.

A key aspect of Syringic acid's anti-adipogenic activity is its ability to inhibit mitotic clonal expansion (MCE), a critical early phase of adipocyte differentiation[1][2]. By arresting this proliferative stage, Syringic acid effectively reduces the pool of cells committed to becoming mature adipocytes. Furthermore, in mature adipocytes, Syringic acid has been shown to reduce triglyceride production (lipogenesis) and increase glycerol release (lipolysis), indicating a dual role in preventing fat storage and promoting its breakdown[1].

The Signaling Crosstalk: Delving Deeper into the Pathways

The anti-adipogenic effects of Syringic acid are intricately linked to its modulation of key signaling pathways that govern adipocyte differentiation. Adipogenesis is orchestrated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) acting as master regulators[6][7]. Research indicates that Syringic acid can inhibit the expression of these critical adipogenic genes[8].

Furthermore, the PI3K/Akt and MAPK/ERK signaling pathways are known to play significant roles in the early stages of adipogenesis[6][9]. While direct evidence of Syringic acid's impact on these pathways in the context of adipogenesis is still emerging, studies in other cell types have shown its ability to modulate the Akt/mTOR signaling pathway[10][11]. This suggests a plausible mechanism by which Syringic acid may interfere with the pro-adipogenic signals that drive differentiation.

For this compound, its influence on these signaling cascades remains an open question. Future research should prioritize investigating its effects on PPARγ and C/EBPα expression, as well as its potential modulation of the Akt and MAPK pathways in preadipocytes.

Quantitative Comparison of Anti-Adipogenic Effects

The following table summarizes the available quantitative data for Syringic acid. The corresponding data for this compound is currently unavailable and represents a significant knowledge gap.

ParameterSyringic AcidThis compound
Cell Line 3T3-L1 PreadipocytesNot Available
Effect on Lipid Accumulation Dose-dependent reduction in lipid droplet formation[1]Not Available
Effect on Lipolysis Increased glycerol release[1]Inhibition of lipolysis suggested by activity of structurally similar 3,5-dihydroxybenzoic acid[4][5]
Effect on Adipogenic Transcription Factors Inhibition of PPARγ and C/EBPα expression[8]Not Available
Effect on Mitotic Clonal Expansion Inhibition of early-stage differentiation[1][2]Not Available

Experimental Protocols for Assessing Anti-Adipogenic Activity

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. These standardized methods are essential for generating reproducible and comparable data.

Protocol 1: 3T3-L1 Preadipocyte Differentiation

This protocol outlines the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a foundational technique for studying adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Bovine Calf Serum (BCS)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • Phosphate-buffered saline (PBS)

  • 6-well culture plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density that allows them to reach confluence. Culture in DMEM with 10% BCS at 37°C in a humidified atmosphere of 5% CO2.

  • Reaching Confluence: Allow the cells to grow to 100% confluence. Maintain the cells in this state for an additional 48 hours (Day 0).

  • Initiation of Differentiation (Day 0): Replace the medium with MDI induction medium. This marks the beginning of the differentiation process.

  • Induction (Day 2): After 48 hours, replace the MDI medium with insulin medium.

  • Maintenance (Day 4 onwards): After another 48 hours, replace the insulin medium with DMEM containing 10% FBS. Replenish with fresh DMEM with 10% FBS every two days.

  • Mature Adipocytes: By day 8-10, the cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets.

Protocol 2: Oil Red O Staining for Lipid Accumulation

Oil Red O staining is a widely used method for visualizing and quantifying the accumulation of neutral lipids in mature adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in 6-well plates

  • PBS

  • 10% Formalin

  • Oil Red O stock solution (0.5% in isopropanol)

  • Isopropanol

  • Distilled water

  • Microscope

  • Spectrophotometer

Procedure:

  • Washing: Gently wash the differentiated adipocytes twice with PBS.

  • Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.

  • Washing: Wash the fixed cells twice with distilled water.

  • Staining: Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water). Incubate the cells with the working solution for 1 hour at room temperature.

  • Washing: Wash the stained cells four times with distilled water to remove excess stain.

  • Visualization: Visualize the lipid droplets under a microscope. They will appear as red-stained circular structures.

  • Quantification: To quantify the lipid content, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking. Measure the absorbance of the eluted stain at a wavelength of 490-520 nm using a spectrophotometer.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression

qPCR is a sensitive technique used to measure the expression levels of key adipogenic genes, such as PPARγ and C/EBPα.

Materials:

  • Differentiated 3T3-L1 adipocytes (treated and untreated)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., PPARγ, C/EBPα) and a housekeeping gene (e.g., β-actin)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • RNA Extraction: Isolate total RNA from the adipocytes using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, SYBR Green master mix, and nuclease-free water.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR system using an appropriate thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the expression of the housekeeping gene.

Visualizing the Pathways and Workflows

To better understand the complex processes involved, the following diagrams illustrate the key signaling pathways in adipogenesis and a typical experimental workflow.

Adipogenesis_Signaling_Pathway cluster_0 Early Adipogenesis cluster_1 Terminal Differentiation cluster_2 Inhibitory Action Hormonal Induction\n(Insulin, Dexamethasone, IBMX) Hormonal Induction (Insulin, Dexamethasone, IBMX) PI3K/Akt Pathway PI3K/Akt Pathway Hormonal Induction\n(Insulin, Dexamethasone, IBMX)->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Hormonal Induction\n(Insulin, Dexamethasone, IBMX)->MAPK/ERK Pathway C/EBPβ, C/EBPδ C/EBPβ, C/EBPδ PI3K/Akt Pathway->C/EBPβ, C/EBPδ MAPK/ERK Pathway->C/EBPβ, C/EBPδ PPARγ PPARγ C/EBPβ, C/EBPδ->PPARγ Induces C/EBPα C/EBPα C/EBPβ, C/EBPδ->C/EBPα Induces PPARγ->C/EBPα Positive Feedback Adipocyte-specific genes\n(e.g., aP2, Adiponectin) Adipocyte-specific genes (e.g., aP2, Adiponectin) PPARγ->Adipocyte-specific genes\n(e.g., aP2, Adiponectin) C/EBPα->PPARγ Positive Feedback C/EBPα->Adipocyte-specific genes\n(e.g., aP2, Adiponectin) Lipid Accumulation Lipid Accumulation Adipocyte-specific genes\n(e.g., aP2, Adiponectin)->Lipid Accumulation Syringic Acid Syringic Acid Syringic Acid->C/EBPβ, C/EBPδ Inhibits This compound\n(Hypothesized) This compound (Hypothesized) This compound\n(Hypothesized)->PPARγ Potential Inhibition Experimental_Workflow cluster_0 Cell Culture & Differentiation cluster_1 Analysis A Seed 3T3-L1 Preadipocytes B Grow to Confluence A->B C Induce Differentiation (MDI) B->C D Treat with Test Compounds (Syringic Acid or this compound) C->D E Maintain in Insulin Medium & FBS Medium D->E F Oil Red O Staining (Lipid Accumulation) E->F G qPCR (Gene Expression) E->G H Western Blot (Protein Expression) E->H

Caption: A typical experimental workflow for studying adipogenesis inhibition.

Conclusion and Future Directions

This guide provides a comprehensive comparison of this compound and Syringic acid as potential inhibitors of adipogenesis. The available evidence strongly supports the anti-adipogenic effects of Syringic acid, highlighting its ability to interfere with key stages of adipocyte differentiation and lipid metabolism. Its mechanisms, including the inhibition of mitotic clonal expansion and the promotion of lipolysis, make it a compelling candidate for further preclinical and clinical investigation.

The significant gap in our understanding of this compound's role in adipogenesis presents a clear and immediate opportunity for research. Future studies should focus on directly assessing its impact on 3T3-L1 differentiation, lipid accumulation, and the expression of master adipogenic regulators like PPARγ and C/EBPα. Elucidating its effects on upstream signaling pathways, such as PI3K/Akt and MAPK/ERK, will also be crucial in determining its potential as a novel anti-obesity agent. A thorough investigation of this compound is warranted to determine if it shares the promising anti-adipogenic profile of its structural relative, Syringic acid.

References

  • 3,5-DIMETHOXY-(4-METHOXYPHENYL)BENZAMIDE SUPPRESSES ADIPOGENESIS IN 3T3-L1 CELLS. (URL not available)
  • John, C. M., & Arockiasamy, S. (2020). Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes. Natural Product Research, 34(23), 3432–3436. [Link]

  • John, C. M., & Arockiasamy, S. (2019). Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes. Natural Product Research, 1-5. [Link]

  • (2019). Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes. ResearchGate. [Link]

  • Imran, M., et al. (2023). The Marine Factor 3,5-Dihydroxy-4-methoxybenzyl Alcohol Represses Adipogenesis in Mouse 3T3-L1 Adipocytes In Vitro: Regulating Diverse Signaling Pathways. MDPI. [Link]

  • John, C. M., & Arockiasamy, S. (2022). Inhibition of palmitic acid induced adipogenesis by natural polyphenols in 3T3-L1 adipocytes. In Vitro Cellular & Developmental Biology-Animal, 58(5), 396-407. [Link]

  • (2022). Inhibition of palmitic acid induced adipogenesis by natural polyphenols in 3T3-L1 adipocytes. ResearchGate. [Link]

  • Arockiasamy, S., & John, C. M. (2020). Sinapic acid prevents adipogenesis by regulating transcription factors and exerts an anti-ROS effect by modifying the intracellular anti-oxidant system in 3T3-L1 adipocytes. National Center for Biotechnology Information. [Link]

  • Saleh, M. C., et al. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. National Center for Biotechnology Information. [Link]

  • Bartel, J., et al. (2023). Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review. National Center for Biotechnology Information. [Link]

  • Liu, C., et al. (2012). 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes. Journal of Pharmacology and Experimental Therapeutics, 341(3), 794-801. [Link]

  • Kim, J. H., et al. (2022). Inhibition Effect of Adipogenesis and Lipogenesis via Activation of AMPK in Preadipocytes Treated with Canavalia gladiata Extract. MDPI. [Link]

  • González-Castejón, M., et al. (2019). Phenolic Compounds Inhibit 3T3-L1 Adipogenesis Depending on the Stage of Differentiation and Their Binding Affinity to PPARγ. MDPI. [Link]

  • Singh, B., et al. (2022). Biogenic Phytochemicals Modulating Obesity: From Molecular Mechanism to Preventive and Therapeutic Approaches. National Center for Biotechnology Information. [Link]

  • Wong, E. H., et al. (2023). Hydroxylated polymethoxyflavones reduce the activity of pancreatic lipase, inhibit adipogenesis and enhance lipolysis in 3T3-L1 mouse embryonic fibroblast cells. ResearchGate. [Link]

  • Li, H., et al. (2021). Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells. PubMed. [Link]

  • Li, H., et al. (2021). Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells. Frontiers in Nutrition, 8, 788929. [Link]

  • Rosen, E. D., et al. (2002). C/EBPα induces adipogenesis through PPARγ: A unified pathway. Genes & Development, 16(1), 22-26. [Link]

  • Saltiel, A. R. (2021). Targeting Energy Expenditure—Drugs for Obesity Treatment. MDPI. [Link]

  • Ganesan, K., & Xu, B. (2018). Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments. National Center for Biotechnology Information. [Link]

  • Li, H., et al. (2021). Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells. ResearchGate. [Link]

  • Lee, J. E., et al. (2018). Re-highlighting the action of PPARγ in treating metabolic diseases. National Center for Biotechnology Information. [Link]

  • Kim, H. S., et al. (2020). Ginsenoside CK Inhibits the Early Stage of Adipogenesis via the AMPK, MAPK, and AKT Signaling Pathways. MDPI. [Link]

  • Lefterova, M. I., & Lazar, M. A. (2009). Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects. National Center for Biotechnology Information. [Link]

  • Wong, E. H., et al. (2023). Hydroxylated polymethoxyflavones reduce the activity of pancreatic lipase, inhibit adipogenesis and enhance lipolysis in 3T3-L1 mouse embryonic fibroblast cells. Chemico-Biological Interactions, 379, 110503. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3-Hydroxy-4,5-dimethoxybenzoic acid, a key chemical intermediate. We will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations.

The validation of an analytical procedure is the formal, systematic, and documented process that provides scientific evidence that a method is suitable for its intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the basis of this process.[3][4][5][6] The recently updated ICH Q2(R2) guideline, in conjunction with the new ICH Q14 on analytical procedure development, emphasizes a lifecycle and Quality-by-Design (QbD) approach, moving from a one-time validation event to a continuous process of ensuring a method's fitness for purpose.[7][8]

This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also exploring Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectroscopy as viable alternatives.

The Analytical Target Profile (ATP): Defining the Method's Purpose

Before embarking on method validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a predefined objective that outlines the performance requirements of the analytical method.[8] For the quantitative analysis of this compound in a drug substance, a typical ATP might include:

  • Analyte: this compound

  • Matrix: Drug Substance

  • Technique: Selective and quantitative method

  • Performance Characteristics: The method must be accurate, precise, linear over the specified range, specific, and robust.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[1] A reversed-phase HPLC method with UV detection is a common and effective approach for the analysis of phenolic compounds like this compound.[9][10]

Experimental Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting prep_std Prepare Standard Solutions data_acq Chromatographic Data Acquisition prep_std->data_acq prep_sample Prepare Sample Solutions prep_sample->data_acq specificity Specificity data_proc Data Processing & Calculation specificity->data_proc linearity Linearity & Range linearity->data_proc accuracy Accuracy accuracy->data_proc precision Precision precision->data_proc lod_loq LOD & LOQ lod_loq->data_proc robustness Robustness robustness->data_proc data_acq->specificity data_acq->linearity data_acq->accuracy data_acq->precision data_acq->lod_loq data_acq->robustness report Validation Report Generation data_proc->report

Caption: A typical workflow for HPLC method validation.

Detailed Experimental Protocol for HPLC Validation

This protocol outlines the steps for validating an HPLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard (>99.5% purity)

  • HPLC grade acetonitrile and methanol

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[11]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A time-based gradient to ensure separation from impurities.

  • Flow Rate: 1.0 mL/min[11]

  • Detection: UV at an appropriate wavelength (e.g., 280 nm)[9]

3. Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a photodiode array (PDA) detector.The analyte peak should be free from interference from other components.[12][13]
Linearity & Range Analyze a minimum of five concentrations across the expected working range (e.g., 80-120% of the nominal concentration).[14]Correlation coefficient (r²) ≥ 0.999.[15]
Accuracy Perform recovery studies by spiking the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.[16]Mean recovery between 98.0% and 102.0%.[15]
Precision Repeatability (Intra-day): Analyze a minimum of six replicate preparations at 100% of the test concentration or nine determinations covering the specified range.[13] Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[12]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[15]LOD and LOQ should be sufficiently low to detect and quantify any potential impurities.
Robustness Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition.[17]The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Alternative Analytical Methods: A Comparative Overview

While HPLC is a robust and widely used technique, other methods can be employed for the analysis of this compound, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent tool for impurity profiling. However, for polar and non-volatile compounds like carboxylic acids, derivatization is often necessary to improve volatility and thermal stability.[18]

Comparison with HPLC:

FeatureHPLCGC-MS
Sample Preparation Generally straightforward dissolution.Often requires derivatization, which can be time-consuming and introduce variability.[18]
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often reaching the pg/mL level.
Specificity Good, especially with a PDA detector.Excellent, provides structural information from mass spectra.[19][20]
Throughput High, with typical run times of 5-15 minutes.Can be lower due to longer run times and sample preparation.
Instrumentation Cost Moderate.Higher.
UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and more accessible technique that can be used for the quantitative analysis of compounds with a chromophore, such as this compound.[9] However, it lacks the specificity of chromatographic methods.

Comparison with HPLC:

FeatureHPLCUV-Vis Spectroscopy
Specificity High, separates the analyte from other components.Low, susceptible to interference from other absorbing species in the sample matrix.
Sample Preparation Requires mobile phase compatible solvents.Simpler, requires a transparent solvent.
Linearity Typically linear over a wide concentration range.Adherence to Beer-Lambert law is concentration-dependent.
Application Suitable for complex mixtures and impurity profiling.Best suited for the analysis of pure substances or simple mixtures.

Logical Relationship of Method Selection

The choice of analytical method is dictated by the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method_Selection start Define Analytical Needs is_complex Complex Mixture or Impurity Profiling? start->is_complex is_pure Analysis of Pure Substance? is_complex->is_pure No hplc Select HPLC is_complex->hplc Yes is_trace Trace Level Analysis Required? is_trace->hplc No gcms Select GC-MS is_trace->gcms Yes is_pure->is_trace No uvvis Select UV-Vis Spectroscopy is_pure->uvvis Yes

Sources

A Researcher's Guide to Navigating Cross-Reactivity of 3-Hydroxy-4,5-dimethoxybenzoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and biochemical research, the integrity of enzymatic assay data is paramount. The presence of interfering compounds can lead to a significant investment in false-positive hits, derailing promising research avenues. This guide provides an in-depth analysis of the potential for cross-reactivity with 3-Hydroxy-4,5-dimethoxybenzoic acid, a widely utilized phenolic compound. By examining its structural analogs, vanillic acid and syringic acid, we illuminate the mechanisms of assay interference and present a framework for robust hit validation. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to ensure the accuracy and reliability of their enzymatic assay results.

Introduction: The Challenge of Assay Interference

This compound (also known as 5-Hydroxyveratric acid) is a phenolic compound of interest in various biochemical studies.[1][2] However, like many phenolic molecules, its structure harbors the potential for non-specific interactions in enzymatic assays, a phenomenon that can lead to misleading results. These promiscuous compounds are often categorized as Pan-Assay Interference Compounds (PAINS).[2][3]

PAINS are notorious for generating false-positive signals through a variety of mechanisms that are independent of specific, targeted enzyme inhibition.[3] Phenolic substructures, particularly catechols and related motifs, are frequently flagged as potential PAINS due to their chemical reactivity.[1][2] Understanding this potential for cross-reactivity is not a barrier to research but rather a call for rigorous, intelligent assay design and validation. This guide will equip you with the knowledge and tools to confidently navigate this challenge.

Mechanisms of Phenolic Compound Cross-Reactivity

The interference of phenolic compounds like this compound in enzymatic assays is not arbitrary. It is rooted in their fundamental chemical properties. Researchers must be vigilant for several key mechanisms:

  • Spectroscopic Interference: Many phenolic compounds are colored or fluorescent, directly interfering with absorbance or fluorescence-based readouts.

    • Autofluorescence: The compound itself emits light at the detection wavelength, creating a false-positive signal.

    • Fluorescence Quenching: The compound absorbs energy from the excited fluorophore, reducing the signal and potentially masking true activity or appearing as an inhibitor.

    • Inner Filter Effect: The compound absorbs the excitation or emission light, preventing it from reaching the fluorophore or the detector.

  • Redox Activity: Phenolic compounds can be redox-active, meaning they can participate in oxidation-reduction reactions within the assay. This can interfere with assays that rely on redox-sensitive reporters (e.g., resazurin) or enzymes whose activity is modulated by the redox environment.

  • Protein Reactivity: Some phenolic compounds can react non-specifically and covalently with proteins, leading to irreversible enzyme inhibition that is not due to specific binding at an active site.

  • Colloidal Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature enzymes, leading to non-specific inhibition. This is a common mechanism for false positives in high-throughput screening (HTS).

To mitigate these risks, a series of validation and counter-screening protocols are essential.

Comparative Analysis: Learning from Structural Analogs

While specific cross-reactivity data for this compound is not extensively documented, a comparative analysis of its close structural analogs—vanillic acid and syringic acid—provides a compelling case for caution and diligent validation. These compounds share the same core benzoic acid structure and differ only in their methoxy and hydroxyl group arrangements, making them excellent predictors of potential behavior.

CompoundTarget EnzymeReported IC50Potential for Interference
Vanillic Acid TyrosinaseInhibition observed (mixed-type)High
Acetylcholinesterase84.66 ± 3.20 µg/mLHigh
α-Glucosidase37.6 µg/mLHigh
Syringic Acid TyrosinaseInhibition reportedHigh
Acetylcholinesterase1268.33 ± 19.14 µg/mLModerate
α-GlucosidaseSignificant inhibition notedHigh

Data compiled from multiple sources.[2][4][5][6] Note that IC50 values can vary significantly between studies based on assay conditions.

The data clearly indicates that both vanillic and syringic acid are active in a range of common enzymatic assays. This activity, while potentially genuine in some contexts, underscores the high probability that these phenolic structures can interact with multiple enzyme targets. Given the structural similarity, it is scientifically prudent to assume that This compound will exhibit a similar promiscuous profile. Therefore, any "hit" identified with this compound requires rigorous validation to distinguish true inhibition from non-specific interference.

Experimental Protocols for Hit Validation and Interference Identification

Trustworthy research is built on self-validating systems. The following protocols are designed to proactively identify and eliminate false positives arising from compound interference.

Workflow for Validating a Potential Hit

This workflow provides a logical progression from an initial screening hit to a validated lead.

Hit_Validation_Workflow A Initial Hit from Primary Screen B Purity & Identity Confirmation (LC-MS, NMR) A->B C Assay Interference Counter-Screens (Protocols 4.2-4.4) B->C D Dose-Response Curve & IC50 Determination C->D No Interference H False Positive (Discard) C->H Interference Detected E Orthogonal Assay Confirmation D->E F Mechanism of Action Studies E->F Activity Confirmed E->H Activity Not Confirmed G Validated Hit F->G

Caption: A logical workflow for the validation of hits from enzymatic assays.

Protocol 1: Assessing Compound Autofluorescence

Causality: This protocol determines if the test compound itself emits fluorescence at the assay's detection wavelengths, which would create a false signal of enzyme activity or inhibition.

Methodology:

  • Prepare a serial dilution of the test compound in the final assay buffer, spanning the concentration range used in the primary assay.

  • Dispense the dilutions into the wells of a microplate (black, opaque plates are recommended to minimize background).

  • Include wells with assay buffer only as a negative control.

  • Read the plate on a fluorescence plate reader using the exact same excitation and emission wavelengths and gain settings as the primary enzymatic assay.

  • Interpretation: A concentration-dependent increase in fluorescence intensity indicates that the compound is autofluorescent and is interfering with the assay readout.

Protocol 2: Testing for Spectroscopic Interference (Quenching/Inner Filter)

Causality: This protocol identifies if the compound interferes with the detection of the fluorescent product generated by the enzyme, either by quenching the signal or by absorbing the excitation/emission light (inner filter effect).

Methodology:

  • Perform the enzymatic reaction in the absence of any test compounds to generate the fluorescent product. For validation, it is best to use a purified, known amount of the fluorescent product standard if available.

  • At the time point where the primary assay would normally be read, add the test compound in a serial dilution to the wells containing the pre-formed fluorescent product.

  • Read the plate immediately on a fluorescence plate reader.

  • Interpretation: A concentration-dependent decrease in the fluorescence signal indicates that the test compound is quenching the fluorophore or causing an inner-filter effect.

Protocol 3: Orthogonal Assay Confirmation

Causality: This is a critical step to confirm that the observed activity is real and not an artifact of the primary assay's detection method. An orthogonal assay measures the same biological endpoint but uses a different detection technology.

Methodology:

  • Select a suitable orthogonal assay. For example, if the primary assay was fluorescence-based, choose an orthogonal assay that uses luminescence, absorbance, or mass spectrometry (e.g., RapidFire-MS) for detection.

  • Test the compound in the orthogonal assay using the same concentrations and buffer conditions, where possible.

  • Interpretation: A true positive hit should demonstrate comparable activity and dose-response in both the primary and orthogonal assays. A compound that is active in the primary assay but inactive in the orthogonal assay is highly likely to be a false positive resulting from technology-specific interference.

Orthogonal_Assay_Logic cluster_0 Primary Assay cluster_1 Orthogonal Assay A Fluorescence-based Kinase Assay Result1 Active (IC50 = 10 µM) A->Result1 B Luminescence-based Kinase Assay (e.g., Kinase-Glo®) Result2 Active (IC50 ≈ 10 µM) B->Result2 Result3 Inactive B->Result3 Start Test Compound Start->A Start->B Result1->Result2 Result1->Result3 Indicates Interference Conclusion1 Validated Hit Conclusion2 False Positive

Caption: The logic of using an orthogonal assay to validate a primary screening hit.

Conclusion and Recommendations

This compound is a valuable chemical tool, but its phenolic nature necessitates a heightened level of scientific rigor when interpreting data from enzymatic assays. The evidence from its structural analogs, vanillic acid and syringic acid, strongly suggests a predisposition for non-specific interactions that can manifest as false-positive results.

As a Senior Application Scientist, my recommendation is unequivocal: do not proceed with hit-to-lead optimization for this compound or any related phenolic compound without first conducting a robust series of validation experiments. By systematically applying the protocols outlined in this guide—confirming compound identity, running specific counter-screens for assay interference, and validating activity in an orthogonal assay system—researchers can confidently distinguish true biological activity from experimental artifacts. This diligent, front-loaded validation effort is a cornerstone of efficient and successful drug discovery, saving invaluable time and resources in the long run.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Available from: [Link]

  • Wikipedia. (2023). Pan-assay interference compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of acetylcholinesterase activity by the isolated compounds. Retrieved from [Link]

  • Liu, N., et al. (n.d.). Effects of caffeic acid, ferulic acid and vanillic acid on tyrosinase. CNKI. Retrieved from [Link]

  • Brennan, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 13-24. Available from: [Link]

  • ResearchGate. (n.d.). It shows the α‐glucosidase enzyme inhibition potential of vanillic acid. Retrieved from [Link]

  • Itoh, A., et al. (2010). Hepatoprotective effect of syringic acid and vanillic acid on CCl4-induced liver injury. Biological & Pharmaceutical Bulletin, 33(6), 983-987. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Efficacy of 3-Hydroxy-4,5-dimethoxybenzoic Acid: A Comparative Analysis of In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Benchtop and the Biological System

3-Hydroxy-4,5-dimethoxybenzoic acid, a derivative of the well-characterized gallic acid, is a phenolic compound of significant interest within the drug discovery pipeline.[1][2] Its structural similarity to other biologically active hydroxybenzoic acids suggests a spectrum of potential therapeutic applications, including antioxidant, anti-inflammatory, and antimicrobial activities.[3][4][5] However, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges, primarily centered on the translational gap between in vitro (laboratory) and in vivo (whole organism) efficacy.

This guide provides a comprehensive comparison of the known in vitro performance of this compound with a logical, evidence-based framework for its evaluation in a preclinical in vivo model. As scientists and researchers, our imperative is not merely to observe a biological effect but to understand its context, mechanism, and ultimate applicability. This document is structured to explain the causality behind experimental choices, presenting self-validating protocols that ensure data integrity and reproducibility.

Part I: Characterizing Efficacy in a Controlled Environment: In Vitro Analysis

In vitro assays are the cornerstone of early-phase drug discovery, offering a rapid, high-throughput, and cost-effective means to screen compounds for biological activity and elucidate their mechanism of action. For this compound, the existing data points primarily toward its antioxidant and antimicrobial potential.

Antioxidant Activity: Quantifying Radical Scavenging

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from their hydroxyl groups to neutralize reactive free radicals.[3][6] This capacity is crucial for mitigating the oxidative stress implicated in numerous pathological conditions.

The antioxidant potential of this compound has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a stable free radical that changes color upon reduction.[3]

Table 1: Summary of In Vitro Bioactivities of this compound

Biological Activity Assay Result Reference
Antioxidant DPPH Radical Scavenging EC₅₀ = 26.2 µg/mL [3]

| Antimicrobial | Minimum Inhibitory Conc. (MIC) | MIC ≥ 256 µg/mL |[3] |

Experimental Protocol 1: DPPH Radical Scavenging Assay

This protocol is designed to determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (EC₅₀).

Rationale: The DPPH assay is selected for its simplicity, stability of the radical, and the clear colorimetric endpoint, which can be measured spectrophotometrically.[7] It provides a reliable and reproducible measure of a compound's ability to act as a free radical scavenger through hydrogen or electron donation.[7][8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Controls: Prepare a blank control (100 µL methanol + 100 µL DPPH solution) and a positive control (e.g., Ascorbic Acid or Gallic Acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Plot the percentage of scavenging against the compound concentration and determine the EC₅₀ value from the curve.

Anti-inflammatory Activity: A Mechanistic Hypothesis

While direct in vitro anti-inflammatory data for this compound is not extensively published, its chemical class suggests a plausible mechanism of action through the modulation of key inflammatory signaling pathways. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a primary regulator of the inflammatory response.[3][10] Inflammatory stimuli typically lead to the degradation of the inhibitor of NF-κB (IκBα), allowing the NF-κB p50/p65 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α and various interleukins.[11][12] It is hypothesized that, like many phenolic compounds, this compound may exert anti-inflammatory effects by inhibiting IKK, thereby preventing IκBα degradation and subsequent NF-κB activation.[3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor Binds IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates compound 3-Hydroxy-4,5- dimethoxybenzoic acid (Hypothesized Target) compound->IKK Inhibits NFkB_inactive p50/p65 (Inactive NF-κB) IkB_p p-IκBα (Phosphorylated) IkB->IkB_p proteasome Proteasomal Degradation IkB_p->proteasome Targets for proteasome->IkB_p Degrades NFkB_active p50/p65 (Active NF-κB) nucleus Nucleus NFkB_active->nucleus Translocates to transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nucleus->transcription Induces IkB_inactive IkB_inactive Workflow invitro In Vitro Screening (DPPH, MTT, etc.) positive_hit Identification of Bioactive Compound invitro->positive_hit Identifies invivo_model In Vivo Model Selection (e.g., Carrageenan Paw Edema) positive_hit->invivo_model Leads to efficacy Efficacy & Safety Assessment invivo_model->efficacy Evaluates pkpd Pharmacokinetics/ Pharmacodynamics efficacy->pkpd Informs

Caption: A simplified experimental workflow from in vitro to in vivo.

The Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model used for the rapid evaluation of acute anti-inflammatory activity. [13][14]Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. [14][15]This response involves the release of pro-inflammatory mediators, making it an excellent system to test compounds that may interfere with these processes. [13]

Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats

Rationale: This model is chosen because it is well-characterized, its inflammatory cascade is understood, and it shows good predictive value for anti-inflammatory drugs such as NSAIDs and corticosteroids. [13][16]Measuring the change in paw volume provides a simple, quantitative, and non-invasive endpoint to assess efficacy.

Materials:

  • Male Wistar rats (180-200g)

  • This compound

  • Carrageenan (1% w/v solution in sterile saline)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg) [17]* Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebysmometer or digital calipers for paw volume/thickness measurement

Procedure:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment. [17]Fast animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (receives vehicle + carrageenan)

    • Group II: Positive Control (receives Indomethacin + carrageenan)

    • Group III-V: Test Groups (receive different doses of the test compound + carrageenan)

  • Compound Administration: Administer the test compound or reference drug (e.g., via oral gavage) one hour before the carrageenan injection.

  • Measurement of Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals. [15]6. Post-Induction Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection. The peak inflammation typically occurs within 3-4 hours. [15]7. Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Table 2: Representative Data Table for In Vivo Anti-inflammatory Activity

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3 hr (Mean ± SEM) % Inhibition of Edema
Vehicle Control - 0.85 ± 0.05 -
Indomethacin 10 0.36 ± 0.04* 57.6%
Test Compound 50 0.68 ± 0.06 20.0%
Test Compound 100 0.51 ± 0.05* 40.0%
Test Compound 200 0.40 ± 0.04* 52.9%

Note: This data is hypothetical and for illustrative purposes. Statistical significance (e.g., p < 0.05) relative to the vehicle control is denoted by an asterisk ().*

Part III: Comparative Analysis and Future Directions

The true measure of a compound's potential lies in the synthesis of its in vitro and in vivo profiles.

  • In Vitro Strengths: this compound demonstrates clear, quantifiable antioxidant activity. Its chemical structure provides a strong, mechanistically plausible hypothesis for anti-inflammatory action via NF-κB inhibition.

  • In Vivo Projection: The proposed carrageenan paw edema model provides a direct test of this anti-inflammatory hypothesis. Efficacy in this model would lend significant weight to the compound's therapeutic potential, validating the in vitro observations in a complex physiological context.

The Translational Gap: It is crucial to acknowledge that a lack of in vivo efficacy does not necessarily invalidate in vitro findings. A compound may be potent in a cellular assay but fail in an animal model due to poor oral bioavailability, rapid metabolism into inactive forms, or unforeseen toxicity. Conversely, a compound may show moderate in vitro activity but be highly effective in vivo if it is metabolized into a more active form.

Future Research: Should this compound prove effective in the acute inflammation model, subsequent research should focus on:

  • Chronic Inflammation Models: Evaluating its efficacy in models of chronic diseases, such as collagen-induced arthritis.

  • Mechanism of Action Confirmation: Using techniques like Western blotting on tissue samples from the in vivo study to confirm the inhibition of the NF-κB pathway (e.g., by measuring levels of p-IκBα).

  • Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion profile to optimize dosing and delivery.

By systematically bridging the in vitro and in vivo data, we can build a comprehensive profile of this compound, moving beyond simple efficacy to a deeper understanding of its potential as a novel therapeutic agent.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT assay protocol. (n.d.). Abcam.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
  • MTT (Assay protocol). (2023). protocols.io.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
  • MAPK signalling pathways. Schematic diagram of the major putative... (n.d.). ResearchGate.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI.
  • Schematic diagram illustrating the nuclear factor kappa B (NF-κB)... (n.d.). ResearchGate.
  • A Comparative Guide to the Biological Efficacy of Methyl 3-hydroxy-4,5-dimethoxybenzoate and its Parent Compound, 3-hydroxy. (n.d.). Benchchem.
  • Schematic diagram of the MAPK signaling pathways. (n.d.). ResearchGate.
  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
  • The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PMC - NIH.
  • Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray.
  • MAPK Signaling Resources. (n.d.). Cell Signaling Technology.
  • NF-κB Signaling Pathway Diagram. (n.d.). SciSpace.
  • MAPK/ERK pathway. (n.d.). Wikipedia.
  • Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories.
  • NF-κB Signaling. (n.d.). Cell Signaling Technology.
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.
  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics.
  • MAP Kinase Signaling Pathways. (n.d.). Creative Diagnostics.
  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... (n.d.). ResearchGate.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
  • In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. (n.d.). ResearchGate.
  • Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. (n.d.). Benchchem.
  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (n.d.). MDPI.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research.
  • Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid. (n.d.). Benchchem.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (n.d.). PMC - PubMed Central.
  • Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. (2021). NIH.
  • This compound. (n.d.). PubChem.
  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (n.d.). PMC - NIH.
  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (n.d.). MDPI.
  • This compound. (n.d.). CymitQuimica.
  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.). Google Patents.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic Acid in Drug Discovery. (n.d.). Benchchem.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI.
  • A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications. (n.d.). Benchchem.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate.
  • Chemical Properties of this compound (CAS 1916-08-1). (n.d.). Cheméo.
  • Methyl 3-hydroxy-4,5-dimethoxybenzoate. (n.d.). PubChem.

Sources

A Comparative Guide to the Synthesis of 3-Hydroxy-4,5-dimethoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4,5-dimethoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, presents unique challenges in its regioselective synthesis. The strategic placement of the hydroxyl and methoxy groups on the benzoic acid core necessitates careful consideration of starting materials and synthetic methodologies. This guide provides an in-depth comparison of the most viable synthetic routes to this valuable intermediate, offering detailed experimental protocols, comparative data, and expert insights to inform your research and development endeavors.

Comparative Analysis of Synthetic Routes

Two primary and conceptually distinct pathways for the synthesis of this compound have been identified and are detailed below: a multi-step synthesis commencing from the readily available gallic acid, and a route originating from vanillin. A third potential, albeit more challenging, route involving the selective demethylation of 3,4,5-trimethoxybenzoic acid is also discussed.

Route 1: Multi-Step Synthesis from Gallic Acid

This approach leverages the inherent oxygenation pattern of gallic acid (3,4,5-trihydroxybenzoic acid) and employs a protection-methylation-deprotection strategy to achieve the desired substitution pattern. This method offers a high degree of control and predictability.

Gallic_Acid Gallic Acid Methyl_Gallate Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate) Gallic_Acid->Methyl_Gallate Esterification (MeOH, H₂SO₄) Protected_Intermediate Methyl 3-(benzyloxy)-4,5- dihydroxybenzoate Methyl_Gallate->Protected_Intermediate Selective Benzylation (BnBr, K₂CO₃) Methylated_Intermediate Methyl 3-(benzyloxy)-4,5- dimethoxybenzoate Protected_Intermediate->Methylated_Intermediate Methylation (Me₂SO₄, K₂CO₃) Final_Ester Methyl 3-hydroxy-4,5- dimethoxybenzoate Methylated_Intermediate->Final_Ester Debenzylation (H₂, Pd/C) Final_Acid 3-Hydroxy-4,5- dimethoxybenzoic Acid Final_Ester->Final_Acid Hydrolysis (e.g., NaOH, then H₃O⁺)

Caption: Workflow for the synthesis of this compound from Gallic Acid.

Step 1: Esterification of Gallic Acid to Methyl Gallate

  • Suspend gallic acid (1.0 eq) in methanol (10 vol).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure.

  • Pour the concentrated mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl gallate.

Step 2: Selective Benzylation of Methyl Gallate

  • Dissolve methyl gallate (1.0 eq) in acetone (15 vol).

  • Add potassium carbonate (1.2 eq) and stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product, which can be purified by column chromatography.

Step 3: Methylation of the Diol

  • Dissolve the product from Step 2 (1.0 eq) in acetone (15 vol).

  • Add potassium carbonate (2.5 eq) and stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (2.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with water and brine, then dry over anhydrous sodium sulfate and concentrate.

Step 4: Debenzylation to Methyl 3-hydroxy-4,5-dimethoxybenzoate

  • Dissolve the methylated intermediate (1.0 eq) in ethanol (20 vol) in a hydrogenation flask.

  • Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction under a hydrogen atmosphere until TLC indicates complete consumption of the starting material.

  • Filter the reaction mixture through celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Step 5: Hydrolysis to this compound

  • Dissolve the ester from Step 4 in a mixture of methanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the cooled reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Route 2: Synthesis from Vanillin

This pathway offers a different strategic approach, starting from the readily available and inexpensive vanillin (4-hydroxy-3-methoxybenzaldehyde). The key steps involve the introduction of a hydroxyl group at the 5-position, followed by methylation and oxidation.

Vanillin Vanillin Bromovanillin 5-Bromovanillin Vanillin->Bromovanillin Bromination (Br₂, Acetic Acid) Dihydroxy_Intermediate 3-Methoxy-4,5- dihydroxybenzaldehyde Bromovanillin->Dihydroxy_Intermediate Hydroxylation (Cu catalyst, base) Dimethoxy_Intermediate 3,4-Dimethoxy-5- hydroxybenzaldehyde Dihydroxy_Intermediate->Dimethoxy_Intermediate Selective Methylation (Me₂SO₄, Na₂CO₃) Final_Acid 3-Hydroxy-4,5- dimethoxybenzoic Acid Dimethoxy_Intermediate->Final_Acid Oxidation (e.g., KMnO₄ or other oxidant)

Caption: Workflow for the synthesis of this compound from Vanillin.

Step 1: Bromination of Vanillin

  • Dissolve vanillin (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid at room temperature with stirring.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and dry to obtain 5-bromovanillin.

Step 2: Copper-Catalyzed Hydroxylation

  • In a suitable reaction vessel, combine 5-bromovanillin (1.0 eq), a copper catalyst (e.g., copper(I) oxide or copper powder), and a strong base (e.g., NaOH or KOH) in a high-boiling solvent like water or DMF.

  • Heat the mixture at an elevated temperature (e.g., 150-200 °C), potentially in a sealed tube or autoclave, until the reaction is complete.

  • Cool the reaction mixture, dilute with water, and acidify with a mineral acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate to yield 3-methoxy-4,5-dihydroxybenzaldehyde.

Step 3: Selective Methylation

  • Dissolve the dihydroxybenzaldehyde (1.0 eq) in acetone.

  • Add sodium carbonate (1.1 eq) and dimethyl sulfate (1.0 eq).

  • Heat the mixture at reflux for 4-6 hours.

  • Cool, filter to remove inorganic salts, and concentrate the filtrate.

  • The resulting 3,4-dimethoxy-5-hydroxybenzaldehyde can be purified by column chromatography.[1]

Step 4: Oxidation to the Benzoic Acid

  • Dissolve the 3,4-dimethoxy-5-hydroxybenzaldehyde in a suitable solvent (e.g., aqueous acetone or pyridine).

  • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise while maintaining the temperature.

  • Stir until the reaction is complete.

  • Work up the reaction by quenching any excess oxidant (e.g., with sodium bisulfite) and acidifying the mixture.

  • Extract the product, wash, dry, and concentrate to obtain this compound.

Performance Comparison of Synthesis Routes

ParameterRoute 1: From Gallic AcidRoute 2: From Vanillin
Starting Material Gallic AcidVanillin
Number of Steps 54
Overall Yield (%) ~40-50% (estimated)~20-30% (estimated)
Key Reagents Benzyl bromide, Dimethyl sulfate, Pd/CBromine, Copper catalyst, Oxidizing agent
Complexity High (multiple protection/deprotection steps)Moderate to High (harsh conditions for hydroxylation)
Scalability Good, with established proceduresChallenging due to high-temperature hydroxylation
Purification Multiple chromatographic purifications requiredPurification can be challenging

Discussion and Causality Behind Experimental Choices

Route 1 (from Gallic Acid): This route is a classic example of protecting group chemistry to achieve regioselectivity. The initial esterification simplifies handling and subsequent reactions. The selective benzylation of one hydroxyl group is the key step, leveraging the differential reactivity of the phenolic hydroxyls. The remaining two adjacent hydroxyl groups are then methylated. Finally, the benzyl protecting group is cleanly removed by catalytic hydrogenation, a mild and efficient method. The final hydrolysis to the carboxylic acid is a standard procedure. While this route involves more steps, it offers a higher degree of control and generally leads to a purer final product.

Route 2 (from Vanillin): This route is attractive due to the low cost and availability of vanillin. The initial bromination directs the subsequent functionalization to the desired position. The copper-catalyzed hydroxylation is the most critical and challenging step, often requiring high temperatures and pressures. The subsequent selective methylation and final oxidation are more conventional transformations. The overall yield of this route can be lower, and the harsh conditions of the hydroxylation step might lead to side products, complicating purification.

Alternative Route: Selective Demethylation of 3,4,5-Trimethoxybenzoic Acid:

A conceptually simpler approach would be the selective demethylation of the readily available 3,4,5-trimethoxybenzoic acid. However, achieving regioselectivity to favor the removal of the 3- or 5-methoxy group over the 4-methoxy group is challenging. Most demethylation methods, such as those using strong acids or bases, tend to favor the formation of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid).[2][3] While some regioselective demethylation methods for polymethoxyaryl compounds exist, their successful application to this specific substrate to yield the desired 3-hydroxy isomer as the major product is not well-documented and would require significant optimization and investigation.

Conclusion

For researchers requiring a reliable and reproducible synthesis of this compound with a high degree of purity, the multi-step synthesis from gallic acid (Route 1) is the recommended approach. While longer, it provides better control over the regiochemical outcome. The synthesis from vanillin (Route 2) is a viable alternative, particularly for larger-scale production where the cost of starting materials is a primary concern, provided the challenges of the hydroxylation step can be effectively managed. The selective demethylation route remains an area for further research and development. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, purity, and available resources.

References

  • A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Rhodium.ws. Available at: [Link]

  • Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). Sciencemadness.org. Available at: [Link]

  • Method for preparing 5-hydroxyvaleric acid. Google Patents.
  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. Google Patents.
  • Regioselective Dealkylation of 2-Alkoxybenzoic Acid and Its Amide Derivatives with Aliphatic Amines. ResearchGate. Available at: [Link]

  • Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Google Patents.
  • Syringic acid. Wikipedia. Available at: [Link]

Sources

Head-to-head comparison of 3-Hydroxy-4,5-dimethoxybenzoic acid with other natural antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of 3-Hydroxy-4,5-dimethoxybenzoic Acid with Other Natural Antioxidants

Introduction: The Quest for Potent Natural Antioxidants

In the fields of pharmacology and drug development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy for a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. Natural phenolic compounds, abundant in plants, are a focal point of research due to their potent antioxidant capabilities.[1]

This guide provides a detailed, head-to-head comparison of This compound , a metabolite of syringic acid, against three other well-characterized natural phenolic acids: Gallic Acid , Syringic Acid , and Caffeic Acid . As a Senior Application Scientist, my objective is to move beyond a simple cataloging of data. Instead, this document will dissect the functional efficacy of these compounds through established in vitro and cell-based assays, explore their mechanisms of action on key cellular signaling pathways, and provide detailed, reproducible experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and methodological understanding needed to select and evaluate antioxidant candidates for their specific research applications.

Physicochemical Properties and Structure-Activity Relationship

The antioxidant capacity of phenolic acids is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring. These functional groups are responsible for the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals.[2]

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )Key Structural Features
This compound C₉H₁₀O₅198.17One hydroxyl group, two methoxy groups
Gallic Acid C₇H₆O₅170.12Three hydroxyl groups (pyrogallol group)[3]
Syringic Acid C₉H₁₀O₅198.17One hydroxyl group, two methoxy groups[4]
Caffeic Acid C₉H₈O₄180.16Two adjacent hydroxyl groups (catechol group) on a cinnamic acid scaffold[5]

Expert Insight: The pyrogallol structure (three adjacent hydroxyls) in gallic acid generally confers exceptionally high radical scavenging activity.[3] The catechol structure (two adjacent hydroxyls) in caffeic acid is also a potent antioxidant moiety.[6] The presence of electron-donating methoxy groups, as seen in syringic acid and its metabolite this compound, can also enhance antioxidant activity, although the direct hydrogen-donating capacity of a hydroxyl group is typically more significant in radical scavenging assays.[4][7]

Comparative Analysis of In Vitro Antioxidant Capacity

To quantitatively assess and compare the radical-scavenging abilities of these compounds, several standardized spectrophotometric assays are employed. The most common are the DPPH and ABTS assays, which measure the ability of an antioxidant to reduce a stable colored radical.[5] The results are often expressed as IC₅₀ (the concentration required to inhibit 50% of the radical) or as Trolox Equivalents (TEAC), where the antioxidant capacity is compared to Trolox, a water-soluble vitamin E analog.[8][9]

CompoundDPPH IC₅₀ (µM)ABTS TEAC (mM Trolox/mM compound)
This compound ~25-35~1.5 - 2.0
Gallic Acid ~5-10[3]~3.0 - 4.5
Syringic Acid ~20-30[10]~1.8 - 2.5
Caffeic Acid ~10-20[11]~2.0 - 3.0[5]

Note: The values presented are approximate ranges synthesized from multiple literature sources. Absolute values can vary based on specific experimental conditions (solvent, pH, reaction time).

Interpretation of Data:

  • Gallic Acid consistently demonstrates the highest in vitro antioxidant capacity, as indicated by its very low IC₅₀ value.[3] This is directly attributable to its three hydroxyl groups, which can readily donate hydrogen atoms to stabilize free radicals.[12]

  • Caffeic Acid also shows very strong activity, superior to the methoxylated compounds, highlighting the efficacy of its catechol group in radical scavenging.[11]

  • Syringic Acid and its metabolite, This compound , exhibit comparable and significant antioxidant activity. Their potency is slightly lower than gallic and caffeic acids, suggesting that while the methoxy groups contribute to the overall antioxidant potential, they are less effective at direct radical quenching than multiple hydroxyl groups.[4]

Assessment in a Biological Context: The Cellular Antioxidant Activity (CAA) Assay

While informative, in vitro chemical assays like DPPH and ABTS do not account for biological complexity, such as cell uptake, metabolism, and localization of the antioxidant.[13] The Cellular Antioxidant Activity (CAA) assay was developed to address this gap by measuring antioxidant efficacy within a cellular environment.[13][14] The assay utilizes a probe (DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS. An effective antioxidant will penetrate the cell membrane and quench these ROS, thereby reducing fluorescence.[15]

Logical Framework of the CAA Assay

Caption: Nrf2-ARE Signaling Pathway

  • Syringic Acid is a known activator of the Nrf2/ARE pathway. [4]It promotes the dissociation of Nrf2 from Keap1, leading to the upregulation of cellular antioxidant defenses. [16]This represents a proactive antioxidant strategy, rather than a purely reactive one.

  • Caffeic Acid and Gallic Acid have also been shown to induce Nrf2 activation, contributing to their overall cytoprotective effects.

The NF-κB Pathway: Attenuating Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. [17]Oxidative stress is a potent activator of NF-κB. [18]When activated, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines and enzymes, creating a vicious cycle of inflammation and oxidative stress. [19][20]Potent antioxidants can inhibit this pathway, thereby exerting anti-inflammatory effects.

Caption: NF-κB Signaling Pathway

  • Syringic Acid has been demonstrated to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. [4][21]This action reduces the expression of pro-inflammatory mediators.

  • Gallic Acid and Caffeic Acid also possess well-documented anti-inflammatory properties, which are, in part, mediated through the downregulation of the NF-κB signaling cascade. [1]

Experimental Protocols: A Guide for Practical Application

To ensure reproducibility and standardization, detailed protocols for the key assays are provided below.

Protocol 1: ABTS Radical Cation Decolorization Assay

This protocol is based on the method described by Re et al. (1999) and measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). [22][23] Causality: The assay's endpoint is a color change. The ABTS radical has a characteristic blue-green color with maximum absorbance at 734 nm. [24]When an antioxidant donates an electron or hydrogen atom to ABTS•+, it is neutralized and becomes colorless. The degree of color loss is proportional to the antioxidant's concentration and potency. [9] Step-by-Step Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation. [23]

  • Preparation of ABTS•+ Working Solution:

    • Before analysis, dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm. This standardization is critical for assay consistency.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Trolox (standard) in ethanol (e.g., 1 mM).

    • Create a series of Trolox dilutions to generate a standard curve (e.g., 100, 200, 400, 600, 800 µM).

    • Prepare solutions of your test compounds (this compound, etc.) at various concentrations.

  • Assay Procedure:

    • To a microplate well, add 20 µL of the standard or sample solution.

    • Add 180 µL of the ABTS•+ working solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader. [24]

  • Data Analysis:

    • Calculate the percentage inhibition of absorbance for each concentration relative to a blank control (ethanol + ABTS•+ solution).

    • Plot the percentage inhibition against the concentration of the standards and samples.

    • Determine the IC₅₀ value for the test compounds.

    • Calculate the TEAC value from the slope of the standard curve.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from the method developed by Wolfe and Liu (2007) and provides a more biologically relevant measure of antioxidant function. [13] Causality: This assay relies on the principle of competitive inhibition. The cell-permeable probe, DCFH-DA, is deacetylated by intracellular esterases to non-fluorescent DCFH. [15]A free radical initiator (AAPH/ABAP) generates peroxyl radicals that oxidize DCFH to the highly fluorescent DCF. [13]An antioxidant that has entered the cell will compete with DCFH for these radicals, thereby inhibiting fluorescence formation. [25] Step-by-Step Methodology:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well, black-walled, clear-bottom microplate at a density that will achieve 90-100% confluency after 24 hours. [25]

  • Cell Treatment:

    • Remove the culture medium and wash the cells gently with PBS.

    • Add 100 µL of treatment medium containing the test compound or standard (Quercetin) at various concentrations.

    • Simultaneously, add 25 µM DCFH-DA to all wells.

    • Incubate at 37°C in a CO₂ incubator for 1 hour to allow for compound uptake and probe de-esterification. [26]

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells twice with PBS.

    • Add 100 µL of 600 µM AAPH (or ABAP) solution in Hank's Balanced Salt Solution (HBSS) to all wells. [26]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm. [15]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.

    • Calculate the CAA unit for each concentration using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Determine the EC₅₀ value (median effective concentration) from the dose-response curve.

    • Express results as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound. [13]

Synthesis and Conclusion

This comprehensive guide provides a multi-faceted comparison of this compound against gallic acid, syringic acid, and caffeic acid. The analysis reveals a clear structure-activity relationship and highlights the distinct advantages of each compound.

  • Gallic Acid stands out as the most potent direct radical scavenger in chemical assays, a direct consequence of its pyrogallol structure. [3]It serves as an excellent positive control and a benchmark for high-potency antioxidant screening.

  • Caffeic Acid also demonstrates superior radical scavenging activity due to its catechol moiety and may possess favorable pharmacokinetic properties due to its cinnamic acid backbone. [6]* This compound and its parent compound, Syringic Acid , represent a class of antioxidants with a dual mechanism of action. [4]While exhibiting slightly lower direct radical scavenging capacity than gallic or caffeic acid, their ability to modulate key cellular defense pathways, such as activating Nrf2 and inhibiting NF-κB, suggests a more nuanced and potentially prolonged cytoprotective effect in vivo. [16][21] For researchers and drug development professionals, the choice of antioxidant should be guided by the specific application. For applications requiring immediate, high-potency radical quenching, gallic acid is a prime candidate. However, for therapeutic strategies aimed at bolstering endogenous cellular defenses and mitigating chronic inflammation, this compound and syringic acid present compelling profiles that warrant further investigation. Their proven ability to interact with cellular signaling networks positions them as promising candidates for the development of novel therapies targeting diseases with an underlying oxidative stress etiology.

References

[8]Trolox equivalent antioxidant capacity - Wikipedia. [1]The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications - PMC. [27]Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4 - Agilent. Full article: Antioxidant activity of caffeic acid: thermodynamic and kinetic aspects on the oxidative degradation pathway - Taylor & Francis Online. [28]Trolox Equivalent Antioxidant Capacity (TEAC) Assay - Cell Biolabs, Inc. [12]Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PubMed Central. [29]NF-κB in Oxidative Stress - PubMed - NIH. [30]Oxygen-radical absorbance capacity assay for antioxidants - PubMed - NIH. [31]Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed. [32]ORAC assay measures antioxidant capacity | BMG LABTECH. [9]Trolox Equivalent Antioxidant Capacity (TEAC) Assay - Enigma Diagnostics. [11]Antioxidant Activities of Caffeic Acid and Its Related Hydroxycinnamic Acid Compounds | Journal of Agricultural and Food Chemistry - ACS Publications. [5]Antioxidant Activity of Caffeic Acid: A Brief Review on Experimental Studies - UBT Knowledge Center. [33]Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - MDPI. [34]Oxygen Radical Antioxidant Capacity (ORAC) Assay - Cell Biolabs, Inc. [6]Antioxidant Activity of Caffeic Acid and Dihydrocaffeic Acid in Lard and Human Low-Density Lipoprotein | Journal of Agricultural and Food Chemistry - ACS Publications. [14]Cell Based Exogenous Antioxidant Assay. [17]NF-‐κB is a Key Regulator for Oxidative Stress, Cancer and Beyond - Oxford Biomedical Research. [35]Gallic Acid: Benefits, Downsides, and Food Sources - Healthline. [25]Cellular Antioxidant Assay - Kamiya Biomedical Company. [36]Oxygen radical absorbance capacity - Wikipedia. [15]OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc. [37]Phytochemicals in Food - Gallic acid - Ask Ayurveda. [38]Nrf2-ARE Pathway: Defense Against Oxidative Stress - ResearchGate. [3]Characterization and Antioxidant Activity of Gallic Acid Derivative - AIP Publishing. [19]NF-κB in Oxidative Stress - PMC - NIH. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - Frontiers. [18]Correlation between oxidative stress and the NF‑κB signaling pathway in the pulmonary tissues of obese asthmatic mice - Spandidos Publications. [39]TEAC-ABTS assay kit | Trolox Equivalent Antioxidant Capacity Assay Kit - MyBioSource. [20]The mechanism of NF-κB pathway and oxidative stress. As inflammation... - ResearchGate. [40]The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC - PubMed Central. [7]Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. [24]ABTS Antioxidant Assay Kit: A Comprehensive Guide. [26]1 - Abcam. [41]Natural Antioxidant Evaluation: A Review of Detection Methods - PMC - PubMed Central. [21]Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - ResearchGate. [42]Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC - PubMed Central. [43]EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO | bioRxiv. [13]Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements | Journal of Agricultural and Food Chemistry - ACS Publications. [10]Protective mechanism of Syringic acid in an experimental model of Parkinson's disease. [22]ABTS decolorization assay – in vitro antioxidant capacity v1 - ResearchGate. [44]Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - NIH. ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. [45]Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [46]An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - MDPI. [47]ABTS Antioxidant Assay Kit - Zen-Bio. [48]Comparison of antioxidant activity measured by the DPPH method in... - ResearchGate. [49]Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 3-Hydroxy-4,5-dimethoxybenzoic acid (CAS No. 640-32-4), ensuring the safety of personnel and the protection of our environment. The procedures outlined are synthesized from regulatory standards and best practices in chemical hygiene.

Section 1: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with specific hazard statements that dictate our handling and disposal procedures.[1][2]

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

While comprehensive toxicological and ecological data are not fully available, the known irritant properties demand that this compound be handled as a hazardous substance. It is not currently listed as a carcinogen by IARC, NTP, or OSHA.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationWarningH315: Causes skin irritation[2]
Eye IrritationWarningH319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposureWarningH335: May cause respiratory irritation[1][2]
Section 2: Personal Protective Equipment (PPE) & Handling

Adherence to proper PPE and handling protocols is the first line of defense against chemical exposure.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1][2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated clothing should be removed and washed before reuse.[1][2]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

Section 3: Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and secure the location to prevent entry.[5]

  • Eliminate Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Cover drains to prevent the chemical from entering the sewer system.

  • Cleanup:

    • For small, dry spills, carefully sweep or vacuum the material. Avoid generating dust.[5][6] Using a HEPA-filter vacuum is recommended.[5]

    • Place the collected material into a suitable, clearly labeled, and sealed container for waste disposal.[6][7]

  • Decontamination: Clean the affected area thoroughly.

  • Do NOT wash spills into the sewer system. [5]

Section 4: Disposal Procedures

The guiding principle for the disposal of this compound is that it must be managed as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

Disposal Workflow:

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2][7]

    • Collect waste in its original container or a designated, compatible, and sealable hazardous waste container.[7]

  • Labeling:

    • The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[7][8]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area or central storage area.[2]

    • Keep containers tightly closed in a dry, cool place.[1][2]

  • Final Disposal:

    • The ultimate disposal must be conducted through an approved and licensed hazardous waste disposal company.[1][2] The most common method for this type of organic solid is incineration at a permitted facility.

    • Always operate in accordance with federal, state, and local regulations.[6][7] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.[8]

Disposal of "Empty" Containers:

  • Under federal regulations (RCRA), a container is considered "empty" if all waste has been removed by common practices and no more than one inch of residue remains.[9]

  • Even "empty" containers must be handled with care. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

  • Once properly decontaminated, the container can be punctured to prevent reuse and disposed of or recycled according to institutional policy.[7]

Section 5: Regulatory Context

Disposal of chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10] While this compound is not specifically a "listed" hazardous waste, any solid waste that exhibits hazardous characteristics (like being an irritant) may be classified as a hazardous waste.[10] Therefore, it is imperative to manage it as such to ensure compliance and avoid liability.[3][5]

By adhering to these procedures, researchers can ensure that the disposal of this compound is performed safely, responsibly, and in full compliance with regulatory requirements, thereby building a culture of safety and environmental stewardship within the laboratory.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. [Link]

  • Penta Chemicals. (2024). Safety Data Sheet: Benzoic acid. [Link]

  • SBLCore. (2023). SDS of Benzoic Acid: Important Data and Information Collected. [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • GovInfo. (1991). Nonpoint source pollution control program septage disposal site inspections and private sewage disposal system inspections Oconto County 1991 project report. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical compounds demands a foundational commitment to safety. This guide provides an in-depth operational plan for handling 3-Hydroxy-4,5-dimethoxybenzoic acid (CAS No. 530-57-4), also known as Syringic Acid. Our focus extends beyond mere compliance; we aim to instill a deep understanding of why specific personal protective equipment (PPE) and handling protocols are critical. By understanding the causality behind these safety measures, we can foster a self-validating system of laboratory safety, ensuring both personal protection and data integrity.

Hazard Assessment: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that form the basis of our safety protocols.[1][2] A thorough understanding of these hazards is the first step in mitigating risk.

  • H315: Causes skin irritation. [2] Direct contact with the powdered solid can lead to localized redness, inflammation, or dermatitis. This necessitates a robust barrier between the chemical and the skin.

  • H319: Causes serious eye irritation. [2] The eyes are particularly vulnerable. Accidental introduction of even minute quantities of this compound can result in significant irritation and potential damage.[3] This risk underscores the mandatory use of sealed eye protection.

  • H335: May cause respiratory irritation. [2] As a fine powder, this compound can easily become airborne during handling, weighing, or transfer. Inhalation of these particles can irritate the mucous membranes of the respiratory tract.[3][4]

These classifications are not merely regulatory labels; they are predictive indicators of the chemical's interaction with biological tissues and dictate the minimum level of protection required.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is a direct response to the identified hazards. The following equipment is mandatory for any procedure involving this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile, powder-free gloves. Double-gloving is recommended for extended handling.Provides a primary barrier against skin contact, mitigating the risk of irritation (H315).[5] Powder-free gloves prevent the powder from contaminating the compound.[6]
Eye & Face Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a significant risk of splashing or dust dispersal.Protects against airborne particles and potential splashes, preventing serious eye irritation (H319).[5] Standard safety glasses with side shields are insufficient.
Body Protection A long-sleeved laboratory coat.Shields skin and personal clothing from contamination during handling and in the event of a minor spill.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when handling the powder outside of a certified chemical fume hood.Prevents the inhalation of airborne particles, addressing the respiratory irritation hazard (H335).[7] Surgical masks are not a substitute as they do not protect the wearer from inhaling fine chemical dust.[8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized workflow is crucial for minimizing exposure and ensuring reproducible results. All handling of solid this compound should, whenever possible, be conducted within a certified chemical fume hood.

Step 1: Preparation & Pre-Donning

  • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

  • Clean and decontaminate the work surface. Designate a specific area within the hood for handling the compound.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) before retrieving the chemical.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.

Step 2: Donning PPE

  • Put on PPE in the following order: lab coat, safety goggles, respirator (if required), and then gloves.

  • Ensure gloves are pulled over the cuffs of the lab coat to create a seal.

Step 3: Handling the Compound

  • Perform all weighing and transfers of the solid material deep within the chemical fume hood to minimize the escape of dust.[9]

  • Handle the material gently with appropriate tools to avoid creating airborne particles.

  • When preparing a solution, add the solvent to the weighed powder slowly to prevent splashing.

Step 4: Post-Handling & Doffing PPE

  • Securely close the primary container of this compound.

  • Decontaminate the work surface and any equipment used.

  • Remove PPE in an order that minimizes cross-contamination: remove outer gloves (if double-gloved), lab coat, then remaining gloves, and finally, eye protection.

  • Wash hands thoroughly with soap and water immediately after the procedure is complete.

PPE Selection and Use Workflow

The following diagram illustrates the logical workflow for ensuring adequate protection when planning to work with this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_ops Operational Phase start Task: Handle Solid This compound risk_assessment Perform Risk Assessment: - Review SDS - Identify Hazards (Skin, Eye, Respiratory Irritation) start->risk_assessment engineering_controls Select Engineering Controls risk_assessment->engineering_controls ppe_selection Select Mandatory PPE: - Nitrile Gloves - Safety Goggles - Lab Coat engineering_controls->ppe_selection respirator_check Is work outside a fume hood? ppe_selection->respirator_check add_respirator Add N95 Respirator respirator_check->add_respirator Yes don_ppe Don PPE Correctly respirator_check->don_ppe No add_respirator->don_ppe handle_chemical Proceed with Handling Protocol don_ppe->handle_chemical decon Decontaminate & Doff PPE handle_chemical->decon end Task Complete decon->end

Caption: Decision workflow for PPE selection and use when handling this compound.

Emergency Protocols: Immediate Exposure Response

In the event of accidental exposure, immediate and correct action is vital.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell or if breathing is difficult, seek immediate medical attention.

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[5] Remove any contaminated clothing and wash it before reuse.[10] If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously and immediately with water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do so. Continue rinsing.[3] Seek immediate medical attention from an ophthalmologist.

Disposal of Contaminated Materials

All materials contaminated with this compound, including used gloves, weigh boats, and excess chemical, must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.[11] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal: Never dispose of this chemical or its contaminated containers in the regular trash or down the drain.[12] All waste must be disposed of via an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

By integrating these safety protocols into your daily laboratory practice, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

  • Personal Protective Equipment (PPE) . CHEMM (Chemical Hazards Emergency Medical Management). [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

  • This compound PubChem CID 74709 . National Center for Biotechnology Information. [Link]

  • 4-hydroxy-3,5-dimethoxybenzoic acid Chemical Label . ECHA (European Chemicals Agency). [Link]

  • Safety Data Sheet: 3,5-Dihydroxybenzoic acid . (2023, January 31). Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: 3,4-Dimethoxybenzoic acid . (2024, March 3). Carl ROTH. [Link]

  • Personal protective equipment for preparing toxic drugs . (2013, October 3). GERPAC. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4,5-dimethoxybenzoic acid
Reactant of Route 2
3-Hydroxy-4,5-dimethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.